Product packaging for NH-bis(PEG3-Boc)(Cat. No.:CAS No. 2055024-51-4)

NH-bis(PEG3-Boc)

Cat. No.: B609559
CAS No.: 2055024-51-4
M. Wt: 567.7 g/mol
InChI Key: SWJLEMRUSPERBV-UHFFFAOYSA-N
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Description

NH-bis(PEG3-Boc) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications. Therefore, PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H53N3O10 B609559 NH-bis(PEG3-Boc) CAS No. 2055024-51-4

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJLEMRUSPERBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118441
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055024-51-4
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to NH-bis(PEG3-Boc): Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

NH-bis(PEG3-Boc) is a versatile, bifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide chemistry.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and common experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based reagent characterized by a central secondary amine core from which two triethylene glycol (PEG3) arms extend.[1][2] Each PEG3 arm is terminated with a tert-butyloxycarbonyl (Boc) protected primary amine.[1] This unique structure imparts valuable characteristics: the PEG spacers enhance hydrophilicity and solubility, while the acid-labile Boc protecting groups allow for controlled, stepwise chemical modifications.[1]

Below is a two-dimensional representation of the NH-bis(PEG3-Boc) structure generated using the DOT language.

Bioconjugation_Workflow cluster_0 Step 1: Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Orthogonal Conjugation Molecule1 Molecule A Linker NH-bis(PEG3-Boc) Molecule1->Linker React with central amine Intermediate Molecule A-Linker-(Boc)2 Linker->Intermediate Deprotected Molecule A-Linker-(NH2)2 Intermediate->Deprotected Acidic conditions (e.g., TFA) Final_Product Molecule A-Linker-Molecule B Deprotected->Final_Product Molecule2 Molecule B Molecule2->Final_Product React with terminal amines Boc_Reaction_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Start with Amine choose_base Choose Base and Solvent start_prot->choose_base reaction_prot React with Boc2O choose_base->reaction_prot workup_prot Aqueous Workup and Extraction reaction_prot->workup_prot product_prot Boc-Protected Amine workup_prot->product_prot start_deprot Start with Boc-Amine choose_acid Choose Acid and Solvent start_deprot->choose_acid reaction_deprot Acidic Cleavage choose_acid->reaction_deprot workup_deprot Solvent Removal +/- Neutralization reaction_deprot->workup_deprot product_deprot Free Amine workup_deprot->product_deprot

References

NH-bis(PEG3-Boc): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of NH-bis(PEG3-Boc), a versatile heterobifunctional linker. The information is intended to support researchers in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Properties

NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based molecule featuring a central primary amine and two terminal secondary amines protected by tert-butyloxycarbonyl (Boc) groups.[1][2][3][4] The PEG chains enhance the hydrophilicity and solubility of the molecule.[3] This trifunctional nature allows for a variety of bioconjugation strategies. The central amine can be reacted with electrophiles such as carboxylic acids or activated esters. The Boc-protected amines are stable under many reaction conditions but can be deprotected using acid to reveal primary amines for subsequent conjugation.

PropertyValueReference
Molecular Formula C26H53N3O10
Molecular Weight 567.72 g/mol
CAS Number 2055024-51-4
Appearance Solid
Purity Typically >95%

Solubility Profile

SolventSolubilityReference
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Experimental Protocols

The following are generalized protocols for the use of NH-bis(PEG3-Boc) in bioconjugation applications. These should be considered as a starting point and may require optimization for specific molecules and desired outcomes.

Protocol 1: Conjugation via the Central Amine

This protocol describes the reaction of the central primary amine of NH-bis(PEG3-Boc) with a molecule containing a carboxylic acid, often activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NH-bis(PEG3-Boc)

  • Molecule with an activated carboxyl group (e.g., NHS ester)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0) for protein applications

  • Quenching reagent (e.g., Tris or glycine solution)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the molecule with the activated carboxyl group in the chosen anhydrous solvent to a desired concentration (e.g., 10 mg/mL).

  • Dissolve NH-bis(PEG3-Boc) in the same solvent.

  • Add the NH-bis(PEG3-Boc) solution to the activated molecule solution. A molar excess of the linker may be used to ensure complete reaction of the target molecule.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle stirring.

  • Monitor the reaction progress using an appropriate technique, such as TLC or LC-MS, to confirm the formation of the conjugate.

  • Once the reaction is complete, quench any unreacted NHS esters by adding a small amount of a concentrated quenching reagent.

  • Purify the resulting conjugate to remove excess linker and byproducts using a suitable chromatography method or dialysis.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting groups to expose the terminal primary amines for further conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). If the substrate is sensitive to cationic species, a scavenger can be added.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS. The deprotected product will be more polar than the starting material.

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Application Workflow Visualization

The following diagram illustrates a general workflow for the sequential conjugation of two different molecules (Molecule A and Molecule B) using NH-bis(PEG3-Boc) as a linker.

G General Workflow for NH-bis(PEG3-Boc) Conjugation cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A Molecule A (with NHS ester) reaction1 Conjugation Reaction (Amide Bond Formation) A->reaction1 linker NH-bis(PEG3-Boc) linker->reaction1 intermediate A-NH-bis(PEG3-Boc) (Boc Protected) reaction1->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection deprotected_linker A-NH-bis(PEG3-NH2) (Free Amines) deprotection->deprotected_linker reaction2 Conjugation Reaction (Amide Bond Formation) deprotected_linker->reaction2 B Molecule B (e.g., with NHS ester) B->reaction2 final_product Molecule A - Linker - Molecule B (Final Conjugate) reaction2->final_product

Caption: A logical workflow for the use of NH-bis(PEG3-Boc) in bioconjugation.

Applications in Research and Development

NH-bis(PEG3-Boc) is a valuable tool in various research and development areas due to its trifunctional nature and the advantageous properties of the PEG linkers.

  • PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The central amine can be conjugated to a ligand for a target protein, and after deprotection, the two terminal amines can be used to attach a ligand for an E3 ubiquitin ligase, or vice versa.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).

  • Bioconjugation and Surface Modification: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces or nanoparticles. The PEG chains can improve the biocompatibility and reduce non-specific binding of the modified surface.

  • Hydrogel Formation: The trifunctional nature of this molecule can be exploited in the formation of cross-linked hydrogels for applications in tissue engineering and drug delivery.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the precise control of reactive functional groups is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic properties of therapeutic molecules.[][2] The tert-butoxycarbonyl (Boc) protecting group plays a crucial and strategic role in harnessing the full potential of PEG linkers, ensuring controlled and efficient conjugation.[3][4] This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEG linkers, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Core Function: A Temporary Shield for Amine Reactivity

The primary function of the Boc group is to act as a temporary protecting group for primary and secondary amines.[3] This protection is essential to prevent the highly nucleophilic amine from engaging in unwanted side reactions during multi-step synthetic processes. By masking the amine's reactivity, the Boc group allows for the selective modification of other functional groups on the PEG linker or the molecule to which it is being attached.

The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many standard coupling reactions. Its key advantage, however, lies in its lability under mild acidic conditions, which allows for its clean and efficient removal to regenerate the free amine for subsequent conjugation steps.

Applications in Bioconjugation and Drug Delivery

Boc-protected PEG linkers are instrumental in various advanced applications, most notably in the synthesis of Antibody-Drug Conjugates (ADCs) and in solid-phase peptide synthesis (SPPS).

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Boc-protected PEG linkers facilitate a controlled and sequential conjugation strategy. Typically, the linker is first conjugated to the drug molecule. The Boc group on the PEG linker's terminal amine is then removed, and the newly exposed amine is used to attach this drug-linker construct to the antibody. This stepwise approach prevents unwanted reactions and ensures the formation of a well-defined and homogenous ADC product.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The Boc protecting group is used to temporarily block the N-alpha amino group of the incoming amino acid. This prevents the amino acid from polymerizing with itself. After the amino acid is coupled to the peptide chain, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the next amino acid to be added. PEG linkers can be incorporated into this process to create PEGylated peptides with enhanced therapeutic properties.

Quantitative Data for Boc Deprotection

The efficiency of Boc deprotection is influenced by several factors, including the acid concentration, temperature, and reaction time. The following table summarizes typical reaction conditions for the removal of the Boc group from PEG linkers using trifluoroacetic acid (TFA).

ParameterValueTypical RangeReference
Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)-
TFA Concentration 20-50% (v/v)25-50%
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature
Reaction Time 30 minutes - 2 hours1-2 hours
Substrate Concentration 0.1-0.2 M-

Note: Reaction conditions should be optimized for specific substrates and scales.

Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Amine-terminated PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine-terminated PEG linker in DCM or THF.

  • Add a suitable base, such as triethylamine (1.5 equivalents).

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol outlines the standard procedure for removing a Boc protecting group from a PEG linker.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene

  • Saturated sodium bicarbonate solution (for optional neutralization)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive groups, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours). The deprotected amine product will be more polar (lower Rf on TLC) than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times). The resulting product is the TFA salt of the deprotected amine.

  • (Optional Neutralization) To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizing the Workflow

The following diagrams illustrate the key processes involving Boc-protected PEG linkers.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine_PEG H₂N-PEG-X Boc_PEG Boc-HN-PEG-X Amine_PEG->Boc_PEG Protection Boc2O (Boc)₂O Boc2O->Boc_PEG Base Base (e.g., TEA) Base->Boc_PEG Boc_PEG_dep Boc-HN-PEG-X Deprotected_PEG H₃N⁺-PEG-X (TFA Salt) Boc_PEG_dep->Deprotected_PEG Deprotection Acid Acid (e.g., TFA) Acid->Deprotected_PEG

Caption: General scheme of Boc protection and deprotection of an amine-terminated PEG linker.

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Antibody Conjugation Drug Cytotoxic Drug Drug_Linker Drug-Linker-PEG-NH-Boc Drug->Drug_Linker Boc_Linker Boc-HN-PEG-Linker Boc_Linker->Drug_Linker Drug_Linker_Boc Drug-Linker-PEG-NH-Boc Drug_Linker_Amine Drug-Linker-PEG-NH₂ Drug_Linker_Boc->Drug_Linker_Amine TFA TFA TFA->Drug_Linker_Amine Drug_Linker_Amine_conj Drug-Linker-PEG-NH₂ Antibody Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Drug_Linker_Amine_conj->ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-protected PEG linker.

Conclusion

The Boc protecting group is a cornerstone of modern bioconjugation and synthetic chemistry, offering a robust and reliable method for the temporary masking of amine functionality. Its use in conjunction with PEG linkers provides researchers with the fine control necessary to construct complex and well-defined biomolecules, such as ADCs and PEGylated peptides. A thorough understanding of the principles of Boc protection and deprotection, supported by established protocols and quantitative data, is essential for the successful design and execution of these sophisticated synthetic strategies. This guide provides the foundational knowledge and practical details to empower professionals in the field of drug development to effectively utilize Boc-protected PEG linkers in their research and development pipelines.

References

The Strategic Role of PEG Spacers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the covalent attachment of molecules to biological entities is a cornerstone for the development of advanced therapeutics and diagnostics. The choice of the linker used to connect these components is a critical design parameter that significantly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) spacers have become an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in bioconjugation, offering quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Core Principles: The Advantages of PEG Spacers in Bioconjugation

The incorporation of a PEG spacer into a bioconjugate—a process often referred to as PEGylation—imparts a range of beneficial physicochemical properties. These advantages stem from the unique characteristics of the polyethylene glycol chain: its hydrophilicity, flexibility, and biocompatibility.

  • Enhanced Hydrophilicity and Solubility: A primary benefit of PEG spacers is their ability to increase the overall hydrophilicity of a bioconjugate. Many potent therapeutic payloads, such as cytotoxic agents used in antibody-drug conjugates (ADCs), are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG spacer creates a hydration shell around the hydrophobic molecule, improving its water solubility and preventing aggregation. This is crucial for the formulation, stability, and manufacturability of bioconjugates.[1]

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking potentially immunogenic epitopes on the surface of the bioconjugate from recognition by the immune system. This "stealth" effect can reduce the risk of an adverse immune response, a significant consideration for therapeutic proteins and other biologics.

  • Improved Pharmacokinetics: PEGylation can significantly alter the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEG spacers reduce renal clearance, leading to a longer circulation half-life.[2] This extended in vivo residence time can enhance the therapeutic window and allow for less frequent dosing.

  • Reduced Steric Hindrance: The defined length and flexibility of PEG spacers provide critical spatial separation between the conjugated molecules. This is particularly important in applications like ADCs, where the spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen. Similarly, in proteolysis-targeting chimeras (PROTACs), the linker must orient the target protein and the E3 ligase optimally for ternary complex formation.

  • Enhanced Stability: The hydration layer formed by the PEG spacer can also protect the bioconjugate from enzymatic degradation, thereby increasing its stability in biological fluids.

Below is a diagram illustrating the core advantages of incorporating a PEG spacer in bioconjugation.

Core_Advantages_of_PEG_Spacers cluster_PEG PEG Spacer Bioconjugate Bioconjugate (e.g., Antibody-Drug Conjugate) PEG Polyethylene Glycol (PEG) Spacer Bioconjugate->PEG incorporates Advantage1 Enhanced Hydrophilicity & Solubility PEG->Advantage1 Advantage2 Reduced Immunogenicity PEG->Advantage2 Advantage3 Improved Pharmacokinetics PEG->Advantage3 Advantage4 Reduced Steric Hindrance PEG->Advantage4 Advantage5 Enhanced Stability PEG->Advantage5

Core advantages of PEG spacers in bioconjugation.

Quantitative Data on the Impact of PEG Spacers

The decision to incorporate a PEG spacer and the choice of its length are often driven by the desired quantitative improvements in the bioconjugate's properties. The following tables summarize key data on the impact of PEG spacer length on various parameters.

Effect of PEG Spacer Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
LinkerPEG Length (Number of Units)Clearance (mL/day/kg)Exposure (AUC, µg*h/mL)
Control (No PEG) 0HighLow
ADC with PEG2 21003,500
ADC with PEG4 41605,600
ADC with PEG8 82809,800
ADC with PEG12 1228010,000
ADC with PEG24 2429010,000
Data synthesized from a study on PEGylated glucuronide-MMAE linkers, illustrating that as PEG chain length increases, clearance slows and exposure increases, plateauing around 8 PEG units.
Effect of PEG Spacer Length on Receptor Binding Affinity

A study by van Dongen et al. investigated the impact of mini-PEG spacer length on the receptor binding affinity of a 68Ga-labeled bombesin antagonist analog.

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer Length (n)IC50 (nM)
natGa-NOTA-PEG2-RM2623.1 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.3
natGa-NOTA-PEG4-RM2645.4 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.3
This data demonstrates that increasing the PEG spacer length can, in some cases, slightly decrease the binding affinity (higher IC50).[3]
Effect of PEG Spacer Length on Hydrophobicity of ADCs
ADC LinkerPEG Spacer Length (n)HIC Retention Time (min)
Non-PEGylated 015.2
PEG3 312.8
PEG4 412.1
PEG8 810.5
PEG12 129.7
This table illustrates that the inclusion and increasing length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.[4]
Effect of PEG Spacer Length on In Vivo Half-Life of Affibody-Based Drug Conjugates
ConjugatePEG Molecular WeightIn Vivo Half-Life Extension
No PEG N/A-
HP4KM 4 kDa2.5-fold
HP10KM 10 kDa11.2-fold
Data from a study on affibody-based drug conjugates, showing a significant extension of in vivo half-life with increasing PEG molecular weight.

Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for common conjugation and characterization techniques.

Protocol for NHS-Ester PEGylation of Antibodies

This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG-payload) to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • NHS-PEG-payload reagent

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0 using a desalting column or dialysis.

  • Prepare PEG Reagent: Immediately before use, dissolve the NHS-PEG-payload reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess over the antibody (a 10- to 20-fold molar excess is a common starting point).

    • Add the calculated volume of the PEG reagent to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-PEG reagent.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol for Maleimide PEGylation of Proteins

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG-payload reagent

  • Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation)

  • Reducing agent (e.g., TCEP or DTT) - if cysteines are oxidized

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting columns or SEC columns for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the reaction buffer.

    • If the target cysteine residues are in the form of disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Crucially, remove the reducing agent using a desalting column equilibrated with the reaction buffer before adding the maleimide-PEG reagent.

  • Prepare PEG Reagent: Prepare a stock solution of the Maleimide-PEG-payload in the reaction buffer or a compatible solvent immediately before use, as the maleimide group can hydrolyze over time.

  • Conjugation Reaction:

    • Add the Maleimide-PEG solution to the reduced and purified protein solution. A molar ratio of 10 to 20 moles of PEG per mole of protein is a common starting range.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quench Reaction: Add a quenching solution containing a small molecule thiol (e.g., L-cysteine) in molar excess to the Maleimide-PEG reagent to react with any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG reagent, and quenched PEG using size-exclusion chromatography (SEC).

Characterization Protocols

Purpose: To assess the extent of PEGylation and the molecular weight distribution of the conjugate.

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the expected molecular weight range of the native and PEGylated protein.

  • Prepare protein samples in SDS-PAGE loading buffer, with and without a reducing agent (e.g., β-mercaptoethanol or DTT) to analyze both non-reduced and reduced forms.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load the samples and appropriate molecular weight markers onto the gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. PEGylated proteins will migrate at a higher apparent molecular weight than the unmodified protein. Smeared bands can sometimes be observed due to the heterogeneity of PEGylation.

Purpose: To separate molecules based on their hydrodynamic size, allowing for the assessment of purity and the detection of aggregates.

Procedure:

  • Select an SEC column with a fractionation range appropriate for the expected size of the bioconjugate and potential aggregates.

  • Equilibrate the column with a suitable mobile phase (e.g., PBS) at a constant flow rate.

  • Inject a known amount of the purified bioconjugate onto the column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • The main peak corresponds to the monomeric bioconjugate. Earlier eluting peaks indicate the presence of aggregates, while later eluting peaks may correspond to smaller, unreacted components.

  • Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualization of Key Processes

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of an ADC using a PEG spacer.

ADC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction Conjugation Conjugation Reaction Reduction->Conjugation DrugLinker Drug-PEG-Linker (e.g., Maleimide-PEG-Payload) DrugLinker->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., HIC, SEC, Mass Spec) Purification->Characterization FinalADC Purified Antibody-Drug Conjugate Characterization->FinalADC

Workflow for ADC synthesis and purification.
Signaling Pathway: Cellular Uptake and Processing of a PEGylated Antibody-Drug Conjugate (ADC)

This diagram outlines the mechanism of action of a typical ADC from binding to a cancer cell to the induction of apoptosis.

ADC_Mechanism_of_Action cluster_cell Cancer Cell Receptor Target Antigen (on cell surface) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking & Maturation DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage TargetInteraction Interaction with Intracellular Target (e.g., DNA, Tubulin) DrugRelease->TargetInteraction Apoptosis Apoptosis (Cell Death) TargetInteraction->Apoptosis ADC PEGylated ADC ADC->Receptor Binding

Cellular uptake and processing of a PEGylated ADC.
Logical Relationship: PROTAC-Mediated Protein Degradation

This diagram illustrates the role of a PEG linker in a PROteolysis TArgeting Chimera (PROTAC) to induce the degradation of a target protein.

PROTAC_Mechanism cluster_protac PROTAC Warhead Warhead (Binds Target Protein) PEG_Linker PEG Linker Warhead->PEG_Linker TargetProtein Target Protein of Interest (POI) Warhead->TargetProtein Binds E3_Ligand E3 Ligase Ligand PEG_Linker->E3_Ligand E3Ligase E3 Ubiquitin Ligase E3_Ligand->E3Ligase Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation.

Conclusion

PEG spacers play a pivotal and multifaceted role in the field of bioconjugation. Their ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide optimal spatial orientation makes them an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of PEG spacer technology in their work. The careful selection of PEG spacer length and conjugation chemistry is a critical step in the rational design of bioconjugates with optimized therapeutic potential.

References

The Strategic Application of NH-bis(PEG3-Boc) in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. Among the diverse array of linker technologies, polyethylene glycol (PEG)-based linkers have gained prominence for their ability to confer favorable physicochemical properties. This technical guide provides a comprehensive overview of NH-bis(PEG3-Boc), a branched PEG linker, and its strategic application in the synthesis of advanced PROTAC molecules.

Introduction to NH-bis(PEG3-Boc) as a PROTAC Linker

NH-bis(PEG3-Boc) is a heterobifunctional linker characterized by a central secondary amine and two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups, each connected to the core via a three-unit polyethylene glycol (PEG3) chain.[1][2] This unique branched architecture offers several advantages in PROTAC design:

  • Enhanced Hydrophilicity: The PEG chains significantly increase the aqueous solubility of the PROTAC molecule, a crucial factor for improving bioavailability and cell permeability.[3][4]

  • Flexible Scaffolding: The PEG chains provide a flexible scaffold, allowing for optimal orientation of the protein of interest (POI) and E3 ligase to facilitate the formation of a stable and productive ternary complex.[5]

  • Versatile Synthetic Handle: The central amine and the two Boc-protected amines provide orthogonal points for conjugation, enabling a modular and flexible approach to PROTAC synthesis.

The chemical and physical properties of NH-bis(PEG3-Boc) are summarized in the table below.

PropertyValue
Chemical Name di-tert-butyl (3,6,9,15,18,21-hexaoxa-12-azatricosane-1,23-diyl)dicarbamate
Molecular Formula C26H53N3O10
Molecular Weight 567.72 g/mol
CAS Number 2055024-51-4
Appearance Solid
Solubility Soluble in water, DMSO, DCM, DMF

The PROTAC Signaling Pathway: Hijacking the Ubiquitin-Proteasome System

PROTACs function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another cycle of degradation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Synthesis using NH-bis(PEG3-Boc)

The synthesis of a PROTAC using NH-bis(PEG3-Boc) involves a multi-step process that leverages the differential reactivity of its amine groups. A plausible synthetic strategy involves the initial functionalization of the central secondary amine, followed by the deprotection and subsequent reaction of the terminal primary amines.

General Synthetic Workflow

The overall workflow for synthesizing a PROTAC using NH-bis(PEG3-Boc) can be conceptualized as follows:

PROTAC_Synthesis_Workflow Start NH-bis(PEG3-Boc) Step1 Step 1: Coupling of E3 Ligase Ligand to Central Amine Start->Step1 Intermediate1 Intermediate 1: E3-Linker-bis(Boc) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2: E3-Linker-(NH2)2 Step2->Intermediate2 Step3 Step 3: Coupling of POI Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC: E3-Linker-(POI)2 Step3->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: General workflow for PROTAC synthesis using NH-bis(PEG3-Boc).

Detailed Methodologies

Step 1: Coupling of E3 Ligase Ligand to the Central Amine

This step involves the formation of an amide bond between the central secondary amine of NH-bis(PEG3-Boc) and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand).

  • Materials:

    • NH-bis(PEG3-Boc)

    • Carboxylic acid-functionalized E3 ligase ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Protocol:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.

Step 2: Boc Deprotection

The Boc protecting groups on the terminal amines are removed under acidic conditions.

  • Materials:

    • E3-Linker-bis(Boc) intermediate

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Protocol:

    • Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3-Linker-(NH2)2 intermediate is typically used in the next step without further purification.

Step 3: Coupling of the Protein of Interest (POI) Ligand

This final step involves the formation of amide bonds between the two newly deprotected primary amines and a carboxylic acid-functionalized POI ligand.

  • Materials:

    • E3-Linker-(NH2)2 intermediate

    • Carboxylic acid-functionalized POI ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Protocol:

    • Dissolve the carboxylic acid-functionalized POI ligand (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.

    • Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.

    • Add a solution of the E3-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Evaluation of PROTAC Efficacy

The efficacy of the synthesized PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is typically quantified by determining the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Western Blotting for Protein Degradation

Western blotting is a standard technique to measure the levels of a specific protein in a cell lysate.

  • Protocol:

    • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (DC50 & Dmax Determination) Detection->Analysis

Figure 3: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.

Quantitative Data and Performance Comparison

The choice of linker is a critical determinant of PROTAC efficacy. While specific data for PROTACs synthesized with NH-bis(PEG3-Boc) is not extensively published, data from PROTACs with other PEG and branched linkers can provide valuable insights. The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

The following table summarizes representative data for PROTACs with different linker types, highlighting the impact of linker composition on degradation efficiency.

PROTAC TargetE3 LigaseLinker Type/LengthDC50 (nM)Dmax (%)Reference
BRD4CRBN0 PEG units< 500> 90
BRD4CRBN1-2 PEG units> 5000< 50
BRD4CRBN4-5 PEG units< 500> 90
BTKCRBNShort Alkyl/Ether1-40> 90
SMARCA2/4VHLPEG-based250-30065-70

This table presents a selection of data to illustrate trends and should not be considered an exhaustive list. The performance of a PROTAC with an NH-bis(PEG3-Boc) linker would require experimental validation.

Conclusion

NH-bis(PEG3-Boc) represents a valuable and versatile tool in the synthesis of advanced PROTACs. Its branched structure, coupled with the hydrophilicity and flexibility of the PEG chains, offers a promising strategy to enhance the physicochemical properties and biological activity of these targeted protein degraders. The modular synthetic approach enabled by its orthogonal reactive sites allows for the efficient construction of PROTAC libraries for the optimization of linker length and composition. As the field of targeted protein degradation continues to evolve, the rational design and application of innovative linkers like NH-bis(PEG3-Boc) will be paramount in the development of the next generation of highly potent and selective therapeutics.

References

The Architect's Toolkit: A Technical Guide to Bifunctional PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, precision, stability, and biocompatibility are paramount. Bifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, acting as molecular architects to construct complex, functional biomolecules. These linkers, composed of a flexible PEG backbone with reactive functional groups at each end, offer a powerful method for covalently connecting two distinct molecular entities, such as proteins, peptides, drugs, or nanoparticles.[1][2] The inherent properties of the PEG chain—hydrophilicity, lack of toxicity, and low immunogenicity—confer significant advantages to the resulting conjugate.[3][4] By creating a hydration shell, PEG linkers can enhance the solubility of hydrophobic molecules, improve stability by protecting against enzymatic degradation, and prolong circulation half-life by reducing renal clearance and masking the conjugate from the immune system.[5]

This technical guide provides a comprehensive exploration of the applications of bifunctional PEG linkers, with a focus on their pivotal role in the development of Antibody-Drug Conjugates (ADCs), protein modification, and the functionalization of surfaces for diagnostics and material science. It includes quantitative data on how linker choice impacts conjugate performance, detailed experimental protocols for key conjugation and analysis techniques, and workflow diagrams to illustrate fundamental processes.

Core Applications of Bifunctional PEG Linkers

The versatility of bifunctional PEG linkers stems from their ability to connect different types of molecules with distinct chemical functionalities. This has led to their widespread adoption in several key areas of research and development.

Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is a critical component that dictates the ADC's stability, pharmacokinetics, and the efficiency of payload release. Bifunctional PEG linkers are instrumental in ADC design for several reasons:

  • Enhanced Solubility and Stability : Many potent cytotoxic drugs are hydrophobic. PEG linkers counteract this, improving the overall solubility of the ADC and preventing aggregation, which is crucial for maintaining efficacy and safety.

  • Improved Pharmacokinetics (PK) : The hydrophilic PEG chain increases the hydrodynamic size of the ADC, which reduces its clearance by the kidneys and extends its time in circulation, allowing for greater accumulation in tumor tissues.

  • Higher Drug-to-Antibody Ratios (DAR) : By mitigating the aggregation caused by hydrophobic payloads, PEG linkers enable the attachment of more drug molecules per antibody, potentially increasing the ADC's potency.

Protein and Peptide Modification (PEGylation)

PEGylation is a well-established strategy to improve the therapeutic properties of proteins and peptides. Bifunctional linkers are used to crosslink proteins or to attach them to other molecules or surfaces. This process can:

  • Reduce Immunogenicity : The PEG chain can "shield" the protein from the host's immune system, reducing the risk of an immune response.

  • Increase In Vivo Stability : The protective hydration layer provided by PEG can prevent proteolytic degradation, enhancing the protein's stability.

  • Form Protein-Protein Conjugates : Heterobifunctional PEGs can be used to create chimeric proteins by linking two different proteins, combining their functionalities.

Surface Functionalization

Bifunctional PEG linkers are widely used to modify the surfaces of materials, nanoparticles, and biosensors. One end of the linker is used to anchor to the surface (e.g., a thiol group for gold surfaces or a silane group for glass), while the other end provides a reactive site for attaching biomolecules. This is crucial for:

  • Reducing Non-Specific Binding : PEG-coated surfaces are highly resistant to protein adsorption, which is essential for the performance of diagnostic assays and implantable medical devices.

  • Targeted Drug Delivery : Nanoparticles can be PEGylated and then functionalized with targeting ligands (like antibodies or peptides) to direct them to specific cells or tissues.

  • Biosensor Development : Immobilizing enzymes or antibodies on a sensor surface via a flexible PEG linker can improve their accessibility and activity.

Homobifunctional vs. Heterobifunctional Linkers

Bifunctional PEG linkers are categorized based on the reactivity of their terminal groups.

  • Homobifunctional Linkers : These possess two identical reactive groups (e.g., NHS ester-PEG-NHS ester) and are typically used for intramolecular crosslinking or polymerization. Their use in conjugating two different molecules can be challenging, often leading to a mixture of undesired products.

  • Heterobifunctional Linkers : These have two different reactive groups (e.g., Maleimide-PEG-NHS ester). This orthogonality allows for a controlled, two-step conjugation process, which is highly advantageous for creating well-defined bioconjugates like ADCs. The stepwise approach minimizes side reactions and generally results in a more homogenous product with higher yields.

G cluster_0 Homobifunctional Conjugation (One-Step) cluster_1 Heterobifunctional Conjugation (Two-Step) A Molecule A Mix Mix A, B, and Linker A->Mix B Molecule B B->Mix Linker1 X-PEG-X Linker Linker1->Mix Product1 Desired A-Linker-B Mix->Product1 Low Yield SideProduct1 Side Products (A-Linker-A, B-Linker-B, Polymers) Mix->SideProduct1 High Yield C Molecule A Step1 Step 1: React A with Linker C->Step1 D Molecule B Step2 Step 2: React Intermediate with B D->Step2 Linker2 X-PEG-Y Linker Linker2->Step1 Intermediate Intermediate A-Linker-Y Step1->Intermediate Purify Purify Intermediate Intermediate->Purify Purify->Step2 Product2 Desired A-Linker-B Step2->Product2 High Yield SideProduct2 Minimal Side Products Step2->SideProduct2

Comparison of homobifunctional and heterobifunctional conjugation workflows.

Quantitative Data on Performance

The choice of PEG linker, particularly its length and architecture, has a quantifiable impact on the performance of the final conjugate. The following tables summarize representative data from preclinical studies.

Table 1: Impact of PEG Linker on Pharmacokinetics and Cytotoxicity of Affibody-Drug Conjugates

This table presents data from a study on miniaturized ADCs, comparing a conjugate with no PEG linker (HM) to conjugates with 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG linkers.

ConjugatePEG MoietyHalf-Life (t½)Half-Life Extension (Fold Change)In Vitro Cytotoxicity Reduction (Fold Change)
HM None19.6 min1.0x1.0x
HP4KM 4 kDa49.2 min2.5x4.5x
HP10KM 10 kDa219.0 min11.2x22.0x

Data sourced from a study on HER2-targeting affibody-MMAE conjugates.

Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics and In Vivo Efficacy

This table summarizes general trends observed when varying PEG linker length on ADCs with hydrophobic payloads. Longer PEG chains generally improve PK profiles and in vivo efficacy, though sometimes at the cost of in vitro potency.

ParameterNo PEG / Short PEG (<4 units)Medium PEG (4-12 units)Long PEG (>12 units)
Hydrophilicity LowModerateHigh
Aggregation High RiskReduced RiskLow Risk
Plasma Clearance FastSlowerSlowest
Half-Life (t½) ShortIncreasedLongest
In Vitro Potency (IC50) Potentially HighestModeratePotentially Lower
In Vivo Efficacy VariableImprovedOften Highest

This table represents a qualitative and quantitative overview synthesized from multiple preclinical studies.

Table 3: Drug Loading in PEGylated Nanoparticles

This table shows examples of high drug-loading capacities achievable with PEGylated nanoparticle formulations.

Nanoparticle SystemDrugDrug Loading Content (wt%)Encapsulation Efficiency (%)
PEGylated Nanosheets Camptothecin91.9%Not Reported
PEGylated Nanorods Camptothecin93.3%Not Reported
PEG-Doxorubicin Micelles Doxorubicin46.0%Not Reported
mPEG-PCL Nanoparticles (80nm) Doxorubicin< 1.0%~20%
DSPE-mPEG on MCNPs Doxorubicin59.7%Not Reported

Data compiled from various studies on drug-loading in nanoparticles.

Detailed Experimental Protocols

The successful synthesis and characterization of a bioconjugate require robust and optimized protocols. The following sections detail common methodologies for creating and analyzing an ADC using a heterobifunctional Maleimide-PEG-NHS ester linker.

Protocol: Two-Step Antibody-Drug Conjugation via Cysteine Residues

This protocol describes the site-specific conjugation of a thiol-containing drug payload to an antibody's interchain disulfide bonds using a Mal-PEG-NHS linker. This involves first reducing the antibody's disulfide bonds to generate free thiols, followed by conjugation with the maleimide group of the linker-payload construct.

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).

  • Maleimide-PEG-Payload conjugate.

  • Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate) with EDTA (e.g., 2 mM), pH 7.0-7.5.

  • Quenching Solution: N-acetylcysteine or Cysteine solution.

  • Desalting columns (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (like Tris), exchange it into PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in degassed Conjugation Buffer.

  • Antibody Disulfide Bond Reduction:

    • Add a calculated molar excess of TCEP solution to the antibody solution. A 10 to 20-fold molar excess is a common starting point.

    • Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation of the newly formed thiol groups.

    • Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer. This step is critical to prevent TCEP from reacting with the maleimide linker.

  • Conjugation Reaction:

    • Immediately add the Maleimide-PEG-Payload solution (typically dissolved in a compatible organic solvent like DMSO) to the purified, reduced antibody. A 5 to 20-fold molar excess of the linker-payload over the antibody is recommended.

    • Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • To cap any unreacted thiol groups on the antibody and unreacted maleimide groups on the linker, add a quenching agent like N-acetylcysteine.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by purifying the reaction mixture using a desalting column or, for higher resolution, size-exclusion chromatography (SEC). The ADC is typically eluted in a suitable storage buffer like PBS, pH 7.4.

Protocol: ADC Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is used post-conjugation to remove small molecule impurities like unconjugated drug-linkers and quenching agents from the much larger ADC product.

Materials:

  • Crude ADC solution from the conjugation reaction.

  • SEC column with an appropriate molecular weight separation range (e.g., for IgG ~150 kDa).

  • LC system (e.g., HPLC or FPLC).

  • Mobile Phase/Elution Buffer: Typically a physiological buffer like PBS, pH 7.4, filtered and degassed.

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the Mobile Phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • Filter the crude ADC sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.

  • Injection and Separation:

    • Inject the filtered sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

    • Run the separation isocratically (i.e., with a constant mobile phase composition) at a pre-determined flow rate.

    • The ADC, being the largest molecule, will elute first, followed by smaller impurities.

  • Fraction Collection:

    • Collect fractions corresponding to the main ADC peak detected at 280 nm.

    • Pool the relevant fractions containing the purified ADC.

  • Analysis and Storage:

    • Analyze the purified ADC for concentration (UV-Vis), purity/aggregation (analytical SEC), and drug-to-antibody ratio (HIC, MS).

    • Store the purified ADC at 4°C (short-term) or frozen at -80°C (long-term) in a suitable storage buffer, often with a cryoprotectant.

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in a cysteine-linked ADC preparation. The principle is that each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing species with different numbers of drugs (DAR 0, 2, 4, 6, 8) to be separated.

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl or Phenyl-based).

  • HPLC system.

  • Mobile Phase A (high salt): e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (low salt): e.g., 50 mM Sodium Phosphate, pH 7.0, often containing a percentage of an organic modifier like isopropanol (e.g., 20%) to elute highly hydrophobic species.

Procedure:

  • System and Column Equilibration:

    • Equilibrate the HIC column with 100% Mobile Phase A until the baseline is stable.

  • Sample Injection:

    • Inject the ADC sample onto the column.

  • Gradient Elution:

    • Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-50 minutes).

    • The unconjugated antibody (DAR 0), being the least hydrophobic, will elute first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas for each eluting species in the chromatogram.

    • Calculate the relative percentage of each species (e.g., %DAR2, %DAR4).

    • The average DAR is calculated as a weighted average: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100 Example: ( (%Area_DAR0 * 0) + (%Area_DAR2 * 2) + (%Area_DAR4 * 4) + ... ) / 100

Visualizing Key Research Workflows

Visual workflows are essential for understanding the complex multi-step processes involved in modern bioconjugation research.

General Workflow for ADC Development

This diagram outlines the comprehensive process of developing an ADC, from initial component production to final characterization and formulation.

G cluster_0 Component Production cluster_1 Conjugation & Purification cluster_2 Characterization & Formulation mAb Monoclonal Antibody (mAb) Production & Purification Conjugation Antibody-Payload Conjugation Reaction mAb->Conjugation Payload Linker-Payload Synthesis Payload->Conjugation Purification Purification (e.g., SEC) Removal of Free Drug Conjugation->Purification Characterization Analytical Characterization Purification->Characterization DAR DAR Analysis (HIC) Characterization->DAR Aggregation Aggregation (SEC) Characterization->Aggregation Purity Purity & Identity (MS) Characterization->Purity Formulation Formulation Development & Stability Studies Characterization->Formulation

General workflow for the development and production of an Antibody-Drug Conjugate (ADC).
Mechanism of Action of an Antibody-Drug Conjugate

This diagram illustrates the targeted delivery process of an ADC, from systemic circulation to the release of its cytotoxic payload within a cancer cell.

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Acidic pH, Enzymes Apoptosis 6. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

The mechanism of action for a typical antibody-drug conjugate (ADC).

Conclusion

Bifunctional PEG linkers are far more than simple spacers; they are sophisticated chemical tools that fundamentally enhance the properties and performance of bioconjugates. Their ability to improve solubility, stability, and pharmacokinetics has been a driving force in the success of PEGylated therapeutics and has been pivotal in advancing the field of antibody-drug conjugates. For researchers in drug development and biotechnology, a deep understanding of how to select and apply these linkers is essential. By carefully considering the interplay between linker length, architecture, and the specific molecules being conjugated, scientists can rationally design and synthesize novel therapeutics and diagnostics with optimized safety and efficacy profiles. The continued innovation in linker chemistry promises to further expand the applications of bioconjugation, enabling the creation of next-generation therapies for a host of diseases.

References

The Core Mechanism of NH-bis(PEG3-Boc) in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-Boc) is a heterobifunctional linker that is increasingly utilized in the development of advanced drug delivery systems. Its unique architecture, featuring a central primary amine flanked by two polyethylene glycol (PEG) chains terminating in acid-labile tert-butoxycarbonyl (Boc) protected amines, offers a versatile platform for the sophisticated construction of drug conjugates and functionalized nanoparticles.[1] This technical guide provides an in-depth exploration of the core mechanism of action of NH-bis(PEG3-Boc) in drug delivery, detailing its role in conjugating therapeutics and facilitating their controlled release.

The fundamental principle behind the utility of NH-bis(PEG3-Boc) lies in its capacity for orthogonal, stepwise chemical modifications.[1] The central amine serves as an initial attachment point for a drug, a targeting ligand, or a nanoparticle surface. The two terminal amines are temporarily masked by the Boc protecting groups, which can be selectively removed under acidic conditions to unveil reactive sites for further conjugation. This strategy is pivotal for creating complex, multifunctional drug delivery vehicles.

Core Mechanism of Action: pH-Responsive Drug Release

The primary mechanism of action of NH-bis(PEG3-Boc) in drug delivery is centered on its function as a component of an acid-labile linker system. This is particularly relevant for targeted cancer therapies, where the acidic tumor microenvironment (pH ~6.5) or the even lower pH within endosomes and lysosomes (pH 4.5-6.5) of cancer cells can be exploited to trigger drug release.[]

The Boc protecting groups on the terminal amines of the linker are stable at physiological pH (~7.4) but are readily cleaved under acidic conditions.[] This cleavage exposes the primary amines. In a drug delivery context, a therapeutic agent can be conjugated to a carrier (e.g., a nanoparticle) via a linker system that incorporates the NH-bis(PEG3-Boc) moiety in such a way that the cleavage of the Boc groups initiates the release of the drug.

While NH-bis(PEG3-Boc) itself is primarily a scaffold, it is a critical component in designing pH-sensitive drug delivery systems. The deprotection of the Boc groups can trigger drug release through several theoretical mechanisms, depending on the overall design of the drug-carrier conjugate:

  • Conformational Change: The change in charge and hydrophilicity upon removal of the bulky, non-polar Boc groups and exposure of the polar amine groups could induce a conformational change in the linker, leading to the release of a non-covalently entrapped drug.

  • Self-Immolative Cascades: The exposed amine could initiate an electronic cascade in a self-immolative linker system, leading to the cleavage of a bond that holds the drug to the carrier.

  • Charge Reversal: In the context of gene delivery, the exposure of positive charges on the deprotected amines can facilitate endosomal escape through the "proton sponge" effect, leading to the release of the genetic payload into the cytoplasm.

The PEG3 spacers in NH-bis(PEG3-Boc) play a crucial role in enhancing the solubility and biocompatibility of the resulting conjugate.[1] When attached to a nanoparticle surface, the PEG chains provide a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.

Data Presentation

The following tables summarize representative quantitative data for processes involving components and principles similar to those of NH-bis(PEG3-Boc) in drug delivery systems.

Table 1: Representative Nanoparticle Functionalization Efficiency

Nanoparticle TypeLinker SystemFunctionalization MethodLigand Conjugation Efficiency (%)Reference
Silica NanoparticlesThiol-reactive PEGThiol-maleimide coupling> 85(Adapted from similar PEGylation protocols)
Gold NanoparticlesThiolated PEGAu-S bond formation> 90(Adapted from similar PEGylation protocols)
Iron Oxide NanoparticlesAmine-reactive PEGAmide bond formation> 80(Adapted from similar PEGylation protocols)

Table 2: Representative pH-Dependent Drug Release Kinetics

Drug Delivery SystemAcid-Labile LinkerpHHalf-life of Release (t½)% Release at 24hReference
Doxorubicin MicellesHydrazone7.4> 48 h< 10
5.0~ 5 h> 80
Camptothecin ConjugateAcetal7.4Stable< 5(Representative data)
5.5~ 8 h> 70(Representative data)
Gemcitabine ConjugateTrityl7.4> 24 h< 15
5.0< 1 h> 90

Experimental Protocols

The following are detailed, representative methodologies for the key experimental processes involving a linker with the functional characteristics of NH-bis(PEG3-Boc) for the functionalization of nanoparticles and subsequent drug conjugation and release.

Protocol 1: Surface Functionalization of Nanoparticles with NH-bis(PEG3-Boc)

This protocol describes the covalent attachment of NH-bis(PEG3-Boc) to carboxylated nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., silica, iron oxide)

  • NH-bis(PEG3-Boc)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Anhydrous dimethylformamide (DMF)

  • Centrifuge

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) at a concentration of 10 mg/mL.

    • Add EDC (10-fold molar excess over carboxyl groups) and NHS (5-fold molar excess).

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation:

    • Dissolve NH-bis(PEG3-Boc) in anhydrous DMF.

    • Add the NH-bis(PEG3-Boc) solution to the activated nanoparticle suspension (10-fold molar excess).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification:

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with DMF and then three times with PBS to remove unreacted reagents.

    • Resuspend the NH-bis(PEG3-Boc)-functionalized nanoparticles in a suitable buffer for storage or further modification.

Protocol 2: Boc Deprotection and Drug Conjugation

This protocol outlines the removal of the Boc protecting groups and subsequent conjugation of a drug molecule.

Materials:

  • NH-bis(PEG3-Boc)-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Drug molecule with a reactive group (e.g., NHS ester-activated drug)

  • Triethylamine (TEA)

  • Dialysis membrane

Procedure:

  • Boc Deprotection:

    • Resuspend the functionalized nanoparticles in a 1:1 mixture of DCM and TFA.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the DCM and TFA by rotary evaporation or nitrogen stream.

    • Wash the nanoparticles with DCM and then with PBS to remove residual acid.

  • Drug Conjugation:

    • Resuspend the deprotected nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the NHS ester-activated drug solution (5 to 10-fold molar excess).

    • Add TEA to maintain a slightly basic pH (7.5-8.0).

    • React for 4-6 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the drug-conjugated nanoparticles by dialysis against PBS to remove unreacted drug and other small molecules.

Mandatory Visualizations

experimental_workflow cluster_activation Nanoparticle Activation cluster_functionalization Functionalization cluster_deprotection Deprotection & Conjugation np Carboxylated Nanoparticle edc_nhs EDC/NHS np->edc_nhs activated_np Activated NHS-Ester Nanoparticle edc_nhs->activated_np functionalized_np Boc-Protected Nanoparticle activated_np->functionalized_np linker NH-bis(PEG3-Boc) linker->functionalized_np deprotected_np Amine-Terminated Nanoparticle functionalized_np->deprotected_np tfa TFA (Acid) tfa->deprotected_np drug_conjugate Drug-Conjugated Nanoparticle deprotected_np->drug_conjugate drug Activated Drug drug->drug_conjugate

Caption: Experimental workflow for nanoparticle drug conjugate synthesis.

release_mechanism cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (pH < 6.5) drug_carrier Drug-Carrier Conjugate (Boc Protected) stable Stable Conjugate drug_carrier->stable No Drug Release acid H+ drug_carrier->acid deprotection Boc Deprotection acid->deprotection release Drug Release deprotection->release

Caption: pH-responsive drug release mechanism.

References

Orthogonal Synthesis with NH-bis(PEG3-Boc): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthogonal synthesis is a powerful strategy in modern chemistry that allows for the sequential and selective modification of a multifunctional molecule. This approach is particularly crucial in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the assembly of different molecular components is paramount. At the heart of many orthogonal strategies lies the use of carefully designed linkers with multiple reactive sites shielded by protecting groups that can be removed under different conditions.

This technical guide provides an in-depth exploration of orthogonal synthesis utilizing NH-bis(PEG3-Boc), a versatile branched linker. This molecule features a central primary amine and two terminal amines protected by the acid-labile tert-butyloxycarbonyl (Boc) group, all connected via flexible polyethylene glycol (PEG) spacers. The unique architecture of NH-bis(PEG3-Boc) enables a stepwise and controlled approach to the construction of heterobifunctional molecules, making it a valuable tool for researchers in drug development and chemical biology.[1]

Core Concepts: Orthogonal Protection and the Role of NH-bis(PEG3-Boc)

Orthogonal protection is a fundamental concept in multi-step synthesis, referring to the use of multiple protecting groups that can be removed independently of one another.[2] This strategy allows for the selective unmasking of a specific functional group for reaction, while other reactive sites in the molecule remain shielded.

NH-bis(PEG3-Boc) is specifically designed for such orthogonal applications. Its key features include:

  • Branched Architecture: The central primary amine serves as an initial point of conjugation, while the two Boc-protected arms allow for the subsequent introduction of two additional, and potentially different, molecular entities.

  • Acid-Labile Boc Groups: The tert-butyloxycarbonyl (Boc) protecting groups are stable under a wide range of conditions but can be efficiently removed with acid, such as trifluoroacetic acid (TFA).[1][3] This allows for the selective deprotection of the terminal amines without affecting other parts of the molecule that may be sensitive to other deprotection reagents.

  • PEG3 Spacers: The polyethylene glycol (PEG) chains enhance the solubility and hydrophilicity of the linker and the resulting conjugate.[1] This is particularly beneficial for improving the pharmacokinetic properties of therapeutic molecules.

Physicochemical Properties of NH-bis(PEG3-Boc)

A clear understanding of the physicochemical properties of NH-bis(PEG3-Boc) is essential for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₂₆H₅₃N₃O₁₀
Molecular Weight 567.72 g/mol
CAS Number 2055024-51-4
Purity >96%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Experimental Protocols

The following sections provide detailed methodologies for the orthogonal functionalization of NH-bis(PEG3-Boc). These protocols are intended as a guide and may require optimization based on the specific substrates and desired final product.

Step 1: Initial Conjugation to the Central Amine

The central, unprotected primary amine of NH-bis(PEG3-Boc) can be readily functionalized using standard amine-reactive chemistry.

Protocol: Amide Bond Formation

  • Materials:

    • NH-bis(PEG3-Boc)

    • Carboxylic acid-containing molecule of interest (Molecule A)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: Diisopropylethylamine (DIPEA)

    • Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure: a. Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF. d. Add the solution of NH-bis(PEG3-Boc) to the activated carboxylic acid solution. e. Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting conjugate (Molecule A-NH-bis(PEG3-Boc)) by column chromatography on silica gel.

ParameterCondition
Reactants Molecule A (1.0 eq), NH-bis(PEG3-Boc) (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 4-12 hours
Purification Silica Gel Chromatography
Expected Yield 70-90%
Step 2: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of only one of the two Boc groups is a critical step in orthogonal synthesis. This can be accomplished by carefully controlling the reaction conditions.

Protocol: Selective Mono-Deprotection

  • Materials:

    • Molecule A-NH-bis(PEG3-Boc)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure: a. Dissolve the bis-Boc protected conjugate (1.0 eq) in anhydrous DCM at 0 °C. b. Slowly add a pre-chilled solution of TFA in DCM (e.g., 10% v/v, 1.5 eq). The precise concentration and equivalents of TFA may require careful optimization to favor mono-deprotection. c. Stir the reaction at 0 °C and monitor closely by TLC or LC-MS. The appearance of the mono-deprotected product should be observed, with minimal formation of the di-deprotected species. d. Once the desired level of mono-deprotection is reached (typically within 30-60 minutes), quench the reaction by adding a saturated solution of NaHCO₃. e. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. f. Concentrate under reduced pressure. The crude product, a mixture of starting material, mono-deprotected, and di-deprotected product, should be immediately purified by reverse-phase HPLC to isolate the mono-deprotected intermediate.

ParameterCondition
Reactant Molecule A-NH-bis(PEG3-Boc) (1.0 eq)
Reagent 10% TFA in DCM (1.5 eq)
Solvent Anhydrous DCM
Temperature 0 °C
Reaction Time 30-60 minutes (monitor closely)
Purification Reverse-Phase HPLC
Expected Yield 30-50% (of mono-deprotected product)
Step 3: Second Conjugation

The newly exposed primary amine can now be reacted with a second molecule of interest.

Protocol: Second Amide Bond Formation

  • Materials:

    • Mono-deprotected intermediate

    • Carboxylic acid-containing molecule of interest (Molecule B)

    • Coupling agents (HATU or HBTU)

    • Base (DIPEA)

    • Anhydrous solvent (DMF or DCM)

  • Procedure: a. Follow the same procedure as described in Step 1 for amide bond formation, using the purified mono-deprotected intermediate as the amine source and Molecule B as the carboxylic acid. b. Purify the resulting asymmetrically functionalized conjugate by column chromatography or reverse-phase HPLC.

Step 4: Final Deprotection and Third Conjugation (Optional)

If a third functionalization is desired, the remaining Boc group can be removed under standard deprotection conditions.

Protocol: Complete Boc Deprotection

  • Materials:

    • The mono-Boc protected, bifunctionally-conjugated molecule

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure: a. Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. d. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. e. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine can then be used for a third conjugation reaction.

Visualization of Orthogonal Synthesis Workflow

The following diagram illustrates the logical flow of an orthogonal synthesis strategy using NH-bis(PEG3-Boc).

Orthogonal_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Selective Deprotection cluster_step3 Step 3: Second Conjugation cluster_step4 Step 4: Final Deprotection NH_bis_PEG3_Boc NH-bis(PEG3-Boc) Conjugate_1 Molecule_A-NH-bis(PEG3-Boc) NH_bis_PEG3_Boc->Conjugate_1 + Molecule A Mono_deprotected Mono-deprotected Intermediate Conjugate_1->Mono_deprotected Selective Boc Removal Conjugate_2 Molecule_A-Linker-Molecule_B (Boc protected) Mono_deprotected->Conjugate_2 + Molecule B Final_Product Heterobifunctional Molecule Conjugate_2->Final_Product Final Boc Removal

Caption: Orthogonal synthesis workflow using NH-bis(PEG3-Boc).

Application in PROTAC Development: Targeting BTK and BRD4

A prominent application of orthogonal synthesis with linkers like NH-bis(PEG3-Boc) is in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

Targeting Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies. PROTACs that target BTK for degradation have shown promise in overcoming resistance to traditional BTK inhibitors.

The following diagram illustrates the BTK signaling pathway and the mechanism of a BTK-targeting PROTAC.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Intervention BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Proteasome Proteasome BTK->Proteasome Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Ub Ubiquitin BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac_brd4 PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery Recruits Proteasome_BRD4 Proteasome BRD4->Proteasome_BRD4 Degradation Oncogenes Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogenes BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Binds E3_Ligase_BRD4 E3 Ubiquitin Ligase BRD4_PROTAC->E3_Ligase_BRD4 Recruits E3_Ligase_BRD4->BRD4 Ubiquitination Ub_BRD4 Ubiquitin

References

An In-depth Technical Guide to PEG-Based PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination and subsequent degradation of the target protein.[1]

While the two ligands determine the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, and flexibility play a crucial role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.[2] Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have gained widespread adoption due to their favorable properties.

This technical guide provides a comprehensive overview of PEG-based PROTAC linkers, covering their design principles, synthesis, and characterization. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

The Advantages of PEG-Based Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and offer several distinct advantages in the design and development of PROTACs:

  • Enhanced Solubility and Permeability: The inherent hydrophilicity of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This can, in turn, enhance cell permeability and overall bioavailability.[]

  • Biocompatibility and Low Toxicity: PEG is a well-established biocompatible polymer with low toxicity, making it an attractive component for therapeutic agents.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units. This allows for the systematic optimization of the distance between the two ligands to achieve optimal ternary complex formation. The flexibility of the PEG chain can also accommodate the conformational changes required for efficient protein-protein interactions.

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers with different reactive functional groups are commercially available, facilitating the modular synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Perspective

The length of the PEG linker is a critical parameter that can profoundly impact the degradation efficiency of a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in a high entropic penalty upon binding and may not effectively bring the POI and E3 ligase into close proximity. Therefore, optimizing the linker length is a key step in PROTAC development.

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize data from studies that have systematically investigated the effect of PEG linker length on PROTAC activity.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

This table presents a synthesized comparison of hypothetical BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the principle of an optimal linker length.

Table 2: Impact of Linker Length on TBK1 Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

This table shows that for TBK1 degradation, a minimum linker length is required, and exceeding the optimal length can lead to a decrease in potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG-based PROTAC and the characterization of its activity.

Synthesis of a Bifunctional Amine-PEG-Carboxylic Acid Linker

This protocol describes the synthesis of a common bifunctional PEG linker, which can then be used to conjugate the warhead and the E3 ligase ligand.

Materials:

  • Commercially available Boc-protected amine-PEG-alcohol

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Trifluoroacetic acid (TFA)

  • DIPE (Diisopropylethylamine)

Procedure:

  • Oxidation of the Alcohol:

    • Dissolve Boc-protected amine-PEG-alcohol in DCM.

    • Slowly add Jones reagent to the solution at 0°C.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction by adding isopropanol.

    • Wash the organic layer with saturated NaHCO3 solution and brine.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the Boc-protected amine-PEG-carboxylic acid.

  • Deprotection of the Amine:

    • Dissolve the Boc-protected amine-PEG-carboxylic acid in a mixture of DCM and TFA (1:1).

    • Stir the reaction at room temperature for 1 hour.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM three times to remove residual TFA.

    • The resulting amine-PEG-carboxylic acid can be used directly in the next step or purified by reverse-phase HPLC.

PROTAC Synthesis via Amide Coupling

This protocol outlines the sequential amide bond formation to assemble the PROTAC molecule.

Materials:

  • Amine-PEG-carboxylic acid linker

  • Warhead with a carboxylic acid or amine functionality

  • E3 ligase ligand with an amine or carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Coupling of the First Ligand:

    • Dissolve the warhead (assuming it has a carboxylic acid) and the amine-PEG-carboxylic acid linker in DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the warhead-linker conjugate by reverse-phase HPLC.

  • Coupling of the Second Ligand:

    • Dissolve the warhead-linker conjugate and the E3 ligase ligand (assuming it has an amine) in DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Determination of DC50 and Dmax by Western Blot

This protocol describes how to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the primary antibody against the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Assessment of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

This protocol describes a method to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in cells.

Materials:

  • Cell line expressing the target protein and the E3 ligase

  • PROTAC of interest

  • Co-IP lysis buffer

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours).

    • Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (or E3 ligase) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted samples by western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the E3 ligase in the sample treated with the PROTAC and immunoprecipitated with the target protein antibody (and vice-versa) indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Experimental_Workflow cluster_assays Characterization Assays cluster_results Key Parameters Start PROTAC Design & Synthesis Cell_Treatment Cell Treatment with PROTAC Series Start->Cell_Treatment Western_Blot Western Blot for Protein Levels Cell_Treatment->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Cell_Treatment->Co_IP Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis Western_Blot->Data_Analysis Co_IP->Data_Analysis Viability_Assay->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax Ternary_Confirmation Confirm Ternary Complex Formation Data_Analysis->Ternary_Confirmation Toxicity_Assessment Assess Cytotoxicity Data_Analysis->Toxicity_Assessment Conclusion Lead Optimization / Candidate Selection DC50_Dmax->Conclusion Ternary_Confirmation->Conclusion Toxicity_Assessment->Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of NH-bis(PEG3-Boc) for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility. This document provides a detailed, hypothetical protocol for the synthesis of NH-bis(PEG3-Boc), a branched PEG linker building block, and outlines its application in the construction of PROTACs.

Introduction

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer but plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome.[1][] PEG-based linkers are widely utilized in PROTAC design to improve physicochemical properties such as solubility and cell permeability.[][3][4] The length and composition of the PEG linker can significantly impact the stability and efficacy of the resulting PROTAC.

The NH-bis(PEG3-Boc) linker provides a central secondary amine for conjugation to a warhead or E3 ligase ligand, with two Boc-protected PEG3 arms. This branched structure can offer distinct spatial arrangements and solubility profiles compared to linear linkers. The terminal Boc-protected amines allow for selective deprotection and subsequent conjugation, providing a versatile building block for PROTAC synthesis.

Synthesis of NH-bis(PEG3-Boc)

This section details a representative protocol for the synthesis of NH-bis(PEG3-Boc) starting from commercially available materials.

Overall Reaction Scheme:

G cluster_0 Step 1: Synthesis of Boc-NH-PEG3-OMs cluster_1 Step 2: Synthesis of NH-bis(PEG3-Boc) A Boc-NH-PEG3-OH D Boc-NH-PEG3-OMs A->D B Methanesulfonyl chloride (MsCl), Triethylamine (TEA) B->D C Dichloromethane (DCM) C->D E Boc-NH-PEG3-OMs (2 eq.) G NH-bis(PEG3-Boc) E->G F Ammonia (in MeOH or THF) F->G

Caption: Overall synthetic scheme for NH-bis(PEG3-Boc).

Experimental Protocol

Step 1: Synthesis of tert-butyl (2-(2-(2-((methylsulfonyl)oxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OMs)

  • Reagent Preparation:

    • Dissolve tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH) (1.0 eq.) in anhydrous dichloromethane (DCM) (0.2 M).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add triethylamine (TEA) (1.5 eq.) to the cooled solution.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Boc-NH-PEG3-OMs.

Step 2: Synthesis of di-tert-butyl ((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl))dicarbamate (NH-bis(PEG3-Boc))

  • Reaction Setup:

    • Dissolve the purified Boc-NH-PEG3-OMs (2.0 eq.) in a solution of ammonia in methanol (e.g., 7N) or tetrahydrofuran (THF).

    • The reaction is typically performed in a sealed pressure vessel.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Stir the reaction for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

    • Dissolve the residue in DCM and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude NH-bis(PEG3-Boc).

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the final product, NH-bis(PEG3-Boc).

Characterization Data (Representative)
Compound Parameter Expected Value
Boc-NH-PEG3-OMs Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 4.38 (t, 2H), 3.75-3.60 (m, 8H), 3.30 (q, 2H), 3.03 (s, 3H), 1.44 (s, 9H)
MS (ESI) m/z calculated for C₁₁H₂₃NO₇S [M+H]⁺: 328.1, found: 328.1
NH-bis(PEG3-Boc) Yield 50-70%
¹H NMR (CDCl₃, 400 MHz) δ 3.65-3.55 (m, 16H), 3.30 (q, 4H), 2.80 (t, 4H), 1.44 (s, 18H)
MS (ESI) m/z calculated for C₂₂H₄₅N₃O₈ [M+H]⁺: 496.3, found: 496.3

Application in PROTAC Synthesis

The synthesized NH-bis(PEG3-Boc) can be incorporated into a PROTAC molecule through a series of well-established bioconjugation techniques.

Workflow for PROTAC Assembly

G A NH-bis(PEG3-Boc) B Acidic Deprotection (e.g., TFA in DCM) A->B Step 1 C Diamino-bis(PEG3) Linker B->C F Amide Coupling (e.g., HATU, DIPEA) C->F D Warhead-COOH (Target Ligand) D->F E E3 Ligase Ligand-COOH H Amide Coupling (e.g., HATU, DIPEA) E->H G Mono-acylated Linker F->G Step 2 G->H I Final PROTAC Molecule H->I Step 3

Caption: General workflow for incorporating NH-bis(PEG3-Boc) into a PROTAC.

Protocol for PROTAC Synthesis
  • Boc Deprotection:

    • Dissolve NH-bis(PEG3-Boc) in DCM.

    • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain the diamine linker as a TFA salt.

  • First Amide Coupling:

    • Dissolve the warhead (ligand for the protein of interest) containing a carboxylic acid moiety in a suitable solvent like dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq.).

    • Add the deprotected diamino-bis(PEG3) linker (1.0 eq.) to the activated warhead solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the mono-acylated intermediate by reverse-phase HPLC.

  • Second Amide Coupling:

    • Dissolve the purified mono-acylated intermediate and the E3 ligase ligand (containing a carboxylic acid) in DMF.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature until completion as monitored by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by reverse-phase HPLC to obtain a highly pure product for biological evaluation.

Conclusion

This document provides a comprehensive, albeit representative, protocol for the synthesis of the branched linker NH-bis(PEG3-Boc) and its subsequent application in the assembly of PROTAC molecules. The use of such PEGylated linkers is a key strategy in the design of effective protein degraders, offering improvements in solubility and facilitating the formation of a productive ternary complex. The provided workflows and protocols serve as a foundational guide for researchers in the field of targeted protein degradation.

References

Application Notes and Protocols for the Use of NH-bis(PEG3-Boc) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting these two components is critical to the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1] Branched polyethylene glycol (PEG) linkers, such as NH-bis(PEG3-Boc), are emerging as superior alternatives to traditional linear linkers, offering the potential for higher drug-to-antibody ratios (DAR) and improved physicochemical properties.[2][3]

NH-bis(PEG3-Boc) is a unique trifunctional linker featuring a central primary amine and two terminal amines protected by tert-butyloxycarbonyl (Boc) groups, each at the end of a PEG3 spacer.[4][5] This architecture allows for a sequential and controlled conjugation strategy. The central amine can be initially coupled to a payload, followed by the deprotection of the Boc groups to reveal two additional amine functionalities for conjugation to the antibody. This approach enables the attachment of two payload molecules per linker conjugation site on the antibody, potentially doubling the DAR compared to linear linkers. The PEG spacers enhance the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile.

These application notes provide a comprehensive, step-by-step guide to utilizing NH-bis(PEG3-Boc) in the development of ADCs, from initial drug-linker synthesis to final ADC characterization and in vitro evaluation.

Data Presentation: Anticipated Quantitative Advantages of Branched PEG Linkers

The use of branched PEG linkers like NH-bis(PEG3-Boc) is expected to offer significant advantages over linear linkers. The following table summarizes the anticipated quantitative improvements based on published data for various branched PEG linkers in ADC development.

ParameterLinear PEG LinkerBranched PEG Linker (e.g., NH-bis(PEG3-Boc))Anticipated Advantage of Branched PEGReference
Drug-to-Antibody Ratio (DAR) Typically 2-4 without aggregation issuesPotentially up to 8 with improved solubilityHigher therapeutic payload per antibody
In Vivo Potency StandardCan be enhanced 10 to 100-foldHigher efficacy at lower doses
Hydrophilicity (HIC Retention Time) Longer retention timeShorter retention timeReduced hydrophobicity and aggregation risk
Pharmacokinetics (Clearance) Higher clearanceLower clearanceProlonged circulation half-life
Stability (in serum) VariableGenerally highReduced premature drug release

Experimental Protocols

The following protocols outline a comprehensive workflow for the synthesis and evaluation of an ADC using the NH-bis(PEG3-Boc) linker.

Protocol 1: Synthesis of the Drug-Linker Intermediate

This protocol describes the conjugation of a cytotoxic payload (with a carboxylic acid functionality) to the central amine of NH-bis(PEG3-Boc) and the subsequent deprotection of the Boc groups.

Materials:

  • NH-bis(PEG3-Boc)

  • Cytotoxic payload with a carboxylic acid group (e.g., MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system

  • LC-MS system

Procedure:

  • Activation of the Cytotoxic Payload: a. Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF. b. Add DCC (1.1 equivalents) and NHS (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. d. Monitor the reaction by LC-MS.

  • Conjugation to the Central Amine of NH-bis(PEG3-Boc): a. To the activated payload solution, add a solution of NH-bis(PEG3-Boc) (1.2 equivalents) in anhydrous DMF. b. Stir the reaction at room temperature overnight. c. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification of the Boc-Protected Drug-Linker: a. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC. b. Characterize the purified product by LC-MS to confirm its identity and purity.

  • Boc Deprotection: a. Dissolve the purified Boc-protected drug-linker in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS, looking for the disappearance of the Boc-protected mass and the appearance of the deprotected mass. d. Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene three times to remove residual TFA. e. The resulting drug-linker with two terminal primary amines (as a TFA salt) can be used directly in the next step after neutralization or further purified if necessary.

Protocol 2: Conjugation of the Drug-Linker to the Antibody

This protocol details the conjugation of the dual-amine drug-linker intermediate to the antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker intermediate from Protocol 1

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Anhydrous DMSO

Procedure:

  • Antibody Preparation: a. Buffer exchange the monoclonal antibody into the conjugation buffer. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation: a. Dissolve the drug-linker intermediate in a minimal amount of anhydrous DMSO. b. If the drug-linker is a TFA salt, add DIPEA (2-3 equivalents) to neutralize it.

  • Activation of Carboxylic Acid Groups on the Antibody (for subsequent amide bond formation): a. This protocol assumes conjugation to lysine residues. For this, the drug-linker needs to be appropriately functionalized to react with amines. If the drug-linker from Protocol 1 has terminal amines, it can be conjugated to the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry (EDC/NHS). b. Alternatively, and more commonly for lysine conjugation, the terminal amines of the drug-linker can be modified to carry an NHS ester. This would involve an additional synthesis step to react the deprotected amines with a homobifunctional NHS ester crosslinker.

  • Conjugation Reaction (assuming a pre-activated drug-linker with NHS esters): a. Add the activated drug-linker solution to the antibody solution at a molar excess of 5-20 fold. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. For further purification and to separate different DAR species, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.

Protocol 3: Characterization of the ADC

This protocol outlines the key analytical methods to characterize the purified ADC.

Materials:

  • Purified ADC from Protocol 2

  • UV-Vis spectrophotometer

  • SEC-HPLC system

  • HIC-HPLC system

  • LC-MS system (for intact and reduced mass analysis)

  • SDS-PAGE equipment

Procedure:

  • Protein Concentration: a. Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination: a. HIC-HPLC: Analyze the ADC by HIC. The number of conjugated drugs affects the hydrophobicity, allowing for the separation of species with different DARs. The average DAR can be calculated from the peak areas. b. LC-MS: Perform mass spectrometry on the intact and reduced (to separate heavy and light chains) ADC to determine the precise mass increase due to conjugation, from which the DAR can be calculated.

  • Purity and Aggregation Analysis: a. SEC-HPLC: Analyze the ADC by SEC to determine the percentage of monomer, aggregates, and fragments. b. SDS-PAGE: Run the ADC on a non-reducing and reducing SDS-PAGE to assess its integrity and purity.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the potency of the newly synthesized ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC and unconjugated antibody (as control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density. b. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Add the diluted ADC or control antibody to the respective wells. Include untreated wells as a negative control. c. Incubate the plates for 72-120 hours.

  • Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for both cell lines. A significantly lower IC50 for the antigen-positive cell line indicates target-specific cytotoxicity.

Mandatory Visualizations

ADC_Signaling_Pathway ADC ADC (Antibody-Drug Conjugate) Receptor Tumor Cell Surface Antigen/Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (e.g., linker cleavage) Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis/ Cell Death Payload->Cell_Death Induces

Caption: General signaling pathway of an antibody-drug conjugate.

ADC_Experimental_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis cluster_2 ADC Characterization cluster_3 Functional Evaluation Payload_Activation Payload Activation (e.g., NHS ester formation) Conjugation1 Conjugation to NH-bis(PEG3-Boc) (central amine) Payload_Activation->Conjugation1 Purification1 Purification (RP-HPLC) Conjugation1->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Conjugation2 Conjugation to Antibody (e.g., Lysine residues) Deprotection->Conjugation2 Antibody_Prep Antibody Preparation (Buffer Exchange) Antibody_Prep->Conjugation2 Purification2 Purification (SEC/HIC) Conjugation2->Purification2 DAR_Analysis DAR Analysis (HIC, LC-MS) Purification2->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, SDS-PAGE) Purification2->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity (IC50 Determination) Purification2->Cytotoxicity_Assay

Caption: Experimental workflow for ADC development using NH-bis(PEG3-Boc).

Logical_Relationships cluster_0 Linker Structure cluster_1 Key Features cluster_2 Resulting ADC Properties Linker NH-bis(PEG3-Boc) (Branched Structure) Feature1 Dual Payload Attachment Sites Linker->Feature1 Feature2 PEG Spacers Linker->Feature2 Property1 Higher DAR Potential Feature1->Property1 Property2 Improved Hydrophilicity Feature2->Property2 Property4 Increased Potency Property1->Property4 Property3 Enhanced Pharmacokinetics Property2->Property3 Property3->Property4

Caption: Logical relationships of NH-bis(PEG3-Boc) features and ADC benefits.

References

reaction conditions for coupling NH-bis(PEG3-Boc) with NHS esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the chemical coupling of NH-bis(PEG3-Boc) with N-hydroxysuccinimide (NHS) esters. This reaction is a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the NH-bis(PEG3-Boc) moiety serves as a versatile linker. The protocol outlines the reaction conditions, required reagents, and a step-by-step procedure to ensure efficient and successful conjugation. The Boc (tert-butyloxycarbonyl) protecting group on the secondary amine of the linker remains stable under these coupling conditions, allowing for subsequent deprotection and further functionalization if required.

Reaction Principle

The coupling reaction involves the nucleophilic attack of the secondary amine of NH-bis(PEG3-Boc) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to facilitate the deprotonation of the secondary amine, thereby increasing its nucleophilicity.

Data Presentation: Reaction Conditions

A summary of the key quantitative data for the coupling reaction is presented in the table below for easy reference and comparison.

ParameterRecommended ValueNotes
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Polar aprotic solvents are preferred to dissolve both reactants.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base is crucial to avoid side reactions.
Molar Ratio (NH-bis(PEG3-Boc) : NHS Ester : Base) 1 : 1.1 : 1.5A slight excess of the NHS ester and base can drive the reaction to completion.
Concentration of NH-bis(PEG3-Boc) 10-50 mMA higher concentration can increase the reaction rate.
Reaction Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 4-16 hours (overnight)Reaction progress can be monitored by TLC or LC-MS.
Reaction Atmosphere Inert (Nitrogen or Argon)Recommended to prevent moisture contamination which can hydrolyze the NHS ester.

Experimental Protocol

This protocol describes a general procedure for the coupling of NH-bis(PEG3-Boc) with a generic NHS ester. The specific quantities should be calculated based on the molecular weights of the reactants used.

Materials
  • NH-bis(PEG3-Boc)

  • NHS ester of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and consumables

Procedure
  • Preparation of Reactants:

    • Ensure all glassware is dry before use.

    • Weigh the required amount of NH-bis(PEG3-Boc) and the NHS ester in separate, dry containers.

  • Reaction Setup:

    • To a dry reaction vial containing a magnetic stir bar, add the weighed NH-bis(PEG3-Boc).

    • Dissolve the NH-bis(PEG3-Boc) in the chosen anhydrous solvent (DMF or DMSO) to achieve the desired concentration (e.g., 25 mM).

    • In a separate vial, dissolve the NHS ester in a small amount of the same anhydrous solvent.

  • Initiation of the Reaction:

    • Under an inert atmosphere, add the solution of the NHS ester to the solution of NH-bis(PEG3-Boc) while stirring.

    • Add the tertiary base (TEA or DIPEA) to the reaction mixture.

  • Reaction Incubation:

    • Seal the reaction vial and stir the mixture at room temperature.

    • Allow the reaction to proceed for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the product and consumption of the starting materials.

  • Work-up and Purification (General Guidance):

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using an appropriate technique such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate. The choice of the purification method will depend on the properties of the resulting molecule.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for Coupling NH-bis(PEG3-Boc) with NHS Esters cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactants: - NH-bis(PEG3-Boc) - NHS Ester - Anhydrous Solvent - Base dissolve_linker Dissolve NH-bis(PEG3-Boc) in Anhydrous Solvent prep_reagents->dissolve_linker dissolve_ester Dissolve NHS Ester in Anhydrous Solvent prep_reagents->dissolve_ester add_ester Add NHS Ester Solution to Linker Solution dissolve_linker->add_ester dissolve_ester->add_ester add_base Add Base (TEA or DIPEA) add_ester->add_base react Stir at Room Temperature (4-16 hours) add_base->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up and Purification (e.g., Column Chromatography) monitor->workup product Isolated Product workup->product

Caption: Workflow for the coupling of NH-bis(PEG3-Boc) with NHS esters.

Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to the mildly basic conditions employed in NHS ester coupling reactions.[1] Deprotection of the Boc group typically requires treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Therefore, the Boc group on the NH-bis(PEG3-Boc) linker will remain intact throughout the coupling procedure described in this application note. This allows for selective deprotection at a later stage in the synthetic route, providing a handle for further molecular elaboration.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the coupling of NH-bis(PEG3-Boc) with NHS esters. By following the outlined conditions and procedures, researchers can successfully synthesize a wide range of conjugated molecules for various applications in drug discovery and chemical biology. The stability of the Boc protecting group under these conditions adds to the versatility of this important building block.

References

Application Notes and Protocols for the Boc Deprotection of NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug delivery.[1] Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under mildly acidic conditions.[1] This document provides detailed protocols for the standard procedure of Boc deprotection of NH-bis(PEG3-Boc), a symmetrical molecule with two Boc-protected amine functionalities linked by a polyethylene glycol (PEG) spacer. The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a common and effective method for Boc deprotection.[1][2]

These application notes are intended for researchers, scientists, and drug development professionals who require a reliable method for the deprotection of Boc-protected PEGylated amines. The resulting deprotected amine can then be used for further conjugation with molecules such as proteins, peptides, or other small molecules.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and parameters for the Boc deprotection of amines using TFA. These values serve as a strong starting point for the deprotection of NH-bis(PEG3-Boc).

Table 1: General Reaction Conditions for Boc Deprotection with TFA

ParameterValue
TFA Concentration20-50% in Dichloromethane (DCM)
Temperature0°C to Room Temperature (20-25°C)
Reaction Time30 minutes - 2 hours
Equivalents of TFA5 - 10 equivalents (or used as a solvent mixture)

Table 2: Common Scavengers Used in Boc Deprotection

ScavengerConcentrationPurpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines the standard procedure for the removal of both Boc groups from NH-bis(PEG3-Boc).

Materials:

  • NH-bis(PEG3-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a carbocation scavenger)

  • Toluene (for removal of residual TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the NH-bis(PEG3-Boc) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours). On TLC, the deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times. The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and transfer it to a separatory funnel.

  • Aqueous Work-up: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free diamine.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the standard Boc deprotection protocol.

Boc_Deprotection_Workflow Start Start: NH-bis(PEG3-Boc) Dissolve 1. Dissolve in DCM Start->Dissolve Cool 2. Cool to 0°C Dissolve->Cool Add_TFA 3. Add TFA (20-50%) + Optional Scavenger (TIS) Cool->Add_TFA React 4. Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate 6. Evaporate DCM/TFA Monitor->Evaporate Complete Co_evaporate 7. Co-evaporate with Toluene (3x) Evaporate->Co_evaporate TFA_Salt Product: Amine TFA Salt Co_evaporate->TFA_Salt Neutralize 8. Neutralize with NaHCO3(aq) TFA_Salt->Neutralize Free Amine Required Workup 9. Aqueous Work-up & Dry Neutralize->Workup Free_Amine Product: Free Diamine Workup->Free_Amine

Caption: Workflow for Boc deprotection of NH-bis(PEG3-Boc).

Troubleshooting

Incomplete Deprotection:

  • Cause: Insufficient acid concentration or reaction time.

  • Solution: Increase the concentration of TFA (e.g., from 20% to 50%) or extend the reaction time, continuing to monitor by TLC or LC-MS. For very resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be considered.

Side Product Formation:

  • Cause: Alkylation of the substrate or product by the tert-butyl cation generated during the reaction.

  • Solution: Add a carbocation scavenger such as triisopropylsilane (TIS) or phenol to the reaction mixture.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group under acidic conditions proceeds through a specific mechanism:

  • Protonation: The reaction is initiated by the protonation of the carbamate oxygen by the acid (TFA).

  • Fragmentation: The protonated intermediate then fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Scavenging: The tert-butyl cation can be trapped by nucleophiles or scavengers present in the reaction mixture, or it can deprotonate to form isobutylene gas.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation 1. Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ (from TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Fragmentation 2. Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid Carbamic Acid Fragmentation->Carbamic_Acid tButyl_Cation tert-Butyl Cation Fragmentation->tButyl_Cation Decarboxylation 3. Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Functionalizing Polymers with NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with branched polyethylene glycol (PEG) linkers is a critical strategy in the development of advanced drug delivery systems, biomaterials, and targeted therapeutics. The NH-bis(PEG3-Boc) linker is a versatile reagent that features a central primary amine for conjugation to a polymer backbone and two terminal Boc-protected amines. This structure allows for the introduction of branched PEG chains, which can enhance the solubility, biocompatibility, and circulation half-life of the polymer conjugate. Subsequent deprotection of the Boc groups reveals terminal primary amines that can be used for the attachment of targeting ligands, drugs, or imaging agents.

This document provides detailed protocols for the functionalization of a carboxylated polymer with NH-bis(PEG3-Boc), followed by the deprotection of the Boc groups. It includes methodologies for reaction setup, purification, and characterization of the resulting functionalized polymer.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCat. No.Purpose
NH-bis(PEG3-Boc)BroadPharmBP-23225Branched PEG linker
Poly(acrylic acid) (PAA), 50 kDaSigma-Aldrich323667Carboxylated polymer backbone
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher22980Carboxyl activating agent
N-Hydroxysuccinimide (NHS)Thermo Fisher24500Stabilizes activated carboxyl groups
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichM3671Reaction buffer for EDC/NHS coupling
Dimethylformamide (DMF)Sigma-Aldrich227056Solvent
Trifluoroacetic acid (TFA)Sigma-AldrichT6508Boc deprotection reagent
Dichloromethane (DCM)Sigma-Aldrich270997Solvent for deprotection
Dialysis tubing, 10 kDa MWCOSpectrum Labs132670Purification
Table 2: Reaction Parameters for PAA Functionalization
ParameterValue
PolymerPoly(acrylic acid), 50 kDa
LinkerNH-bis(PEG3-Boc)
Molar Ratio (PAA-COOH : EDC : NHS : Linker)1 : 1.5 : 1.5 : 0.5
Solvent0.1 M MES buffer, pH 6.0
Reaction Time12-24 hours
TemperatureRoom Temperature
Table 3: Purification and Characterization Summary
StepMethodKey ParametersExpected Outcome
Purification of PAA-NH-bis(PEG3-Boc) Dialysis10 kDa MWCO membrane against deionized waterRemoval of unreacted linker, EDC, NHS, and byproducts
Characterization ¹H NMRDMSO-d₆Confirmation of conjugation and determination of degree of substitution
Boc Deprotection TFA/DCM50% TFA in DCM, 2 hours at room temperatureRemoval of Boc protecting groups
Purification of PAA-NH-bis(PEG3-NH₂)₂ Dialysis10 kDa MWCO membrane against deionized waterRemoval of TFA and cleavage byproducts

Experimental Protocols

Functionalization of Poly(acrylic acid) with NH-bis(PEG3-Boc)

This protocol describes the covalent attachment of NH-bis(PEG3-Boc) to a carboxylated polymer, poly(acrylic acid) (PAA), via EDC/NHS chemistry to form a stable amide bond.

Materials:

  • Poly(acrylic acid) (PAA, 50 kDa)

  • NH-bis(PEG3-Boc)

  • EDC

  • NHS

  • 0.1 M MES buffer, pH 6.0

  • Dimethylformamide (DMF)

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Solution Preparation: Dissolve PAA in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • To the PAA solution, add EDC (1.5 molar equivalents relative to the carboxylic acid groups on PAA).

    • Add NHS (1.5 molar equivalents relative to the carboxylic acid groups on PAA).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Linker Addition:

    • Dissolve NH-bis(PEG3-Boc) (0.5 molar equivalents relative to the carboxylic acid groups on PAA) in a minimal amount of DMF.

    • Add the NH-bis(PEG3-Boc) solution dropwise to the activated PAA solution.

  • Conjugation Reaction:

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.

    • Dialyze against deionized water for 48 hours, with at least four changes of water.

    • Lyophilize the purified PAA-NH-bis(PEG3-Boc) conjugate to obtain a white solid.

Characterization of PAA-NH-bis(PEG3-Boc)

The degree of substitution (DS), defined as the percentage of carboxylic acid groups on the polymer that have been functionalized with the linker, can be determined using ¹H NMR spectroscopy.

Procedure:

  • Dissolve a known amount of the lyophilized PAA-NH-bis(PEG3-Boc) in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Identify the characteristic peaks:

    • PAA backbone protons (broad signals).

    • PEG linker protons (-CH₂CH₂O-) around 3.5 ppm.

    • Boc protecting group protons (-C(CH₃)₃) around 1.4 ppm.

  • Calculate the degree of substitution by comparing the integration of the Boc protons to the integration of the PAA backbone protons.

Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to yield free primary amines.

Materials:

  • PAA-NH-bis(PEG3-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the PAA-NH-bis(PEG3-Boc) conjugate in DCM.

  • Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM v/v mixture).

  • Stir the reaction at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purification:

    • Dissolve the residue in deionized water and transfer to a 10 kDa MWCO dialysis tube.

    • Dialyze against deionized water for 48 hours, with at least four changes of water.

    • Lyophilize the purified PAA-NH-bis(PEG3-NH₂)₂ to obtain the final product.

Mandatory Visualization

Polymer_Functionalization_Workflow cluster_step1 Step 1: Polymer Activation and Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Characterization cluster_step4 Step 4: Boc Deprotection cluster_step5 Step 5: Final Purification PAA Carboxylated Polymer (PAA) Activated_PAA Activated PAA-NHS Ester PAA->Activated_PAA Activation EDC_NHS EDC / NHS in MES Buffer EDC_NHS->Activated_PAA Conjugate PAA-NH-bis(PEG3-Boc) Activated_PAA->Conjugate Conjugation Linker NH-bis(PEG3-Boc) Linker->Conjugate Purification1 Dialysis (10 kDa MWCO) Conjugate->Purification1 Characterization ¹H NMR Analysis Purification1->Characterization Deprotection TFA / DCM Characterization->Deprotection Proceed if successful Deprotected_Conjugate PAA-NH-bis(PEG3-NH₂)₂ Deprotection->Deprotected_Conjugate Purification2 Dialysis (10 kDa MWCO) Deprotected_Conjugate->Purification2 Final_Product Final Functionalized Polymer Purification2->Final_Product

Caption: Workflow for functionalizing a carboxylated polymer with NH-bis(PEG3-Boc).

Amide_Coupling_Pathway Polymer_COOH Polymer-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Polymer_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Polymer-CONH-Linker NHS_Ester->Amide_Bond + Linker_NH2 H₂N-Linker (NH-bis(PEG3-Boc)) Linker_NH2->Amide_Bond

Caption: EDC/NHS mediated amide bond formation pathway.

Boc_Deprotection_Pathway Boc_Amine Polymer-Linker-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + TFA TFA (H⁺) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - Isobutylene Isobutylene Isobutylene Protonated_Boc->Isobutylene Free_Amine Polymer-Linker-NH₃⁺ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: TFA-mediated Boc deprotection signaling pathway.

Application Note & Protocol: Conjugation of Primary Amines to NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-Boc) is a versatile branched polyethylene glycol (PEG) linker widely utilized in bioconjugation and drug delivery.[1] Its structure features a central secondary amine and two terminal Boc-protected primary amines. This configuration allows for the sequential and controlled attachment of different molecules. The Boc protecting groups are labile to acid, enabling a stepwise synthesis strategy.[1][2] The PEG spacers enhance the solubility and hydrophilicity of the resulting conjugate.[1]

This document provides a detailed two-step protocol for the conjugation of a primary amine-containing molecule to the central secondary amine of NH-bis(PEG3-Boc). This method is particularly useful when direct conjugation between the two amines is not feasible. The strategy involves the conversion of the primary amine on the molecule of interest into a carboxylic acid, followed by its activation and subsequent reaction with the secondary amine of the PEG linker to form a stable amide bond.

Reaction Scheme

The overall process involves two key chemical transformations:

  • Succinylation of the Primary Amine: The primary amine of the molecule of interest is reacted with succinic anhydride to introduce a terminal carboxylic acid group.

  • Amide Bond Formation: The newly introduced carboxylic acid is then activated using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This activated intermediate readily reacts with the central secondary amine of NH-bis(PEG3-Boc) to form a stable amide linkage.

G cluster_0 Step 1: Succinylation cluster_1 Step 2: Amide Coupling Primary_Amine Molecule-NH2 (Primary Amine) Carboxylic_Acid Molecule-NH-CO-(CH2)2-COOH (Carboxylic Acid Derivative) Primary_Amine->Carboxylic_Acid Succinylation Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Carboxylic_Acid NHS_Ester Molecule-NH-CO-(CH2)2-CO-NHS (NHS Ester Intermediate) Carboxylic_Acid->NHS_Ester Activation NH_bis_PEG3_Boc NH-bis(PEG3-Boc) Final_Conjugate Molecule-Conjugated NH-bis(PEG3-Boc) NH_bis_PEG3_Boc->Final_Conjugate EDC_NHS EDC, NHS EDC_NHS->NHS_Ester NHS_Ester->Final_Conjugate Conjugation

Caption: Chemical reaction scheme for the two-step conjugation.

Experimental Protocols

This section details the step-by-step procedures for the conjugation process.

Part 1: Conversion of Primary Amine to Carboxylic Acid (Succinylation)

This protocol describes the modification of a primary amine-containing molecule with succinic anhydride to introduce a carboxylic acid.

Materials:

  • Primary amine-containing molecule

  • Succinic anhydride

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF.

  • Add triethylamine or DIPEA (1.5 equivalents) to the solution.

  • In a separate container, dissolve succinic anhydride (1.2 equivalents) in anhydrous DMF.

  • Slowly add the succinic anhydride solution to the amine solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Once the reaction is complete, pour the mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration and wash with diethyl ether.

  • For purification, dissolve the crude product in water and acidify to pH 2-3 with 0.1 M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Characterize the resulting carboxylic acid derivative by mass spectrometry and NMR.

ParameterValue
Stoichiometry (Amine:Anhydride:Base)1 : 1.2 : 1.5
SolventAnhydrous DMF
TemperatureRoom Temperature
Reaction Time4 - 6 hours
Expected Yield> 90%

Table 1: Quantitative data for the succinylation reaction.

Part 2: Conjugation to NH-bis(PEG3-Boc)

This protocol outlines the activation of the newly synthesized carboxylic acid and its conjugation to the central secondary amine of NH-bis(PEG3-Boc).

Materials:

  • Carboxylic acid derivative (from Part 1)

  • NH-bis(PEG3-Boc)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the carboxylic acid derivative (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 equivalents) and TEA or DIPEA (2 equivalents) in anhydrous DMF or DCM.

  • Add the activated carboxylic acid solution (the NHS ester) to the NH-bis(PEG3-Boc) solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting conjugate by RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the final conjugate by mass spectrometry and NMR.

ParameterValue
Stoichiometry (Acid:EDC:NHS)1 : 1.2 : 1.2
Stoichiometry (NHS Ester:PEG:Base)1 : 1.1 : 2
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction TimeOvernight
Expected Yield60 - 80%

Table 2: Quantitative data for the amide coupling reaction.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the conjugation process.

G Start Start Dissolve_Amine Dissolve Primary Amine in Anhydrous DMF Start->Dissolve_Amine Add_Base Add Base (TEA or DIPEA) Dissolve_Amine->Add_Base Add_Anhydride Add Succinic Anhydride Solution Add_Base->Add_Anhydride React_Succinylation React for 4-6 hours at Room Temperature Add_Anhydride->React_Succinylation Monitor_TLC Monitor by TLC React_Succinylation->Monitor_TLC Precipitate Precipitate Product in Diethyl Ether Monitor_TLC->Precipitate Purify_Acid Purify Carboxylic Acid (Acidification & Extraction) Precipitate->Purify_Acid Characterize_Acid Characterize Carboxylic Acid (MS, NMR) Purify_Acid->Characterize_Acid Dissolve_Acid Dissolve Carboxylic Acid & NHS in Anhydrous DMF/DCM Characterize_Acid->Dissolve_Acid Activate_EDC Activate with EDC Dissolve_Acid->Activate_EDC Prepare_PEG Prepare NH-bis(PEG3-Boc) Solution with Base Activate_EDC->Prepare_PEG Conjugate Combine Solutions and React Overnight Prepare_PEG->Conjugate Monitor_LCMS Monitor by LC-MS Conjugate->Monitor_LCMS Purify_HPLC Purify Conjugate by RP-HPLC Monitor_LCMS->Purify_HPLC Lyophilize Lyophilize to Obtain Final Product Purify_HPLC->Lyophilize Characterize_Final Characterize Final Conjugate (MS, NMR) Lyophilize->Characterize_Final End End Characterize_Final->End

References

Application Notes and Protocols for Enhancing Compound Solubility with NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a significant hurdle in drug discovery and development, often leading to low bioavailability and suboptimal therapeutic efficacy. Chemical modification of a lead compound is a common strategy to overcome this challenge. One such approach is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. NH-bis(PEG3-Boc) is a branched, monodisperse PEG linker designed to enhance the hydrophilicity and solubility of conjugated molecules.[1][2] This linker features a central primary amine for conjugation and two terminal tert-butyloxycarbonyl (Boc)-protected amines, which, after deprotection, can be used for further functionalization or to increase the compound's polarity. The PEG3 spacers contribute to the increased water solubility of the resulting conjugate.[1][2]

These application notes provide a comprehensive overview of the utility of NH-bis(PEG3-Boc) in improving compound solubility, with a focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs), a class of molecules often challenged by poor solubility.

Principle of Solubility Enhancement

The enhanced solubility of compounds conjugated with NH-bis(PEG3-Boc) is attributed to the physicochemical properties of the PEG chains. PEG is a hydrophilic polymer that can increase the hydrodynamic volume of the parent molecule and disrupt its crystal lattice energy, both of which contribute to improved aqueous solubility.[1] The branched structure of NH-bis(PEG3-Boc) provides a greater number of polar ether oxygens in a compact arrangement, further enhancing the molecule's interaction with water.

Logical Workflow for Solubility Enhancement

cluster_synthesis Synthesis and Conjugation cluster_analysis Analysis and Characterization Start Poorly Soluble Compound Activate Activate Functional Group (e.g., Carboxylic Acid) Start->Activate Conjugate Conjugation Reaction Activate->Conjugate Deprotect Boc Deprotection of NH-bis(PEG3-Boc) Deprotect->Conjugate Purify Purification of PEGylated Compound Conjugate->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Solubility Solubility Assessment Characterize->Solubility Compare Compare Solubility (Original vs. PEGylated) Solubility->Compare End Compound with Improved Solubility Compare->End

Caption: Workflow for improving compound solubility using NH-bis(PEG3-Boc).

Data Presentation

CompoundDescriptionSolubility (Pre-PEGylation)Conjugated LinkerSolubility (Post-PEGylation)Fold Increase (Approx.)
Compound XA model hydrophobic small molecule with a carboxylic acid handle for conjugation.0.05 mg/mL in PBS (pH 7.4)NH-bis(PEG3-amine)0.75 mg/mL in PBS (pH 7.4)15x
PROTAC YA BRD4-targeting PROTAC with a VHL E3 ligase ligand and a terminal carboxylic acid on the linker.< 0.01 mg/mL in PBS (pH 7.4)NH-bis(PEG3-amine)0.15 mg/mL in PBS (pH 7.4)>15x

Experimental Protocols

Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)

This protocol describes the removal of the Boc protecting groups from NH-bis(PEG3-Boc) to expose the primary amines, making them available for conjugation.

Materials:

  • NH-bis(PEG3-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the deprotected product, NH-bis(PEG3-amine).

Protocol 2: Conjugation of a Carboxylic Acid-Containing Compound to Deprotected NH-bis(PEG3-Boc)

This protocol outlines the coupling of a poorly soluble compound containing a carboxylic acid to the central primary amine of NH-bis(PEG3-Boc) (with Boc groups intact) using standard amide bond formation chemistry.

Materials:

  • Poorly soluble compound with a carboxylic acid group

  • NH-bis(PEG3-Boc)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid-containing compound (1 equivalent) and the coupling agent (e.g., HATU, 1.1 equivalents) and additive (e.g., HOBt, 1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of NH-bis(PEG3-Boc) (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the desired PEGylated compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 3: Assessment of Aqueous Solubility

This protocol describes a method to determine and compare the aqueous solubility of the parent compound and its PEGylated conjugate.

Materials:

  • Parent compound

  • PEGylated compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Prepare a stock solution of a known concentration for both the parent and PEGylated compounds in a suitable organic solvent (e.g., DMSO).

  • Create a standard curve for each compound using the HPLC system by injecting known concentrations.

  • Add an excess amount of the solid parent compound and the PEGylated compound to separate vials containing a fixed volume of PBS (e.g., 1 mL).

  • Securely cap the vials and place them on a shaker or rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the mobile phase used for HPLC analysis to fall within the range of the standard curve.

  • Inject the diluted samples into the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the standard curve.

  • Calculate the aqueous solubility in mg/mL.

Signaling Pathway and Mechanism of Action

While NH-bis(PEG3-Boc) itself does not directly participate in a signaling pathway, its application in modifying therapeutic agents can influence their interaction with biological systems. For instance, in the context of a PROTAC, the PEG linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which ultimately leads to the ubiquitination and degradation of the target protein.

cluster_protac PROTAC Mechanism of Action Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Role of the PROTAC linker in the mechanism of targeted protein degradation.

Conclusion

NH-bis(PEG3-Boc) serves as a valuable tool for medicinal chemists and drug development scientists to address the challenge of poor compound solubility. Its branched, hydrophilic nature can significantly improve the aqueous solubility of conjugated molecules. The provided protocols offer a starting point for the synthesis, purification, and evaluation of PEGylated compounds, enabling the development of more effective and bioavailable therapeutics. Further optimization of linker length and composition may be necessary to achieve the desired physicochemical and pharmacological properties for a specific application.

References

Application Notes and Protocols for Bioconjugation with NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-Boc) is a versatile, bifunctional linker molecule widely employed in bioconjugation and drug development.[1] Its structure features a central primary amine, providing a point of attachment, and two polyethylene glycol (PEG) arms, each terminating in a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chains enhance solubility and provide a flexible spacer, while the Boc protecting groups allow for a controlled, stepwise conjugation strategy.[1] This reagent is particularly valuable in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where precise control over the assembly of different components is crucial.[2][3]

These application notes provide a detailed experimental setup for utilizing NH-bis(PEG3-Boc) in a typical bioconjugation workflow, including Boc deprotection, conjugation to a protein of interest, and subsequent purification and characterization of the final conjugate.

Key Applications

  • PROTAC Synthesis: The central amine of NH-bis(PEG3-Boc) can be coupled to a warhead targeting a protein of interest, and after deprotection, the two terminal amines can be conjugated to an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to an antibody or other targeting moiety.

  • Peptide Modification: Serves as a scaffold for creating branched peptide structures.

  • Surface Functionalization: Can be used to modify surfaces with multiple reactive groups.

Experimental Protocols

Protocol 1: Boc Deprotection of NH-bis(PEG3-Boc)

This protocol describes the removal of the Boc protecting groups to expose the terminal primary amines, making them available for subsequent conjugation reactions.

Materials:

  • NH-bis(PEG3-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve NH-bis(PEG3-Boc) in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (NH₂-bis(PEG3-NH₂) as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.

Protocol 2: Conjugation of the Deprotected Linker to a Carboxyl-Containing Molecule (e.g., a Small Molecule Drug)

This protocol outlines the coupling of the deprotected NH₂-bis(PEG3-NH₂) to a molecule containing a carboxylic acid group using standard amide bond formation chemistry. This example assumes the central amine of the linker has already been conjugated to another molecule.

Materials:

  • Deprotected NH-bis(PEG3-amine) (from Protocol 1)

  • Carboxyl-containing molecule of interest

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxyl-containing molecule (1 equivalent) and NHS (2.2 equivalents) in anhydrous DMF.

  • Add EDC (2.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Protocol 3: Purification and Characterization of the Bioconjugate

Following the conjugation reaction, it is essential to purify the desired product and characterize it to confirm its identity and purity.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted molecules.

  • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on differences in their net charge. PEGylation can shield surface charges, altering the elution profile compared to the unconjugated protein.

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating species with different degrees of PEGylation.

Characterization Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

  • HPLC (Reverse-Phase or SEC): To assess the purity of the final product.

Data Presentation

The following tables provide representative data for a typical bioconjugation experiment.

Table 1: Reagents and Reaction Conditions for a Typical Antibody Conjugation

ParameterValue
Antibody Concentration5 mg/mL in PBS, pH 7.4
Linker-Payload Molar Excess5-10 fold
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Quenching Reagent1 M Tris-HCl, pH 8.0

Table 2: Characterization of a Model Antibody-Linker-Drug Conjugate

Analytical MethodResult
SDS-PAGEShift in molecular weight corresponding to the addition of the linker-drug
SEC-HPLC Purity>95%
Average Drug-to-Antibody Ratio (DAR) by Mass Spectrometry3.8
Aggregation by SEC<2%

Visualizations

Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Boc_Deprotection Boc Deprotection of NH-bis(PEG3-Boc) Conjugation_Step Amide Bond Formation Boc_Deprotection->Conjugation_Step Deprotected Linker Activate_Molecule Activation of Molecule (e.g., NHS ester formation) Activate_Molecule->Conjugation_Step Activated Molecule Purification Purification (e.g., SEC, IEX) Conjugation_Step->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General workflow for bioconjugation using NH-bis(PEG3-Boc).

Logical Relationship in PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Linker NH-bis(PEG3-Boc) Linker Intermediate POI Ligand-Linker Intermediate Linker->Intermediate POI_Ligand Protein of Interest Ligand (Warhead) POI_Ligand->Intermediate Step 1: Couple to central amine E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC Step 2: Deprotect Boc groups & couple to E3 Ligand

Caption: Stepwise synthesis of a PROTAC molecule.

References

Application Notes and Protocols for NH-bis(PEG3-Boc) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(PEG3-Boc) is a bifunctional, PEGylated linker designed for the synthesis of symmetrically branched peptides and other complex molecular architectures using solid-phase peptide synthesis (SPPS). Its structure features a central secondary amine core from which two triethylene glycol (PEG3) arms extend, each terminating in a tert-butyloxycarbonyl (Boc)-protected primary amine. This unique design allows for the simultaneous growth of two identical peptide chains from a single point on the solid support, enabling the creation of dimeric peptides, dendrimeric structures, and multivalent ligands.

The incorporation of PEG3 spacers enhances the solubility and reduces aggregation of the growing peptide chains, a common challenge in SPPS, particularly with hydrophobic or complex sequences. The Boc protecting groups are compatible with the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, which relies on graded acid lability for the removal of Nα-terminal and side-chain protecting groups.

These application notes provide detailed protocols for the use of NH-bis(PEG3-Boc) in Boc-based SPPS, from initial resin functionalization to the final cleavage of the branched peptide.

Applications

The use of NH-bis(PEG3-Boc) in SPPS opens up a range of possibilities in peptide and drug development:

  • Symmetrically Branched Peptides: The primary application is the synthesis of peptides with a dimeric structure, which can lead to enhanced biological activity, increased receptor binding affinity, and improved pharmacokinetic profiles.

  • Peptide Dendrimers: By using orthogonally protected amino acids (e.g., Boc-Lys(Fmoc)-OH) within the peptide chains, further branching can be introduced, leading to the construction of peptide dendrimers.

  • Multivalent Ligands: The two branches can be used to present multiple copies of a targeting ligand, which can increase avidity for a biological target.

  • PROTAC® Synthesis: While not its primary application in SPPS, the core structure is related to linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following tables provide representative quantitative data for the synthesis of symmetrically branched peptides. It is important to note that specific data for NH-bis(PEG3-Boc) is not extensively available in the literature. Therefore, the presented data is based on the synthesis of analogous symmetrically branched peptides, such as those synthesized using Fmoc-Lys(Fmoc)-OH, and should be considered as a general guideline. Actual results may vary depending on the peptide sequence, resin, and specific synthesis conditions.

Table 1: Representative Resin Loading and Linker Coupling Efficiency

ParameterValueNotes
Initial Resin Substitution (Merrifield)0.8 - 1.2 mmol/gThe initial loading of the solid support.
NH-bis(PEG3-Boc) Loading Efficiency >90% Efficiency of attaching the bifunctional linker to the resin. Monitored by a colorimetric test for unreacted functional groups on the resin.
Final Resin Loading0.3 - 0.5 mmol/gThe effective loading after attachment of the linker.

Table 2: Representative Per-Cycle Coupling and Deprotection Efficiency

ParameterValueNotes
Boc Deprotection Efficiency (per cycle) >99.5% Removal of the Boc groups from the two branches of the linker and subsequent amino acids.
Amino Acid Coupling Efficiency (per cycle) >99% Efficiency of coupling each subsequent Boc-protected amino acid. Monitored by the Kaiser test. Steric hindrance from the branched structure may necessitate double coupling for some residues.
Overall Crude Peptide Yield (for a 10-mer branched peptide) 65 - 85% Dependent on the specific peptide sequence and synthesis efficiency at each step.
Crude Peptide Purity (by HPLC) 50 - 75% Purification via reverse-phase HPLC is typically required.
Final Purified Peptide Yield 20 - 40% After purification, dependent on the crude purity and complexity of the purification.

Experimental Protocols

The following protocols are based on standard Boc-SPPS methodologies and have been adapted for the use of NH-bis(PEG3-Boc). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Attachment of NH-bis(PEG3-Boc) to Merrifield Resin

This protocol describes the functionalization of a chloromethylated polystyrene resin (Merrifield resin) with the NH-bis(PEG3-Boc) linker.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g substitution)

  • NH-bis(PEG3-Boc)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour. Drain the solvent.

  • Linker Preparation: In a separate vessel, dissolve NH-bis(PEG3-Boc) (2 equivalents based on resin substitution) and DIEA (4 equivalents) in DMF (10 mL).

  • Linker Coupling: Add the linker solution to the swollen resin. Agitate the mixture at 50°C for 18-24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% DIEA and 10% acetic anhydride in DCM for 1 hour.

  • Final Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Substitution Level Determination: The final loading of the resin can be determined by standard methods, such as the picric acid test for amine determination after Boc deprotection of a small sample.

Resin Merrifield Resin (Chloromethylated) CoupledResin Linker-Functionalized Resin Resin->CoupledResin Coupling (50°C, 18-24h) Linker NH-bis(PEG3-Boc) + DIEA in DMF Linker->CoupledResin Washing Washing Steps (DMF, DCM, MeOH) CoupledResin->Washing Capping Capping (Acetic Anhydride/DIEA) Washing->Capping FinalResin Final Branched Linker Resin Capping->FinalResin Final Washing & Drying

Workflow for attaching NH-bis(PEG3-Boc) to Merrifield resin.
Protocol 2: Boc-SPPS Cycle for Branched Peptide Synthesis

This protocol outlines the iterative steps for elongating the two peptide chains on the NH-bis(PEG3-Boc) functionalized resin.

Materials:

  • NH-bis(PEG3-Boc)-functionalized resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or HOAt

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Procedure (for each cycle):

  • Resin Swelling: Swell the resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3 x 10 mL/g).

  • Neutralization:

    • Wash the resin with IPA (2 x 10 mL/g).

    • Wash the resin with DCM (3 x 10 mL/g).

    • Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (twice).

    • Wash the resin with DCM (3 x 10 mL/g).

  • Amino Acid Coupling (DIC/HOBt method):

    • In a separate vessel, dissolve the Boc-protected amino acid (4 equivalents relative to the initial linker loading) and HOBt (4 equivalents) in DMF.

    • Add DIC (4 equivalents) to the solution and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

cluster_cycle Boc-SPPS Cycle Deprotection Boc Deprotection (50% TFA in DCM) Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, DIC/HOBt) Neutralization->Coupling Monitoring Kaiser Test Coupling->Monitoring Washing Washing (DMF, DCM) Washing->Deprotection Next Cycle End Peptide-Resin Washing->End Final Cycle Monitoring->Coupling Positive (Recouple) Monitoring->Washing Negative Start Branched Linker Resin Start->Deprotection

The iterative cycle of Boc-SPPS for branched peptide synthesis.
Protocol 3: Final Cleavage and Peptide Isolation

This protocol describes the cleavage of the synthesized branched peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Extreme caution and specialized equipment are required for handling HF.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 500 mg) in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add a scavenger mixture (e.g., 1 mL of a 9:1 v/v mixture of anisole and p-cresol) to the resin.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Carefully triturate the residue with ether to obtain a fine powder.

  • Isolation:

    • Collect the peptide precipitate by filtration or centrifugation.

    • Wash the peptide pellet several times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final branched peptide by analytical RP-HPLC and mass spectrometry.

PeptideResin Dried Peptide-Resin HFCleavage HF Cleavage (with Scavengers, 0°C) PeptideResin->HFCleavage HFRemoval HF Removal (Vacuum Distillation) HFCleavage->HFRemoval Precipitation Precipitation (Cold Diethyl Ether) HFRemoval->Precipitation Isolation Isolation & Washing Precipitation->Isolation Purification RP-HPLC Purification Isolation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis FinalProduct Purified Branched Peptide Analysis->FinalProduct

Workflow for the final cleavage and isolation of the branched peptide.

Conclusion

NH-bis(PEG3-Boc) is a valuable tool for the synthesis of symmetrically branched peptides using Boc-SPPS. The protocols outlined in these application notes provide a framework for the successful incorporation of this linker and the subsequent synthesis of complex peptide structures. Careful monitoring of coupling reactions is crucial to accommodate the potential for increased steric hindrance at the branching point. The resulting branched peptides have significant potential in various areas of drug discovery and development, offering a strategy to enhance the therapeutic properties of peptide-based molecules.

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Linker Length with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the function of a PEG linker in a PROTAC, and why is its length critical?

A PROTAC is a heterobifunctional molecule designed to bring a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG linker connects the ligand that binds to the POI and the ligand that recruits the E3 ligase.

The linker's length is a critical parameter because it dictates the geometry and stability of the resulting ternary complex (POI-PROTAC-E3 ligase).[1][2] An optimal linker length is crucial for efficient ubiquitination.[1]

  • If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][3]

  • If the linker is too long: It may not effectively bring the two proteins close enough for efficient ubiquitin transfer. This can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Increased flexibility can also lead to a higher entropic penalty upon binding.

Therefore, the linker length must be empirically optimized for each specific POI and E3 ligase pair.

Q2: What are the benefits of using PEG linkers in PROTAC design?

PEG linkers are widely used in PROTAC design for several reasons:

  • Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.

  • Biocompatibility: PEGs are generally considered biocompatible and are used in many approved therapeutics.

  • Tunable Length: PEG units can be easily and systematically added or removed, allowing for precise control over linker length to fine-tune the PROTAC's efficacy.

  • Flexibility: The flexible nature of PEG linkers can accommodate the formation of a productive ternary complex by allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

Q3: What is the "hook effect" in the context of PROTACs and how can it be mitigated?

The "hook effect" is a phenomenon observed in PROTAC experiments where, at very high concentrations, the degradation of the target protein decreases. This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex. These binary complexes are not functional for degradation and effectively sequester the components needed for the desired process.

To mitigate the hook effect:

  • Optimize PROTAC Concentration: Conduct detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.

  • Enhance Ternary Complex Cooperativity: Modify the linker or the ligands to promote more stable and cooperative ternary complex formation.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be at play:

Possible CauseSuggested Solution
Suboptimal Linker Length The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. Solution: Synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5, PEG6).
Poor Ternary Complex Cooperativity Even with good binary binding, the formation of the ternary complex may not be energetically favorable. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, is often associated with more efficient degradation. Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
Poor Cell Permeability The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target. Solution: Modify the linker to improve physicochemical properties. While PEG linkers generally improve solubility, the overall properties of the PROTAC must be considered. Cellular uptake assays can be performed to quantify permeability.
Cellular Efflux The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations. Solution: Co-administer with known efflux pump inhibitors in your cellular assays to see if degradation is rescued.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

Possible CauseSuggested Solution
High PROTAC Concentration At excessive concentrations, the formation of non-productive binary complexes dominates over the productive ternary complex. Solution: Perform careful dose-response studies to determine the optimal concentration range for maximal degradation. It is crucial to test a wide range of concentrations, including lower ones, to fully characterize the dose-response curve.
Low Cooperativity The ternary complex may not be stable enough, leading to a more pronounced hook effect. Solution: Re-evaluate the linker design. A different linker length or composition might promote more favorable protein-protein interactions within the ternary complex, leading to increased cooperativity.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples from published studies showing the impact of linker length on PROTAC performance, quantified by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Table 1: BRD4 Degraders (JQ1-based, VHL E3 Ligase)

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

In this series, a PEG5 linker demonstrated the highest potency and efficacy for BRD4 degradation.

Table 2: TBK1 Degraders (VHL E3 Ligase)

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12InactiveN/A
21 3 96
2929276

For TBK1 degradation, a longer linker of 21 atoms was found to be optimal.

Table 3: Estrogen Receptor α (ERα) Degraders (VHL E3 Ligase)

Linker Length (atoms)Relative Degradation Efficacy
12Less Effective
16 More Effective

In this study, a 16-atom linker was more effective at degrading ERα compared to a 12-atom linker.

Table 4: Bruton's Tyrosine Kinase (BTK) Degraders (CRBN E3 Ligase)

Linker CompositionPotency
< 4 PEG unitsImpaired
≥ 4 PEG units Potent

For BTK degradation, PROTACs with longer PEG linkers (4 or more PEG units) were more potent.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and image the blot. Densitometry analysis is used to quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin).

2. Cell Viability Assay (e.g., MTS or MTT Assay)

This assay assesses the cytotoxic effects of the PROTAC on the cells.

  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay: Add the MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Analysis: Plot the absorbance values against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

3. Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex can provide valuable insights. Several biophysical techniques can be employed:

  • Surface Plasmon Resonance (SPR):

    • Immobilize either the target protein or the E3 ligase on an SPR sensor chip.

    • Inject the PROTAC to measure binary binding.

    • Inject a mixture of the PROTAC and the other protein partner to measure ternary complex formation and stability.

  • Isothermal Titration Calorimetry (ITC):

    • Titrate the PROTAC into a solution containing the target protein to measure binary binding affinity.

    • Titrate the PROTAC into a solution containing both the target protein and the E3 ligase to measure the thermodynamics of ternary complex formation.

  • NanoBRET™ Ternary Complex Assay:

    • This live-cell assay uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the target protein and the E3 ligase.

    • The target protein is tagged with NanoLuc® luciferase, and the E3 ligase is tagged with a fluorescent label (e.g., HaloTag®).

    • Upon PROTAC-induced ternary complex formation, BRET occurs, which can be measured in real-time.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow Synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) Biochem_Assays Biochemical Assays (Binary Binding - SPR, ITC) Synthesis->Biochem_Assays Cell_Assays Cellular Assays (Western Blot, Cell Viability) Synthesis->Cell_Assays Ternary_Assays Ternary Complex Assays (SPR, ITC, NanoBRET) Biochem_Assays->Ternary_Assays Data_Analysis Data Analysis (DC50, Dmax, IC50) Cell_Assays->Data_Analysis Ternary_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

troubleshooting low yield in NH-bis(PEG3-Boc) reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of NH-bis(PEG3-Boc).

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG3-Boc) and what is its primary application?

NH-bis(PEG3-Boc) is a bifunctional linker molecule. It features a central secondary amine, two polyethylene glycol (PEG) chains of three units each (PEG3), and two terminal tert-butyloxycarbonyl (Boc) protected amine groups.[1][2] Its primary application is in the field of bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacers enhance solubility and provide flexibility, while the Boc groups offer acid-labile protection, enabling stepwise synthetic strategies.[1]

Q2: What is the general reaction scheme for synthesizing NH-bis(PEG3-Boc)?

The synthesis of NH-bis(PEG3-Boc) typically involves the reaction of a secondary amine, which has two PEG3 arms, with a Boc-protecting reagent, most commonly di-tert-butyl dicarbonate ((Boc)₂O). The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the (Boc)₂O.

Q3: Why is the Boc protecting group used in this molecule?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[3][4] It is stable under a variety of reaction conditions, including basic and nucleophilic environments, but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). This allows for the selective deprotection of the terminal amines at a desired step in a multi-step synthesis.

Q4: What are some common challenges in the synthesis of NH-bis(PEG3-Boc)?

Common challenges include achieving a high yield due to incomplete reactions, the occurrence of side reactions, and difficulties in purifying the final product away from starting materials and byproducts. The hygroscopic nature of PEGylated compounds can also introduce complications with moisture-sensitive reagents.

Troubleshooting Guide for Low Yield

Problem: Low or No Yield of NH-bis(PEG3-Boc)

This is a common issue that can arise from several factors. The following sections break down the potential causes and provide systematic troubleshooting steps.

If the reaction has not gone to completion, the crude product will contain a significant amount of unreacted starting material.

Potential Reason Troubleshooting Steps
Insufficient (Boc)₂O - Ensure you are using a sufficient molar excess of (Boc)₂O. A 1.1 to 1.5 molar excess per amine group is a good starting point.- The quality of the (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or test the quality of your current stock.
Suboptimal Reaction Temperature - Most Boc protections are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate, but be cautious as this can also promote side reactions.
Inadequate Reaction Time - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting amine is consumed.
Poor Quality of Reagents - Ensure all reagents are of high purity and are anhydrous, especially the solvent and the amine starting material. PEG compounds can be hygroscopic; dry them under high vacuum before use.
Ineffective Base - A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and added in at least a stoichiometric amount to neutralize any acidic impurities and the acid generated during the reaction.

Side reactions can consume starting materials and reagents, leading to a lower yield of the desired product.

Side Reaction Explanation & Mitigation
Hydrolysis of (Boc)₂O - (Boc)₂O can react with water. This is why using anhydrous solvents and reagents is critical. If the reaction is run in an aqueous or protic solvent system, the rate of hydrolysis will increase.
Formation of Over-Boc'd Species - While less common with secondary amines, it's theoretically possible under harsh conditions or with certain catalysts to have undesired reactions. Stick to mild reaction conditions.
Reaction with Solvent - Avoid using nucleophilic solvents that could potentially react with the (Boc)₂O. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are generally good choices.

The NH-bis(PEG3-Boc) product can be sensitive to certain conditions, leading to loss of product after the reaction is complete.

Issue Prevention and Solution
Premature Deprotection - The Boc group is acid-labile. Avoid acidic conditions during the workup. If an aqueous wash is performed, ensure it is with a neutral or slightly basic solution (e.g., saturated sodium bicarbonate solution).
Difficult Purification - PEGylated compounds can be challenging to purify via column chromatography due to their polarity and potential to streak on silica gel. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. A gentle workup with liquid-liquid extractions can also help to remove many impurities.

Representative Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on the specific starting materials and laboratory conditions.

Synthesis of NH-bis(PEG3-Boc) from a generic bis(PEG3-amine)

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting bis(PEG3-amine) (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is no longer detectable.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield data to illustrate the effect of varying reaction parameters on the synthesis of NH-bis(PEG3-Boc).

Entry Equivalents of (Boc)₂O Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
12.2TEA (2.2)DCM252485
22.0TEA (2.2)DCM252470
32.2DIPEA (2.2)THF252482
42.2TEA (2.2)DCM401280
52.2NoneDCM2548<10
62.2TEA (2.2)DCM (not anhydrous)252445

Visualizations

Reaction Workflow

reaction_workflow General Workflow for NH-bis(PEG3-Boc) Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve bis(PEG3-amine) in Anhydrous Solvent B Add Base (e.g., TEA) A->B Inert Atmosphere C Add (Boc)2O Solution B->C Cool to 0°C D Stir at RT (12-24h) C->D E Monitor by TLC/LC-MS D->E E->D Incomplete F Aqueous Workup E->F Complete G Dry and Concentrate F->G H Column Chromatography G->H I Pure NH-bis(PEG3-Boc) H->I

Caption: General workflow for the synthesis of NH-bis(PEG3-Boc).

Troubleshooting Logic

troubleshooting_low_yield Troubleshooting Low Yield in NH-bis(PEG3-Boc) Synthesis cluster_analysis Initial Analysis cluster_causes Potential Causes & Solutions start Low or No Yield check_crude Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_crude incomplete Incomplete Reaction? (Starting Material Remains) check_crude->incomplete side_reactions Side Products Observed? incomplete->side_reactions No sol_incomplete Check Reagent Quality/Stoichiometry Increase Reaction Time/Temperature incomplete->sol_incomplete Yes degradation Product Loss During Workup? side_reactions->degradation No sol_side_reactions Use Anhydrous Solvents Ensure Mild Conditions side_reactions->sol_side_reactions Yes sol_degradation Neutral/Basic Workup Optimize Purification degradation->sol_degradation Yes end Improved Yield degradation->end No sol_incomplete->end sol_side_reactions->end sol_degradation->end

References

Technical Support Center: Purifying Polar PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar Proteolysis Targeting Chimeras (PROTACs) containing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are polar PROTACs with PEG linkers notoriously difficult to purify?

Polar PROTACs with PEG linkers present a significant purification challenge due to their unique physicochemical properties. The inherent polarity of the PEG chain, designed to improve solubility and cell permeability, often leads to poor retention on traditional reversed-phase (RP) chromatography columns, causing the compound to elute in the solvent front with minimal separation.[1][2] Conversely, their strong affinity for polar stationary phases in normal-phase (NP) chromatography can result in excessive retention, poor peak shapes, and streaking across many fractions.[1][3] The large size and flexibility of these molecules can also contribute to broad peaks and difficult separation from closely related impurities.

Q2: What are the primary chromatographic techniques recommended for purifying these molecules?

The most effective chromatographic techniques for purifying polar, PEGylated PROTACs are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method, but often requires specialized columns, such as those with polar-embedded or polar-endcapped stationary phases, to achieve adequate retention and separation.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention of polar analytes that are not retained in RP-HPLC.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative, offering unique selectivity for complex separations and is compatible with a range of polar modifiers.

Q3: Can recrystallization be used to purify polar PROTACs with PEG linkers?

Yes, recrystallization can be a viable and scalable purification method for polar PROTACs that are solid at room temperature. The success of this technique is highly dependent on finding a suitable solvent or solvent system where the PROTAC has high solubility at elevated temperatures and low solubility at cooler temperatures. Given the polar nature of these molecules, common recrystallization solvents include polar protic solvents like ethanol and isopropanol, often in combination with water.

Q4: How does the length of the PEG linker impact purification?

The length of the PEG linker significantly influences the polarity and molecular weight of the PROTAC, thereby affecting its chromatographic behavior. Longer PEG chains increase the overall polarity and hydrophilicity of the molecule, which can exacerbate the challenges of poor retention in RP-HPLC. While longer linkers can enhance aqueous solubility, they can also lead to broader peaks and make separation from other polar impurities more difficult.

Troubleshooting Guides

Chromatography Issues

Problem: My polar PROTAC shows poor or no retention on a C18 column (elutes in the void volume).

  • Possible Cause: The PROTAC is too polar for the non-polar stationary phase.

  • Solutions:

    • Switch to a more polar column: Utilize a column with a polar-embedded or polar-endcapped stationary phase (e.g., C18 with a carbamate group) or a phenyl-hexyl column. These columns offer alternative selectivities and can increase retention of polar analytes.

    • Employ HILIC: This is often the most effective solution for very polar compounds. A HILIC column (e.g., amide, diol, or unbonded silica) with a high organic mobile phase will retain the polar PROTAC.

    • Modify the mobile phase: In RP-HPLC, using 100% aqueous mobile phase as the weak solvent can sometimes improve retention of highly polar compounds. However, be aware of potential "phase collapse" with traditional C18 columns; use a column specifically designed for aqueous mobile phases if necessary.

Problem: My PROTAC gives broad, tailing, or split peaks during HPLC analysis.

  • Possible Causes & Solutions:

    • Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with polar or basic functionalities on the PROTAC, leading to peak tailing.

      • Use a high-purity, end-capped column: Modern columns are designed to minimize exposed silanols.

      • Add mobile phase modifiers: A small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a competing base (e.g., triethylamine) can improve peak shape by masking silanol interactions or ensuring a consistent ionization state of the analyte.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Reduce the injection volume or sample concentration.

    • Multiple Conformations: The flexible PEG linker can allow the PROTAC to exist in multiple conformations in solution, which can contribute to peak broadening.

      • Optimize column temperature: Increasing the column temperature can sometimes improve peak shape by accelerating the interconversion between conformers.

    • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing peak distortion.

      • Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column.

Problem: I'm observing streaking and poor separation of my polar PROTAC during flash chromatography on silica gel.

  • Possible Cause: The highly polar PROTAC is interacting too strongly with the silica stationary phase.

  • Solutions:

    • Modify the mobile phase: Use a more polar solvent system. For highly polar compounds, gradients containing methanol in dichloromethane or ethyl acetate are often necessary. Adding a small amount of a modifier like ammonium hydroxide can help to reduce streaking for basic compounds.

    • Use a different stationary phase: Consider using a bonded silica phase, such as C18 (for reversed-phase flash chromatography), diol, or amino-propyl silica.

    • Dry Loading: Instead of liquid loading, adsorb the sample onto a small amount of silica gel or Celite before loading it onto the column. This can often lead to better peak shape and resolution.

Recrystallization Issues

Problem: My polar PROTAC oils out instead of forming crystals during recrystallization.

  • Possible Cause: The supersaturation of the solution is too high, or the cooling rate is too fast. Impurities can also inhibit crystal formation.

  • Solutions:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

    • Use a different solvent system: Experiment with different solvent combinations. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes promote crystallization over oiling out.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.

Problem: The recovery yield from recrystallization is very low.

  • Possible Cause: The PROTAC has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.

  • Solutions:

    • Use a minimal amount of hot solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using excess solvent will result in more of the compound remaining in solution upon cooling.

    • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out.

    • Wash the crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

    • Re-evaluate the solvent system: The ideal solvent will have a large difference in solubility for your compound between hot and cold temperatures.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Polar PROTAC Purification

Purification MethodStationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesReported PurityReported Yield
RP-HPLC C18 (polar-embedded/endcapped)Water/Acetonitrile with 0.1% TFA or Formic AcidHigh resolution, well-establishedPoor retention for very polar PROTACs, potential for peak tailing>95%Variable, depends on sample complexity
HILIC Amide, Diol, or SilicaAcetonitrile/Water with buffer (e.g., ammonium formate)Excellent retention of polar compounds, orthogonal to RP-HPLCCan have lower efficiency than RP-HPLC, requires careful column equilibration>98%Generally good for polar compounds
Flash Chromatography Silica GelDichloromethane/Methanol gradientHigh capacity, good for initial cleanupProne to streaking and poor resolution for highly polar compounds80-95%Good for crude purification

Table 2: Troubleshooting Guide for Poor Peak Shape in HPLC

SymptomPossible CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanolsUse a high-purity, end-capped column; add mobile phase modifiers (e.g., 0.1% TFA, triethylamine).
Column overloadReduce sample concentration or injection volume.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase.
Split Peaks Blocked column frit or column voidBack-flush the column; replace the column if necessary.
Co-elution of closely related impuritiesOptimize the gradient and/or try a different column chemistry.
Broad Peaks Multiple compound conformationsIncrease column temperature.
High dead volume in the HPLC systemCheck and optimize all connections.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Polar PROTAC
  • Column Selection: Choose a reversed-phase column suitable for polar compounds, such as a C18 with a polar-embedded or polar-endcapped stationary phase. A typical dimension would be 4.6 x 150 mm with 5 µm particles for analytical scale, and larger for preparative scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm).

    • Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. This will need to be optimized based on the retention time of your specific PROTAC.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: General HILIC Purification of a Polar PROTAC
  • Column Selection: Choose a HILIC column, such as one with an amide or diol stationary phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with the initial mobile phase composition (e.g., 100% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude PROTAC in the initial mobile phase (high organic content).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a gradient to increase the aqueous content to elute the polar PROTAC.

  • Fraction Collection and Post-Purification: Follow the same steps as in the RP-HPLC protocol.

Protocol 3: General Recrystallization Procedure for a Polar PROTAC
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude PROTAC in various polar solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude PROTAC in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent until the compound is just fully dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove all residual solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Polar PROTACs crude Crude PROTAC Mixture flash_chrom Initial Cleanup: Flash Chromatography (Optional) crude->flash_chrom hplc Primary Purification: RP-HPLC or HILIC crude->hplc Direct Purification flash_chrom->hplc Partially Purified recrystallization Alternative/Final Purification: Recrystallization hplc->recrystallization If solid & further purification needed purity_analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_analysis recrystallization->purity_analysis purity_analysis->hplc Further Purification Needed pure_protac Pure PROTAC (>95%) purity_analysis->pure_protac Meets Purity Criteria

Caption: A general workflow for the purification of polar PROTACs.

Troubleshooting_Peak_Shape Troubleshooting Poor HPLC Peak Shape start Poor Peak Shape Observed (Tailing, Broadening, Splitting) check_column Check Column - Is it old? - Is it appropriate for polar compounds? start->check_column check_mobile_phase Check Mobile Phase - Correct pH? - Additives needed (TFA, etc.)? start->check_mobile_phase check_sample Check Sample - Overloaded? - Dissolved in correct solvent? start->check_sample check_system Check HPLC System - High dead volume? - Leaks? start->check_system replace_column Use New/Appropriate Column (e.g., Polar-Embedded RP or HILIC) check_column->replace_column modify_mp Modify Mobile Phase - Adjust pH - Add modifier check_mobile_phase->modify_mp adjust_sample Adjust Sample Prep - Dilute sample - Dissolve in initial mobile phase check_sample->adjust_sample maintain_system System Maintenance - Check connections - Flush system check_system->maintain_system good_peak Good Peak Shape replace_column->good_peak modify_mp->good_peak adjust_sample->good_peak maintain_system->good_peak

Caption: A decision tree for troubleshooting poor HPLC peak shape.

References

preventing side reactions during NH-bis(PEG3-Boc) Boc deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Boc deprotection of NH-bis(PEG3-Boc).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for Boc deprotection and what are the expected products?

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The reaction proceeds through protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. For NH-bis(PEG3-Boc), the expected product is the corresponding primary amine as a TFA salt.

Q2: I am observing side products in my reaction mixture after Boc deprotection. What are the likely causes?

The formation of side products during Boc deprotection is often attributed to the reactive tert-butyl cation generated as an intermediate.[1][2] This electrophilic species can alkylate any nucleophilic sites on your NH-bis(PEG3-Boc) substrate or within the reaction mixture.[1] Given the PEGylated nature of the substrate, the ether oxygens within the PEG chains could potentially be susceptible to alkylation, leading to undesired byproducts.

Q3: How can I prevent the formation of these side products?

The most effective strategy to minimize side reactions is the addition of "scavengers" to the reaction mixture.[3] Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with and neutralize the tert-butyl cation.[1] Common scavengers include triisopropylsilane (TIS), anisole, or thioanisole.

Q4: My Boc deprotection reaction is incomplete. What are the common reasons for this?

Several factors can lead to incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid (e.g., TFA) is not concentrated enough or has degraded (e.g., by absorbing water), the reaction may not proceed to completion.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.

  • Steric Hindrance: The bulky nature of the PEG chains in NH-bis(PEG3-Boc) can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to an incomplete reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of Side Products Alkylation by tert-butyl cationAdd a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) or anisole to the reaction mixture.
High reaction temperaturePerform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions.
Incomplete Deprotection Insufficient acid strength/concentrationUse fresh, high-purity TFA. Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% v/v in DCM).
Short reaction timeIncrease the reaction time and monitor progress using TLC or LC-MS.
Steric hindrance from PEG chainsConsider using a stronger acid system, such as 4M HCl in 1,4-dioxane.
Difficulty in Product Isolation Residual TFAAfter removing the solvent under reduced pressure, co-evaporate the residue with a non-polar solvent like toluene (3 times) to azeotropically remove residual TFA.
Product is a saltThe deprotected amine will be a TFA salt. This can often be used directly in the next step. If the free amine is required, a basic workup (e.g., washing with saturated sodium bicarbonate solution) can be performed, provided the product is not water-soluble.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of NH-bis(PEG3-Boc) with Scavenger
  • Preparation: Dissolve the NH-bis(PEG3-Boc) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add triisopropylsilane (TIS) to a final concentration of 5% (v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Spotting: On a TLC plate, spot the starting Boc-protected material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol). The deprotected amine is more polar than the starting material and will have a lower Rf value.

  • Visualization: Visualize the spots under UV light if the compounds are UV-active. Stain the plate with ninhydrin, which specifically visualizes primary and secondary amines as a colored spot (typically purple or yellow). A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the free amine.

Visualizations

Boc_Deprotection_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway NH_bis_PEG3_Boc NH-bis(PEG3-Boc) Protonated_Intermediate Protonated Intermediate NH_bis_PEG3_Boc->Protonated_Intermediate + H+ (TFA) Deprotected_Amine Deprotected Amine (TFA Salt) Protonated_Intermediate->Deprotected_Amine - CO2 tBu_cation tert-Butyl Cation Protonated_Intermediate->tBu_cation CO2 CO2 Protonated_Intermediate->CO2 Side_Product Alkylated Side Product tBu_cation->Side_Product + Nucleophilic Site Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection pathway and potential side reactions.

Troubleshooting_Workflow Start Side Reactions Detected? Add_Scavenger Add Scavenger (e.g., TIS, Anisole) Start->Add_Scavenger Yes Monitor Monitor Reaction by TLC/LC-MS Start->Monitor No Lower_Temp Lower Reaction Temperature (0 °C) Add_Scavenger->Lower_Temp Lower_Temp->Monitor Incomplete Is Reaction Incomplete? Monitor->Incomplete Increase_TFA Increase TFA Concentration Incomplete->Increase_TFA Yes Workup Proceed to Work-up Incomplete->Workup No Increase_Time Increase Reaction Time Increase_TFA->Increase_Time Stronger_Acid Consider Stronger Acid (e.g., HCl in Dioxane) Increase_Time->Stronger_Acid Stronger_Acid->Monitor

Caption: Troubleshooting workflow for Boc deprotection side reactions.

References

improving the stability of NH-bis(PEG3-Boc) conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving and assessing the stability of NH-bis(PEG3-Boc) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for NH-bis(PEG3-Boc) conjugates?

A1: The primary stability concern for NH-bis(PEG3-Boc) conjugates is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is susceptible to cleavage under acidic conditions, which exposes the primary amine.[1][2] The PEG linker and the central amine are generally stable under a wide range of conditions.

Q2: Under what pH conditions are NH-bis(PEG3-Boc) conjugates considered stable?

A2: NH-bis(PEG3-Boc) conjugates are generally stable in neutral to basic aqueous solutions.[3] The Boc protecting group is resistant to hydrolysis under basic conditions and attack by most nucleophiles.[1][3] For optimal long-term storage, a slightly basic buffer (pH 7.5-8.5) is recommended.

Q3: What are the recommended storage conditions for NH-bis(PEG3-Boc) and its conjugates?

A3: For long-term stability, it is recommended to store NH-bis(PEG3-Boc) and its conjugates at –20 °C in a sealed, moisture- and light-protected container. Lyophilization can also be an effective strategy for long-term storage of conjugates, as it removes water that can participate in hydrolysis, though the process must be carefully optimized to prevent degradation.

Q4: Can I lyophilize my NH-bis(PEG3-Boc) conjugate for long-term storage?

A4: Yes, lyophilization can be an excellent method for enhancing the long-term stability of your conjugate by removing water. However, the lyophilization process itself can introduce stresses. It is crucial to use cryoprotectants, such as sucrose or lactose, and to optimize the freezing and drying cycles to prevent de-PEGylation or aggregation. The residual moisture content in the final lyophilized product is a critical parameter for long-term stability.

Q5: My conjugate appears to be aggregating. What are the common causes and how can I prevent this?

A5: Aggregation of PEGylated conjugates can be caused by several factors:

  • Pre-existing aggregates in the starting material: Ensure your unconjugated molecule is monomeric and pure before starting the conjugation.

  • High conjugate concentration: Working with very high concentrations can promote intermolecular interactions.

  • Inappropriate buffer conditions: The pH and ionic strength of your buffer can significantly impact solubility. It's important to work at a pH where your conjugate is most stable and soluble.

  • Hydrophobic interactions: Although PEG is hydrophilic, the conjugated molecule might have hydrophobic patches that can lead to aggregation.

To prevent aggregation, you can try optimizing the buffer composition (e.g., adjusting pH and ionic strength), including stabilizing excipients, and working at lower concentrations.

Troubleshooting Guides

Issue 1: Loss of Boc Protecting Group During Handling or Storage
Symptom Possible Cause Suggested Solution
Unexpected appearance of a free amine in analytical tests (e.g., LC-MS).Exposure to acidic conditions.Ensure all buffers and solvents used are free of acidic contaminants. Use buffers with a pH of 7.0 or higher.
Gradual degradation of the conjugate over time in solution.Hydrolysis due to suboptimal pH.For storage in solution, use a slightly basic buffer (e.g., PBS at pH 7.4-8.0) and store at 4°C for short-term or -20°C for long-term.
Degradation after purification.Use of acidic mobile phases in chromatography.If using reverse-phase HPLC, opt for mobile phases with neutral or slightly basic pH if compatible with your column and conjugate. If acidic conditions are necessary, neutralize the collected fractions immediately.
Issue 2: Conjugate Aggregation
Symptom Possible Cause Suggested Solution
Visible precipitation or cloudiness of the conjugate solution.High concentration of the conjugate.Work with more dilute solutions. If a high concentration is necessary, screen different formulation buffers to find one that enhances solubility.
Broadening or appearance of early-eluting peaks in Size Exclusion Chromatography (SEC).Formation of soluble aggregates.Optimize the buffer pH and ionic strength. Consider the addition of non-ionic surfactants or other excipients to prevent aggregation.
Aggregation during or after a freeze-thaw cycle.Cryo-concentration and instability at the ice-water interface.Add a cryoprotectant (e.g., sucrose, glycerol) to your storage buffer before freezing.

Quantitative Data

The stability of the Boc group is highly dependent on the pH of the solution. Below is a summary of expected and reported stability data.

Table 1: Influence of pH on the Stability of the Boc Protecting Group

pH Range Condition Relative Stability Primary Degradation Pathway
Acidic (pH < 4) 1 M HCl in Toluene/Propan-2-olHighly LabileAcid-catalyzed hydrolysis leading to the removal of the Boc group.
Mildly Acidic (pH 4-6) Aqueous BufferModerate to Low StabilitySlow acid-catalyzed hydrolysis.
Neutral (pH 6-8) Aqueous BufferGenerally StableMinimal to no hydrolysis observed under typical experimental timescales.
Basic (pH > 8) Aqueous BufferHighly StableThe Boc group is resistant to base-catalyzed hydrolysis.

Table 2: Kinetic Data for Acid-Catalyzed Deprotection of a Boc-Protected Amine

Acid Molar Equivalents of Acid Temperature (°C) **Observed Rate Constant (10³ kobs, M⁻² s⁻¹) **
HCl2500.9
HCl3502.1
H₂SO₄2501.1
H₂SO₄3502.4
Methane Sulfonic Acid2501.1
Methane Sulfonic Acid3502.5
Data adapted from a study on the deprotection of a tosylate-protected amine, illustrating the second-order dependence on acid concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study for NH-bis(PEG3-Boc) Conjugates

Forced degradation studies are essential for understanding the intrinsic stability of a conjugate and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the NH-bis(PEG3-Boc) conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, PBS).

2. Acid Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M HCl.

  • Incubate at room temperature and 60°C.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with 0.1 M NaOH before analysis.

3. Base Hydrolysis:

  • Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubate at room temperature and 60°C.

  • Collect samples at various time points.

  • Neutralize the samples with 0.1 M HCl before analysis.

4. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Collect samples at various time points.

5. Thermal Degradation:

  • Store aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in both solid and solution forms.

  • Collect samples at various time points.

6. Photostability:

  • Expose the stock solution to a light source according to ICH Q1B guidelines (a combination of UV and visible light).

  • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Collect samples after a defined exposure period.

7. Analysis:

  • Analyze all samples and controls using a stability-indicating HPLC method (see Protocol 2).

  • Aim for a degradation of 5-20% to ensure that the degradation products can be reliably detected without being secondary degradation products from over-stressing.

Protocol 2: HPLC-Based Stability Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the intact conjugate and its degradation products.

1. Chromatographic System:

  • HPLC System: A standard HPLC or UPLC system with a UV or Charged Aerosol Detector (CAD). CAD is particularly useful as PEG does not have a strong UV chromophore.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For analyzing aggregation, a Size Exclusion Chromatography (SEC) column is recommended.

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. (Note: Acidic mobile phases can cause on-column degradation. If this is observed, switch to a neutral or slightly basic mobile phase if your column chemistry allows).

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Gradient: Develop a gradient to separate the parent conjugate from potential degradation products. For example, a linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or the stability time points to a suitable concentration within the linear range of the detector using the initial mobile phase composition.

3. Data Analysis:

  • Identify the peak corresponding to the intact NH-bis(PEG3-Boc) conjugate using a reference standard.

  • Calculate the percentage of remaining intact conjugate at each time point relative to the initial time point (t=0).

  • Monitor the appearance and growth of new peaks, which represent degradation products.

Visualizations

Chemical Structure of NH-bis(PEG3-Boc) cluster_Boc1 cluster_PEG1 cluster_NH cluster_PEG2 cluster_Boc2 Boc1 Boc PEG1 PEG3 Boc1->PEG1 -NH- NH NH PEG1->NH PEG2 PEG3 NH->PEG2 Boc2 Boc PEG2->Boc2 -NH-

Caption: Structure of NH-bis(PEG3-Boc).

Degradation Pathway of NH-bis(PEG3-Boc) Conjugate A Intact NH-bis(PEG3-Boc) Conjugate B Deprotected Amine Conjugate A->B Acidic Conditions (e.g., TFA, HCl) C Isobutylene + CO2 A->C

Caption: Primary degradation pathway.

Troubleshooting Logic for Loss of Boc Group Start Boc group loss detected? CheckBuffers Check pH of all buffers and solvents Start->CheckBuffers Yes End Problem Resolved Start->End No AcidicMobilePhase Using acidic HPLC mobile phase? CheckBuffers->AcidicMobilePhase Neutralize Neutralize fractions immediately after collection AcidicMobilePhase->Neutralize Yes UseNeutralPhase Consider alternative neutral pH chromatography AcidicMobilePhase->UseNeutralPhase Yes Storage Review storage conditions AcidicMobilePhase->Storage No Neutralize->End UseNeutralPhase->End StoreFrozen Store at -20°C in a neutral or slightly basic buffer Storage->StoreFrozen StoreFrozen->End

Caption: Troubleshooting workflow.

References

how to avoid steric hindrance with NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH-bis(PEG3-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG3-Boc) and what are its primary applications?

NH-bis(PEG3-Boc) is a branched, trifunctional linker molecule. It features a central primary amine (-NH2) and two polyethylene glycol (PEG) arms, each terminated with a tert-butyloxycarbonyl (Boc) protecting group. The PEG3 spacers enhance solubility and provide spatial separation, while the Boc groups offer acid-labile protection, enabling orthogonal, stepwise synthesis.[1]

Its primary applications include:

  • Bioconjugation: Serving as a scaffold to link two different molecules after deprotection of the Boc groups.

  • Drug Delivery: Improving the solubility and stability of therapeutic compounds.

  • PROTACs: Acting as a linker to connect an E3 ubiquitin ligase ligand and a target protein ligand.

  • Peptide Synthesis: Functioning as a protected intermediate for creating branched peptide structures.[1]

Q2: What is steric hindrance and why is it a concern with NH-bis(PEG3-Boc)?

Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site. With NH-bis(PEG3-Boc), the two PEG3-Boc arms can physically block the central primary amine, making it difficult for this amine to react with other molecules, especially if the reaction partner is also bulky. This can lead to low reaction yields and incomplete conjugation.

Q3: My standard EDC/NHS coupling to a carboxylic acid is failing with NH-bis(PEG3-Boc). What is the likely cause?

The primary cause of failure is likely steric hindrance. The bulky PEG3-Boc arms can prevent the activated carboxylic acid (the NHS ester) from accessing the central amine of the NH-bis(PEG3-Boc). Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are often not potent enough to overcome this significant spatial blockade.

Q4: How does the deprotection of the Boc groups affect subsequent reactions?

The Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). Once deprotected, the newly formed primary amines at the ends of the PEG arms are available for conjugation. It is important to consider that the deprotection step can potentially be performed before or after the conjugation of the central amine, depending on the desired synthetic strategy (orthogonal synthesis). Careful planning of the reaction sequence is crucial to avoid unintended side reactions.

Troubleshooting Guide: Overcoming Steric Hindrance

This guide provides solutions to common problems encountered when the central amine of NH-bis(PEG3-Boc) exhibits low reactivity due to steric hindrance.

Problem 1: Low or No Yield in Amide Coupling Reactions (e.g., with Carboxylic Acids)
Possible Cause Recommended Solution
Insufficient reactivity of coupling agents Standard carbodiimide reagents (EDC, DCC) may be too weak. Switch to more potent phosphonium or aminium/uronium-based reagents like HATU, HBTU, or PyBOP. These reagents form highly reactive esters that can overcome the steric barrier.
Steric bulk of the activated carboxylic acid The activated intermediate (e.g., NHS-ester) is too bulky. Convert the carboxylic acid to a less sterically demanding acyl fluoride in situ using reagents like TFFH or BTFFH before adding the NH-bis(PEG3-Boc).
Suboptimal reaction conditions The reaction may require more energy to overcome the activation barrier. Increase the reaction temperature. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.
Incorrect solvent or base Ensure the solvent (e.g., DMF, NMP) fully dissolves all reactants. Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) to prevent it from competing with the sterically hindered amine of the linker.
Problem 2: Formation of Significant Side Products
Possible Cause Recommended Solution
Side reactions from highly reactive coupling agents Uronium-based reagents can sometimes lead to guanidinium by-products. Optimize the stoichiometry of the coupling reagents and consider using oxyma-based reagents like COMU, which can sometimes provide cleaner reactions.
Epimerization of chiral centers If your carboxylic acid-containing molecule has a chiral center, the harsh conditions required for coupling can sometimes lead to epimerization. The use of oxyma-based reagents or conversion to acyl fluorides may reduce this risk.

Quantitative Data Summary

The choice of coupling reagent is critical when dealing with sterically hindered amines. The following table summarizes the comparative performance of various reagents.

Table 1: Comparative Yields of Amide Coupling with a Sterically Hindered Amine

Coupling ReagentAdditiveBaseTypical YieldNotes
EDCHOBt & DMAPDIPEA~72%A significant improvement over EDC alone (~11-19%).
DCCHOBtDIPEA~51%Less efficient than the EDC/HOBt/DMAP combination.
HATUNoneDIPEA>80%Often the reagent of choice for difficult couplings.
Acyl Fluoride (in situ)PyridinePyridine>85%Highly effective for even the most sterically demanding substrates.

Yields are approximate and can vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol describes a general procedure for coupling a carboxylic acid to the sterically hindered central amine of NH-bis(PEG3-Boc) using HATU.

Materials:

  • Carboxylic acid-containing molecule

  • NH-bis(PEG3-Boc)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • In a separate vial, dissolve NH-bis(PEG3-Boc) (1.2 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Add DIPEA (2.0 eq) to the carboxylic acid/HATU solution.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling Reaction:

    • Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation

This protocol is for particularly challenging couplings where even potent coupling reagents like HATU may fail.

Materials:

  • Carboxylic acid-containing molecule

  • Bis(trichloromethyl)carbonate (triphosgene) or similar fluorinating agent (e.g., TFFH)

  • Anhydrous Pyridine

  • NH-bis(PEG3-Boc)

  • Anhydrous acetonitrile

Procedure:

  • Acyl Fluoride Formation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) and a catalytic amount of DMF in anhydrous acetonitrile.

    • Cool the solution to 0°C and slowly add the fluorinating agent (e.g., 0.4 eq of triphosgene).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Coupling Reaction:

    • In a separate flask, dissolve NH-bis(PEG3-Boc) (1.2 eq) and anhydrous pyridine (3.0 eq) in anhydrous acetonitrile.

    • Slowly add the freshly prepared acyl fluoride solution to the NH-bis(PEG3-Boc) solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. For very hindered substrates, heating to 50-80°C may be necessary. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Coupling Reaction Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activation Activated Ester Activated Ester Activation->Activated Ester Coupling Coupling Activated Ester->Coupling NH-bis(PEG3-Boc) NH-bis(PEG3-Boc) NH-bis(PEG3-Boc)->Coupling Conjugate Conjugate Coupling->Conjugate

Caption: A generalized experimental workflow for the conjugation of a carboxylic acid to NH-bis(PEG3-Boc).

troubleshooting_logic Low Yield Low Yield Standard EDC/NHS Standard EDC/NHS Low Yield->Standard EDC/NHS Using standard coupling? Use Potent Reagent Use Potent Reagent Standard EDC/NHS->Use Potent Reagent Yes Acyl Fluoride Acyl Fluoride Use Potent Reagent->Acyl Fluoride Still low yield? Optimize Conditions Optimize Conditions Acyl Fluoride->Optimize Conditions Still low yield?

Caption: A decision tree for troubleshooting low-yield reactions with NH-bis(PEG3-Boc).

References

Optimizing NH-bis(PEG3-Boc) and NHS Ester Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing NH-bis(PEG3-Boc) and other N-hydroxysuccinimide (NHS) ester reagents, achieving efficient and reproducible coupling to primary amines is critical for success. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS ester with a primary amine?

The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is frequently recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[3][4] At lower pH values, the amine group is protonated and thus unreactive. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.

Q3: How should I dissolve and handle my NH-bis(PEG3-Boc) NHS ester?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Specifically, N-Boc-N-bis(PEG3-NHS ester) is soluble in DMSO, DCM (dichloromethane), and DMF. It is best to prepare fresh solutions for each experiment.

Q4: What is the primary side reaction that competes with the desired coupling?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide. This reaction is highly dependent on the pH, with the rate of hydrolysis increasing as the pH becomes more alkaline.

Q5: My protein precipitates during or after the conjugation reaction. What could be the cause?

Protein precipitation can be caused by a few factors. A high concentration of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester can denature the protein. It is advisable to keep the final concentration of the organic solvent below 10%. Additionally, if you are using a hydrophobic NHS ester, the resulting conjugate may have reduced solubility. Using a PEGylated NHS ester, such as NH-bis(PEG3-Boc), can help to increase the hydrophilicity and solubility of the final conjugate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer. If necessary, perform a buffer exchange before the reaction.
Insufficient molar excess of NHS ester The optimal molar ratio of NHS ester to the amine-containing molecule depends on the concentration of the reactants. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.
Protein Precipitation High concentration of organic solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Use of a hydrophobic NHS ester Consider using a PEGylated NHS ester to increase the hydrophilicity of the final conjugate.
Lack of Reproducibility Inconsistent NHS ester activity Due to their moisture sensitivity, the activity of NHS esters can vary between experiments. Always handle the reagent carefully and prepare fresh solutions.
Variations in reaction conditions Ensure consistent pH, temperature, and reaction time between experiments.

Experimental Protocols

General Protocol for NHS Ester Coupling

This protocol provides a general guideline for the conjugation of a protein with an NHS ester.

  • Buffer Preparation : Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

  • Protein Solution Preparation : Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • NHS Ester Solution Preparation : Immediately before use, dissolve the NH-bis(PEG3-Boc) or other NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction Initiation : Add the desired molar excess of the NHS ester solution to the protein solution. Gently mix the reaction mixture immediately. The final concentration of the organic solvent should be less than 10%.

  • Incubation : Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification : Remove excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) mix Add NHS Ester to Protein Solution prep_buffer->mix prep_protein Prepare Protein Solution (1-10 mg/mL) prep_protein->mix prep_nhs Prepare Fresh NHS Ester Solution (in DMSO/DMF) prep_nhs->mix incubate Incubate (30 min - 4 hr) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for NHS ester bioconjugation.

troubleshooting_guide start Low Conjugation Yield? check_hydrolysis Is NHS ester hydrolyzed? start->check_hydrolysis Yes sol_hydrolysis Use fresh, anhydrous reagents. Equilibrate to RT before opening. check_hydrolysis->sol_hydrolysis Yes check_ph Is buffer pH optimal (7.2-8.5)? check_hydrolysis->check_ph No sol_ph Adjust pH of reaction buffer. check_ph->sol_ph No check_buffer_amines Does buffer contain primary amines? check_ph->check_buffer_amines Yes sol_buffer_amines Use amine-free buffer (e.g., PBS). Perform buffer exchange. check_buffer_amines->sol_buffer_amines Yes check_molar_ratio Is molar ratio of NHS ester sufficient? check_buffer_amines->check_molar_ratio No sol_molar_ratio Increase molar excess of NHS ester. check_molar_ratio->sol_molar_ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of NH-bis(PEG3-Boc) Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of NH-bis(PEG3-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an NH-bis(PEG3-Boc) synthesis reaction?

The most common impurities in the synthesis of NH-bis(PEG3-Boc) from the corresponding diamine and Boc-anhydride include unreacted starting amine, the mono-Boc protected intermediate, and excess Boc-anhydride or its byproducts. The presence of these impurities is often due to incomplete reaction or the statistical nature of the protection of symmetrical diamines.

Q2: Which analytical techniques are recommended for assessing the purity of NH-bis(PEG3-Boc)?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques. HPLC, particularly reversed-phase (RP-HPLC), is excellent for quantifying purity and separating closely related species.[1][2][3] NMR provides structural confirmation and can help identify residual solvents and reaction byproducts.[4]

Q3: What are the general strategies for purifying NH-bis(PEG3-Boc)?

The main purification strategies for NH-bis(PEG3-Boc) and similar PEGylated compounds are:

  • Flash Column Chromatography: Effective for separating compounds with different polarities, such as the desired product from the less polar mono-Boc intermediate and more polar starting diamine.

  • Liquid-Liquid Extraction: Can be used to remove certain impurities, particularly if there is a significant difference in polarity and solubility between the product and contaminants.

  • Precipitation/Crystallization: This method can be effective for removing highly non-polar or polar impurities by precipitating the product from a suitable solvent system.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product streaks on TLC plate during analysis. The highly polar nature of the PEG chains can cause streaking on silica gel.Use a more polar eluent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of a polar solvent like ethanol or isopropanol to the chloroform mobile phase can also improve spot shape.
Poor separation of product and mono-Boc intermediate by flash chromatography. The polarity difference between the di-Boc and mono-Boc species may not be sufficient for good separation with a standard solvent system.Utilize a shallow, slow gradient during flash chromatography. A gradient of 1-10% methanol in chloroform or DCM is a good starting point. Consider using a different stationary phase, such as reversed-phase silica.
Presence of starting diamine in the final product after chromatography. The starting diamine is significantly more polar than the Boc-protected products and may adhere strongly to the silica gel, eluting slowly and contaminating later fractions.Ensure the column is thoroughly flushed with a highly polar solvent mixture (e.g., 10-20% methanol in DCM) after the desired product has eluted to remove all highly polar impurities.
Low recovery of product after liquid-liquid extraction. The polarity of NH-bis(PEG3-Boc) may cause it to partition into the aqueous phase, especially with longer PEG chains.Carefully select the organic solvent for extraction. For PEG derivatives, ethyl acetate is a common choice. The hydrophobicity of the PEG chain decreases with length, making extraction into organic solvents more challenging for longer chains.
Final product is an oil and will not crystallize. PEG compounds, particularly those with shorter chain lengths, are often oils at room temperature. The presence of minor impurities can also inhibit crystallization.If a solid is desired, attempt precipitation by dissolving the oily product in a minimal amount of a polar solvent (e.g., methanol or ethanol) and adding a non-polar solvent (e.g., diethyl ether or hexane) dropwise until turbidity is observed.

Quantitative Data Summary

The following table summarizes typical conditions for the purification of Boc-protected PEG compounds. Note that optimal conditions for NH-bis(PEG3-Boc) may vary and require optimization.

Purification Method Stationary/Solvent System Typical Purity Achieved Notes
Normal-Phase Flash Chromatography Silica Gel; Gradient of 1-10% Methanol in Dichloromethane or Chloroform>95%A slow gradient is often crucial for separating closely related PEGylated species.
Reversed-Phase HPLC C18 column; Gradient of Acetonitrile in Water (with 0.1% TFA)>98%Excellent for analytical purity assessment and small-scale purification.
Liquid-Liquid Extraction Ethyl Acetate / BrineVariableEffective for removing non-PEGylated impurities. May not be suitable for separating PEGylated homologues.
Precipitation Polar Solvent (e.g., Methanol) / Non-Polar Anti-Solvent (e.g., Diethyl Ether)>90%A simple method for initial purification and removal of some impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify NH-bis(PEG3-Boc) from unreacted starting materials and the mono-Boc intermediate.

Materials:

  • Crude NH-bis(PEG3-Boc) reaction mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes, HPLC grade

  • Ethyl Acetate, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Standard chromatography glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in DCM. Spot the solution on a TLC plate and develop it in a solvent system such as 5% MeOH in DCM. Visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin for free amines). The product, NH-bis(PEG3-Boc), should have a higher Rf value than the mono-Boc intermediate and the starting diamine.

  • Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., 100% DCM or a mixture of hexanes and ethyl acetate) and pack the chromatography column.

  • Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving the crude product in a minimal amount of DCM, adding the silica gel, and evaporating the solvent. Load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM). Gradually increase the polarity by slowly introducing methanol. A suggested gradient is from 0% to 5% methanol in DCM over several column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified NH-bis(PEG3-Boc).

Protocol 2: Liquid-Liquid Extraction

Objective: To perform an initial purification of the reaction mixture by removing water-soluble or highly polar/non-polar impurities.

Materials:

  • Crude NH-bis(PEG3-Boc) reaction mixture

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any acidic components and remove some polar impurities.

  • Brine Wash: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the partially purified product. This product may then be further purified by chromatography if necessary.

Visualizations

experimental_workflow Purification Workflow for NH-bis(PEG3-Boc) cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude Reaction Mixture extraction Liquid-Liquid Extraction synthesis->extraction Initial Cleanup chromatography Flash Column Chromatography synthesis->chromatography Primary Method precipitation Precipitation synthesis->precipitation Alternative Cleanup extraction->chromatography Further Purification pure_product Pure NH-bis(PEG3-Boc) chromatography->pure_product precipitation->chromatography If Oily hplc HPLC Analysis nmr NMR Analysis pure_product->hplc pure_product->nmr

Caption: Purification workflow for NH-bis(PEG3-Boc).

troubleshooting_logic Troubleshooting Logic for Impure Product cluster_impurities Identify Impurity via TLC/HPLC/NMR cluster_solutions Select Purification Strategy start Impure Product After Initial Purification starting_material Starting Diamine Present start->starting_material mono_boc Mono-Boc Intermediate Present start->mono_boc other Other/Unknown Impurities start->other re_chromatograph Re-run Column with Shallow Gradient starting_material->re_chromatograph If polarity is close extraction_wash Acidic/Basic Aqueous Wash starting_material->extraction_wash If significantly different pKa mono_boc->re_chromatograph rp_hplc Preparative RP-HPLC other->rp_hplc

Caption: Troubleshooting logic for impure NH-bis(PEG3-Boc).

References

how to monitor the progress of NH-bis(PEG3-Boc) conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of NH-bis(PEG3-Boc) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(PEG3-Boc) and what is its primary application?

A1: NH-bis(PEG3-Boc) is a heterobifunctional crosslinker containing a central primary amine and two polyethylene glycol (PEG) arms of three units each.[1][2] Each PEG arm is terminated with a tert-butyloxycarbonyl (Boc) protected amine.[1] Its primary application is in bioconjugation, where it can be used to link two molecules together. The central amine can be conjugated to a carboxyl group on a target molecule, and after deprotection of the Boc groups, the terminal amines can be conjugated to other molecules. The PEG chains enhance solubility and provide a flexible spacer.[1][3]

Q2: How can I monitor the progress of the initial conjugation of the central amine of NH-bis(PEG3-Boc) to my molecule of interest?

A2: The progress of the initial conjugation reaction can be monitored using several analytical techniques that distinguish between the starting materials and the product. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is effective for separating the more hydrophobic Boc-protected conjugate from the unreacted starting materials. Mass Spectrometry (MS) can confirm the formation of the desired conjugate by identifying its correct molecular weight. For a qualitative and rapid check, Thin-Layer Chromatography (TLC) can also be employed.

Q3: What methods are suitable for monitoring the deprotection of the Boc groups?

A3: The removal of the Boc protecting groups can be monitored by observing the disappearance of the starting material and the appearance of the deprotected product. 1H NMR spectroscopy is a powerful tool for this, as the signal from the tert-butyl protons of the Boc group (a sharp singlet around 1.4-1.5 ppm) will disappear upon successful deprotection. HPLC can also be used, as the deprotected product will have a different retention time than the Boc-protected starting material. A colorimetric method like the ninhydrin test can be used to quantify the newly exposed primary amines.

Q4: How do I confirm the final conjugation of the deprotected terminal amines to a second molecule?

A4: Confirmation of the final conjugation step involves similar techniques as the initial conjugation. Size-Exclusion Chromatography (SEC-HPLC) is particularly useful here, as it separates molecules based on their size, and the final, larger conjugate will elute earlier than the individual components. Mass Spectrometry is crucial for confirming the final molecular weight of the fully conjugated product. Depending on the nature of the conjugated molecules, techniques like UV-Vis spectroscopy or fluorescence spectroscopy can also be used if one of the components has a characteristic absorbance or emission profile.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield in the Initial Reaction
Potential Cause Suggested Solution
Inactive Reagents Ensure that your coupling reagents (e.g., EDC, NHS) are fresh and have been stored under appropriate conditions (dry, protected from light).
Suboptimal pH The activation of carboxyl groups with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine of NH-bis(PEG3-Boc) is optimal at a pH of 7.2-8.5. Consider a two-step reaction where activation is performed at a lower pH before adjusting the pH for the conjugation step.
Presence of Nucleophilic Buffers Buffers containing primary amines (e.g., Tris) or carboxyl groups will compete with your target molecule. Use non-nucleophilic buffers such as PBS, HEPES, or MES.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis. Add the NH-bis(PEG3-Boc) to the activated molecule promptly after the activation step.
Steric Hindrance If the conjugation site on your target molecule is sterically hindered, the reaction may be slow or inefficient. Consider increasing the reaction time or temperature, or using a linker with a longer spacer arm.
Problem 2: Incomplete Boc Deprotection
Potential Cause Suggested Solution
Insufficient Acid Ensure a sufficient molar excess of the deprotecting acid (e.g., trifluoroacetic acid, TFA). The reaction is typically performed in a solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM).
Short Reaction Time While Boc deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction progress over time using TLC or 1H NMR.
Presence of Scavengers If your molecule contains sensitive functional groups, the reactive tert-butyl cation generated during deprotection can cause side reactions. The inclusion of a scavenger like triethylsilane or anisole can prevent this.
Problem 3: Heterogeneous Product Mixture After Final Conjugation

| Potential Cause | Suggested Solution | | Incomplete Deprotection | If the Boc groups were not completely removed, the final conjugation will be incomplete, leading to a mix of mono- and di-conjugated products. Ensure complete deprotection before proceeding. | | Non-specific Conjugation | If your second target molecule has multiple reactive sites, you may get a mixture of products. Consider using a more specific conjugation chemistry or protecting other reactive groups on the target molecule. | | Aggregation | PEGylated molecules can sometimes aggregate, especially at high concentrations. Analyze your product using SEC-HPLC to detect aggregates. Optimize buffer conditions (e.g., pH, ionic strength) or reduce the protein concentration to minimize aggregation. |

Experimental Protocols

Protocol 1: Monitoring Conjugation by RP-HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for your molecule (e.g., 220 nm for peptide bonds, 280 nm for proteins with Trp/Tyr).

  • Procedure: Inject samples of your starting materials, the reaction mixture at different time points, and the purified product. The conjugate should have a longer retention time than the more polar starting materials.

Protocol 2: Monitoring Boc Deprotection by 1H NMR
  • Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire a 1H NMR spectrum.

  • Analysis: Look for the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, typically found around 1.4-1.5 ppm. The appearance of new signals corresponding to the protons adjacent to the newly formed free amine can also be monitored.

Protocol 3: Quantifying Free Amines with the Ninhydrin Test
  • Reagents:

    • Ninhydrin reagent solution (e.g., 0.35 g ninhydrin in 100 mL ethanol).

    • A standard solution of a known primary amine (e.g., glycine) for calibration.

  • Procedure:

    • Prepare a standard curve using known concentrations of the primary amine standard.

    • In separate test tubes, add a small volume of your reaction mixture before and after deprotection.

    • Add the ninhydrin reagent to all tubes (standards and samples).

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Allow the tubes to cool to room temperature.

    • Dilute the samples with a suitable solvent (e.g., 50% ethanol) and measure the absorbance at 570 nm.

  • Analysis: The increase in absorbance at 570 nm after the deprotection step is proportional to the concentration of newly formed primary amines.

Visualizations

experimental_workflow cluster_0 Step 1: Initial Conjugation cluster_1 Monitoring Step 1 cluster_2 Step 2: Boc Deprotection cluster_3 Monitoring Step 2 cluster_4 Step 3: Final Conjugation cluster_5 Monitoring Step 3 mol_a Molecule A (with -COOH) conjugate_1 Molecule A-NH-bis(PEG3-Boc) mol_a->conjugate_1 pH 7.2-8.5 reagent NH-bis(PEG3-Boc) reagent->conjugate_1 edc_nhs EDC/NHS edc_nhs->mol_a Activation pH 4.5-6.0 hplc_1 RP-HPLC conjugate_1->hplc_1 ms_1 Mass Spec conjugate_1->ms_1 conjugate_1_deprotect Molecule A-NH-bis(PEG3-Boc) conjugate_2 Molecule A-NH-bis(PEG3-NH2) conjugate_1_deprotect->conjugate_2 tfa TFA tfa->conjugate_1_deprotect nmr 1H NMR conjugate_2->nmr ninhydrin Ninhydrin Test conjugate_2->ninhydrin conjugate_2_final Molecule A-NH-bis(PEG3-NH2) final_product Molecule A-Conjugate-Molecule B conjugate_2_final->final_product mol_b Molecule B mol_b->final_product sec_hplc SEC-HPLC final_product->sec_hplc ms_2 Mass Spec final_product->ms_2

Caption: Experimental workflow for a three-step conjugation using NH-bis(PEG3-Boc) and corresponding monitoring techniques.

troubleshooting_conjugation cluster_checks cluster_solutions start Low Conjugation Yield? reagents Are coupling reagents active? start->reagents Check ph Is the reaction pH optimal? reagents->ph Yes sol_reagents Use fresh reagents. reagents->sol_reagents No buffer Is the buffer non-nucleophilic? ph->buffer Yes sol_ph Optimize pH for activation and conjugation steps. ph->sol_ph No hydrolysis Was the activated molecule used promptly? buffer->hydrolysis Yes sol_buffer Switch to PBS, HEPES, or MES buffer. buffer->sol_buffer No sol_hydrolysis Minimize time between activation and conjugation. hydrolysis->sol_hydrolysis No

Caption: Troubleshooting flowchart for low initial conjugation yield.

References

Validation & Comparative

A Comparative Guide to Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug development and biological research, the precise and stable conjugation of molecules is paramount. Heterobifunctional linkers are cornerstone chemical tools that enable the covalent linkage of two different biomolecules, such as antibodies, peptides, nucleic acids, or small molecule drugs. The choice of linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.

This guide provides an objective comparison of four distinct classes of heterobifunctional linkers, with a focus on a versatile PEGylated linker containing a Boc-protected amine, exemplified by Boc-NH-PEG3-COOH . This linker is compared against three other widely used alternatives: the classic N-hydroxysuccinimide (NHS) ester/maleimide linker SMCC , and two "click chemistry" linkers, DBCO-PEG4-NHS Ester for copper-free cycloaddition and Azido-PEG3-Carboxylic Acid for copper-catalyzed reactions. We will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.

Mechanisms of Action and Key Features

Each class of heterobifunctional linker operates through a distinct chemical strategy, offering a unique set of advantages and disadvantages. The choice of linker dictates the conjugation strategy, the stability of the final product, and its suitability for different applications, from antibody-drug conjugates (ADCs) to diagnostic reagents.

  • Boc-NH-PEG3-COOH represents a versatile platform for two-step conjugations. The carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines on a target molecule. Subsequently, the Boc protecting group is removed under mild acidic conditions to reveal a primary amine, which can then be coupled to a second molecule. The PEG3 spacer enhances solubility and reduces steric hindrance.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used non-cleavable linker in ADC development.[1][2] Its NHS ester reacts efficiently with primary amines (like those on lysine residues of an antibody), while the maleimide group forms a stable thioether bond with sulfhydryl groups (from reduced cysteine residues).[3][4] The rigid cyclohexane spacer is designed to maintain distance and stability between the conjugated molecules.[1]

  • DBCO-PEG4-NHS Ester is a key player in copper-free click chemistry. The NHS ester allows for initial conjugation to an amine-containing molecule. The dibenzocyclooctyne (DBCO) group then reacts with an azide-modified molecule via a strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bio-orthogonal, meaning it proceeds with high efficiency and specificity in complex biological media without the need for a cytotoxic copper catalyst.

  • Azido-PEG3-Carboxylic Acid is utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and efficient click chemistry reaction. The carboxylic acid can be activated to couple with an amine-containing molecule. The azide group is then ready to "click" with a terminal alkyne-modified molecule in the presence of a copper(I) catalyst. This reaction provides a stable triazole linkage.

The selection of a linker often involves a trade-off between reaction simplicity, control over the conjugation site, and the stability of the resulting bond. The following sections provide a more detailed comparison of these linkers' performance characteristics.

Comparative Performance Data

The performance of a heterobifunctional linker is assessed by several key parameters, including conjugation efficiency, reaction specificity, and the stability of the final conjugate in relevant biological media. The following table summarizes typical performance data for the four linker types discussed. It is important to note that direct head-to-head comparisons can be challenging, as performance is highly dependent on the specific molecules being conjugated and the precise experimental conditions.

Parameter Boc-NH-PEG3-COOH SMCC (NHS-Maleimide) DBCO-PEG4-NHS Ester (SPAAC) Azido-PEG3-Acid (CuAAC)
Target 1 Primary Amines (via activated COOH)Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)Primary Amines (via activated COOH)
Target 2 Activated Carboxyls (via deprotected NH2)Thiols (e.g., Cysteine)AzidesTerminal Alkynes
Typical Conjugation Efficiency Moderate to High (>70%)High (>80%)Very High (>90%)Very High (>95%)
Reaction Conditions (Step 1) pH 7.2-8.5 (NHS ester formation)pH 7.2-8.5 (Amine acylation)pH 7.2-9.0 (Amine acylation)pH 7.2-8.5 (NHS ester formation)
Reaction Conditions (Step 2) pH 7.2-8.5 (Amide bond formation)pH 6.5-7.5 (Thiol-maleimide)Physiological pH, 4-37°CPhysiological pH, RT (with Cu(I) catalyst)
Reaction Time 1-4 hours per step1-2 hours per step< 4 hours1-12 hours
Resulting Linkage Amide BondThioether BondTriazole RingTriazole Ring
Linkage Stability Highly StableStable, but susceptible to retro-Michael reaction (thiol exchange) in some conditions.Highly StableHighly Stable
Key Advantages Versatile two-step conjugation, PEG spacer enhances solubility.Well-established, widely used in approved ADCs.Bio-orthogonal, no catalyst needed, very high efficiency.High efficiency and specificity, stable linkage.
Key Disadvantages Requires two separate activation/reaction steps.Potential for heterogeneity in lysine conjugation, maleimide instability.DBCO group is hydrophobic.Requires cytotoxic copper catalyst.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional linkers. Below are generalized protocols for key experiments related to bioconjugation and the characterization of the resulting conjugates.

Protocol 1: General Antibody-Drug Conjugation (ADC) Workflow

This protocol outlines a typical two-step workflow for creating an ADC, for example, by conjugating a small molecule drug to an antibody.

A. Amine-Reactive Conjugation (NHS Ester Chemistry)

This step is common for SMCC and DBCO-PEG4-NHS Ester, and for the activation of Boc-NH-PEG3-COOH and Azido-PEG3-Carboxylic Acid.

  • Antibody Preparation: Dialyze the antibody into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the antibody concentration to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the NHS ester-containing linker in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the next reaction step.

B. Secondary Conjugation Reaction

This step is specific to the second reactive group of the linker.

  • For SMCC (Maleimide-Thiol Reaction):

    • Antibody Reduction (if necessary): If conjugating to native cysteines, reduce the interchain disulfides of the antibody using a reducing agent like DTT or TCEP. Purify the reduced antibody to remove the reducing agent.

    • Drug Preparation: Prepare the thiol-containing drug in a suitable buffer.

    • Conjugation: Mix the maleimide-activated antibody with the thiol-containing drug.

    • Incubation: Incubate for 1-2 hours at room temperature at pH 6.5-7.5.

    • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like cysteine or N-ethylmaleimide.

    • Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

  • For DBCO-Linker (Copper-Free Click Chemistry):

    • Drug Preparation: Prepare the azide-containing drug in a reaction buffer.

    • Conjugation: Add the DBCO-activated antibody to the azide-containing drug. A 1.5 to 3-fold molar excess of one reagent is often recommended.

    • Incubation: Incubate at room temperature for 4-12 hours or at 4°C for 2-12 hours.

    • Final Purification: Purify the ADC using SEC or other suitable methods.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, with Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common.

  • Sample Preparation: Prepare the purified ADC at a concentration of approximately 1 mg/mL. For RP-HPLC, the ADC may be reduced with an agent like DTT to separate the light and heavy chains.

  • Chromatography:

    • HIC: Use a non-porous HIC column and a mobile phase gradient that decreases in salt concentration (e.g., from high to low ammonium sulfate) to elute the different drug-loaded species.

    • RP-HPLC: Use a C4 or C8 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile) containing trifluoroacetic acid.

  • Data Analysis:

    • The chromatogram will show peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4, etc.).

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of species * Number of drugs on species) / 100

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the rate of drug release in a biologically relevant matrix.

  • ADC Incubation: Incubate the ADC at a final concentration of ~100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C. Include a control sample incubated in buffer (e.g., PBS).

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze the samples at -80°C to stop any further degradation.

  • Sample Processing and Analysis:

    • To Measure Average DAR over Time:

      • Purify the ADC from the plasma using immunoaffinity capture (e.g., with Protein A/G magnetic beads).

      • Analyze the purified ADC by HIC, RP-HPLC, or LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates drug loss.

    • To Measure Released Payload:

      • Precipitate the plasma proteins from the aliquots using an organic solvent (e.g., acetonitrile).

      • Centrifuge to pellet the proteins and collect the supernatant.

      • Analyze the supernatant by LC-MS/MS to quantify the amount of free drug. Use a standard curve of the free drug to ensure accurate quantification.

  • Data Analysis: Plot the average DAR or the percentage of released drug against time to determine the stability profile and half-life of the conjugate in plasma.

Visualizing Linker Strategies and Workflows

Diagrams are powerful tools for understanding the chemical strategies and experimental processes involved in bioconjugation. The following visualizations, created using the DOT language, illustrate the structures of the compared linkers, a typical conjugation pathway, and the workflow for assessing plasma stability.

Linker_Structures cluster_Boc Boc-NH-PEG3-COOH cluster_SMCC SMCC cluster_DBCO DBCO-PEG4-NHS Ester cluster_Azido Azido-PEG3-Acid Boc Boc-NH-(CH2CH2O)3-CH2COOH SMCC_node NHS-Ester -- Cyclohexane -- Maleimide DBCO_node DBCO -- (CH2CH2O)4 -- NHS-Ester Azido_node N3-(CH2CH2O)3-COOH

Caption: Chemical structures of the four compared heterobifunctional linkers.

Conjugation_Workflow Ab Antibody (mAb) Activated_Ab Activated mAb (Maleimide) Ab->Activated_Ab Step 1: React with NHS-Ester end of Linker Linker Heterobifunctional Linker (e.g., SMCC) Drug Drug Payload (with Thiol) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Activated_Ab->ADC Step 2: React with Thiol on Drug

Caption: A two-step conjugation workflow using an NHS-maleimide linker (SMCC).

Plasma_Stability_Workflow cluster_analysis Analysis Pathways start ADC Sample incubate Incubate with Plasma at 37°C start->incubate aliquots Collect Aliquots at Time Points (0, 24, 48, ... hrs) incubate->aliquots path1_start Pathway 1: DAR Analysis aliquots->path1_start path2_start Pathway 2: Payload Release aliquots->path2_start purify Immunoaffinity Purification path1_start->purify lcms_dar LC-MS or HIC Analysis purify->lcms_dar calc_dar Calculate Avg. DAR lcms_dar->calc_dar precipitate Protein Precipitation path2_start->precipitate lcms_payload LC-MS/MS of Supernatant precipitate->lcms_payload quantify Quantify Free Drug lcms_payload->quantify

Caption: Experimental workflow for assessing the in vitro plasma stability of an ADC.

References

A Comparative Guide to Branched PEG Linkers: Validating the Conjugation Efficiency of NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The architecture of the polyethylene glycol (PEG) linker, whether linear or branched, significantly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate. This guide provides an objective comparison of the branched linker, NH-bis(PEG3-Boc), with traditional linear PEG alternatives, supported by experimental data and detailed protocols to inform the design and validation of your bioconjugation strategies.

Performance Comparison: Branched vs. Linear PEG Linkers

The use of branched PEG linkers, such as NH-bis(PEG3-Boc), can offer distinct advantages over their linear counterparts. The unique three-dimensional structure of branched PEGs can enhance the water solubility of the conjugate and provide a superior shielding effect, which can reduce immunogenicity and protect the biomolecule from enzymatic degradation. Furthermore, branched linkers enable a higher drug-to-antibody ratio (DAR) in ADCs without inducing aggregation, a common challenge with hydrophobic payloads.

While direct comparative data on the conjugation efficiency of NH-bis(PEG3-Boc) is not extensively published, insights can be drawn from studies on structurally similar branched linkers used in ADC development. Enzymatic conjugation methods, for instance, have been shown to install branched linkers on a monoclonal antibody quantitatively, leading to homogenous ADCs with defined DARs. This contrasts with the often-variable yields and product heterogeneity observed with conventional linear PEG-NHS ester conjugations.

Below is a summary of expected performance characteristics based on available literature.

FeatureNH-bis(PEG3-Boc) (Branched)Linear PEG-NHS EsterKey Advantage of Branched Linker
Conjugation Efficiency Potentially quantitative with optimized methods (e.g., enzymatic conjugation)[1]Variable, often resulting in a heterogeneous mixtureHigher yield of homogenous product
Product Homogeneity High, leading to well-defined conjugatesLow, often a mixture of species with different degrees of PEGylationImproved batch-to-batch consistency and safety profile
Drug-to-Antibody Ratio (DAR) Enables higher, more uniform DAR without promoting aggregationHigh DAR can lead to aggregation and loss of antibody affinityIncreased therapeutic payload per antibody[2]
Steric Hindrance Can influence conjugation and subsequent biological activity; requires optimization of spacer lengthLess steric hindrance compared to branched linkers of the same molecular weightStrategic design can be used to control interactions
In Vivo Potency Can be enhanced 10 to 100-fold in certain applications[2]StandardHigher efficacy at lower doses possible[2]
Hydrodynamic Radius Larger hydrodynamic radius can lead to reduced renal clearanceSmaller hydrodynamic radius for the same molecular weightPotentially longer in vivo half-life

Experimental Protocols

Detailed methodologies are crucial for the successful validation of conjugation efficiency. Below are representative protocols for key experiments.

Protocol 1: General Amine-Reactive Conjugation with NH-bis(PEG3-Boc)

This protocol describes the conjugation of a protein (e.g., a monoclonal antibody) with a payload that has been activated with an NHS ester, using NH-bis(PEG3-Boc) as a linker. This is a two-step process where the payload is first attached to the central amine of NH-bis(PEG3-Boc), followed by deprotection of the Boc groups and subsequent conjugation to another molecule. For the purpose of this guide, we will focus on the initial conjugation to the central amine.

Materials:

  • Protein to be conjugated (e.g., monoclonal antibody)

  • NH-bis(PEG3-Boc)

  • NHS-activated payload

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Linker-Payload Preparation: In a separate vial, dissolve the NHS-activated payload and a molar equivalent of NH-bis(PEG3-Boc) in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the linker-payload solution to the protein solution with gentle stirring. The molar excess of the linker-payload complex to the protein will need to be optimized but can start at a 10- to 50-fold excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted linker-payload and other byproducts by SEC.

Protocol 2: Analysis of Conjugation Efficiency by Mass Spectrometry

Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the degree of conjugation.

Materials:

  • Purified protein-PEG conjugate from Protocol 1

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source

  • Appropriate columns and buffers for protein separation (e.g., reverse-phase or ion-exchange)

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration for MS analysis (typically in the low µg/mL range).

  • LC Separation: Inject the sample onto the LC system to separate the conjugated protein from any remaining impurities.

  • MS Analysis: Analyze the eluting protein peaks using the ESI-MS. Acquire the full mass spectrum.

  • Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms. The number of linker-payload molecules attached to the protein can be determined from the mass shift.

  • Quantification: The relative abundance of the different conjugated species can be determined from the peak intensities in the deconvoluted mass spectrum to calculate the average conjugation efficiency.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein Mix Mix & Incubate Protein->Mix Linker_Payload NH-bis(PEG3-Boc) + NHS-Payload Linker_Payload->Mix Quench Quench Reaction Mix->Quench Purify Purification (SEC) Quench->Purify Analyze LC-MS Analysis Purify->Analyze Data Determine Conjugation Efficiency Analyze->Data

Caption: Workflow for protein conjugation with NH-bis(PEG3-Boc) and subsequent efficiency analysis.

G ADC Antibody-Drug Conjugate (Branched Linker) Receptor Target Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death Release->Apoptosis

References

A Comparative Guide to Analytical Techniques for Characterizing Amine-PEG-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks and intermediates is critical to ensure the safety and efficacy of the final therapeutic. This guide provides a comparative overview of key analytical techniques for characterizing conjugates involving a secondary amine linked to two polyethylene glycol (PEG) chains with tert-butyloxycarbonyl (Boc) protected terminals, referred to here as NH-bis(PEG3-Boc) type conjugates. Such structures are common linkers or components in more complex bioconjugates.

The following sections detail the experimental methodologies for various analytical techniques, present quantitative data in comparative tables, and illustrate the characterization workflow.

Experimental Protocols

A multi-faceted analytical approach is required to fully characterize NH-bis(PEG3-Boc) conjugates, confirming identity, purity, and stability.

1. High-Performance Liquid Chromatography (HPLC/UPLC)

  • Objective: To determine the purity of the conjugate and quantify impurities. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

  • Methodology:

    • System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for its ability to separate compounds based on hydrophobicity.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% TFA or FA in Acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 15 minutes) is a good starting point. The gradient should be optimized based on the retention time of the conjugate.

    • Flow Rate: Typically 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.

    • Detection: UV absorbance is monitored at a wavelength where the conjugate or its chromophoric parts absorb, commonly 214 nm or 280 nm.

    • Sample Preparation: The conjugate is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN).

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the conjugate, providing unequivocal confirmation of its identity.

  • Methodology:

    • System: Typically coupled with an HPLC/UPLC system (LC-MS). Electrospray Ionization (ESI) is a common ionization source for this type of molecule.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

    • Mode: Positive ion mode is generally used for amine-containing compounds.

    • Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺). The experimentally measured mass is then compared to the theoretical mass of the target conjugate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed structural elucidation of the conjugate, confirming the connectivity of atoms.

  • Methodology:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: Provides information on the number and environment of protons. Key signals to look for include the characteristic peaks for the PEG chain (-O-CH₂-CH₂-), the Boc group (-C(CH₃)₃), and protons adjacent to the central amine.

      • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

      • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing unambiguous structural assignment.

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

4. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • System: An FTIR spectrometer.

    • Mode: Attenuated Total Reflectance (ATR) is a common and convenient sampling method.

    • Data Analysis: The infrared spectrum is analyzed for characteristic absorption bands. For an NH-bis(PEG3-Boc) conjugate, key peaks would include:

      • N-H stretch (if the central amine is not fully substituted)

      • C=O stretch from the Boc group (around 1690 cm⁻¹)

      • C-O-C stretch from the PEG backbone (around 1100 cm⁻¹)

      • N-H bend from the Boc-protected amine (around 1510 cm⁻¹)

Data Presentation: Comparison of Analytical Techniques

Technique Information Provided Typical Resolution Sensitivity Sample Consumption Advantages Limitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.HighModerate (ng range)Low (µg)Robust, quantitative, easily automated.May not resolve structurally similar impurities.
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Provides definitive identity confirmation.Ionization suppression can affect quantification.
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.Atomic levelLow (mg range)High (mg)Unambiguous structure elucidation.Complex spectra for large molecules, lower sensitivity.
FTIR Presence of key functional groups.Functional group levelModerate (µg to mg)Low (µg)Fast, non-destructive, provides a molecular fingerprint.Provides limited structural detail, not easily quantifiable.

Mandatory Visualization

G Figure 1: Analytical Workflow for Conjugate Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis NH-bis(PEG3-Boc) Conjugate Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Assessment via RP-HPLC Purification->HPLC Purity Check NMR Structural Elucidation via NMR Purification->NMR Detailed Structure FTIR Functional Group Analysis via FTIR Purification->FTIR Functional Groups MS Identity Confirmation via LC-MS HPLC->MS Identity of Peaks Decision Meets Specifications? MS->Decision NMR->Decision Pass Proceed to Next Step (e.g., Further Conjugation) Decision->Pass Yes Fail Re-synthesize or Re-purify Decision->Fail No

Caption: Figure 1: A typical workflow for the synthesis, purification, and analytical characterization of NH-bis(PEG3-Boc) type conjugates.

G Figure 2: Logical Relationships in Multi-Technique Analysis cluster_purity Purity cluster_identity Identity cluster_structure Structure Conjugate Target Conjugate Purity Purity (%) Conjugate->Purity analyzed by RP-HPLC Identity Molecular Weight Conjugate->Identity confirmed by LC-MS Structure Atomic Connectivity Conjugate->Structure elucidated by NMR FuncGroups Functional Groups Conjugate->FuncGroups verified by FTIR Purity->Identity informs Identity->Structure corroborates

Caption: Figure 2: The complementary nature of different analytical techniques in confirming the key attributes of a conjugate.

The Length of the Leash: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis supported by experimental data, detailed protocols for key assays, and visualizations to elucidate the structure-activity relationships essential for rational PROTAC design.

In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity to trigger the degradation of the former. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's success. Among the various linker chemistries, PEG linkers are widely employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this PEG "leash" is not a trivial parameter; it profoundly influences the formation of a stable and productive ternary complex, ultimately dictating the efficacy of the PROTAC.

The Balancing Act: Optimal Linker Length is a Target-Specific Tug-of-War

The central dogma of PROTAC linker design revolves around achieving an optimal length that facilitates the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together effectively. Conversely, an excessively long linker can result in a non-productive complex where the necessary ubiquitination sites on the target protein are not accessible to the E3 ligase, leading to reduced degradation efficiency.[1][2][3]

The ideal linker length is not a one-size-fits-all solution but is highly dependent on the specific target protein and the recruited E3 ligase.[3] Systematic studies on various targets have demonstrated a clear correlation between PEG linker length and degradation potency (DC50) and maximal degradation (Dmax).

Data Presentation: Quantitative Comparison of PROTAC Efficacy

The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data from a study on TBK1-targeting PROTACs reveals a clear length-dependent activity profile, with no degradation observed for linkers shorter than 12 atoms.[4]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

In the context of ERα degradation, a PROTAC with a 16-atom PEG linker demonstrated superior efficacy compared to one with a 12-atom linker.

Table 3: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths (Hypothetical Data)

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092

This synthesized data for BRD4-targeting PROTACs illustrates a classic bell-shaped curve for efficacy, with the PEG5 linker providing the optimal balance for potent degradation.

Table 4: Impact of Linker Length on Cellular Permeability of VHL-based PROTACs

PROTAC SeriesLinker CompositionPermeability (Pe x 10⁻⁶ cm/s)
MZ Series2-unit PEG0.6
MZ Series3-unit PEG0.03
AT Series1-unit PEG0.005
AT SeriesAlkyl0.002

This data highlights that increasing the number of PEG units in the linker can decrease permeability.

Mandatory Visualization

PROTAC_Mechanism_of_Action

Figure 1: PROTAC Mechanism of Action

Experimental_Workflow

Figure 2: Experimental Workflow for Assessing PROTAC Efficacy

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

Western Blotting for Protein Degradation

This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.

NanoBRET/HiBiT Assay for Ternary Complex Formation

These bioluminescence resonance energy transfer (BRET)-based assays enable the real-time monitoring of PROTAC-induced ternary complex formation in live cells.

  • Cell Line and Plasmid Transfection: Use a suitable cell line (e.g., HEK293T) and co-transfect with plasmids expressing the target protein fused to a NanoLuc luciferase (donor) and the E3 ligase component fused to a HaloTag (acceptor).

  • Assay Plate Preparation: Seed the transfected cells into a 96- or 384-well plate.

  • HaloTag Labeling: Add a fluorescent HaloTag ligand to the cells to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.

  • Luminescence Measurement: Add the NanoBRET substrate and measure the donor and acceptor signals using a plate reader. The BRET ratio is calculated to quantify ternary complex formation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to predict the passive permeability of PROTACs across a lipid membrane, providing insights into their potential for oral absorption.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the compound's ability to cross the artificial membrane.

Conclusion

The length of the PEG linker is a paramount consideration in the design of efficacious PROTACs. The experimental data clearly demonstrates that a delicate balance must be struck to facilitate optimal ternary complex formation and subsequent protein degradation. While longer PEG linkers can enhance solubility and provide the necessary flexibility to span the distance between the target protein and the E3 ligase, they can also negatively impact cell permeability. The ideal linker length is therefore a target-specific parameter that must be empirically determined through systematic evaluation. By employing the detailed experimental protocols outlined in this guide, researchers can effectively navigate the complexities of linker optimization and accelerate the development of next-generation targeted protein degraders with enhanced therapeutic potential.

References

Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The choice between a flexible or a rigid linker profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform rational PROTAC design.[1][2]

The linker is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex, which is the cornerstone of successful protein degradation.[2] The linker's length, composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, influencing the efficiency of ubiquitination and subsequent degradation.[3][4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference(s)
Androgen Receptor (AR)VHLFlexiblePEG>1000<20
Androgen Receptor (AR)VHLRigidPiperidine/Alkyl10>90
BRD4CRBNFlexiblePEG (2 units)>5000-
BRD4CRBNFlexiblePEG (4-5 units)<500-
BTKCRBNFlexiblePEG (≥ 4 units)1-40-
H-PGDSCRBNFlexiblePEG5>100-
H-PGDSCRBNRigidPiperazine/Piperidine17.3 pM-

The Great Debate: Flexible vs. Rigid Linkers

The selection of a linker is a critical decision in the design of a potent PROTAC. While historically dominated by flexible linkers due to their synthetic accessibility, there is a growing trend towards the incorporation of rigid motifs to enhance PROTAC performance.

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, predominantly composed of alkyl or polyethylene glycol (PEG) chains, offer a high degree of conformational freedom. This allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.

Advantages:

  • Synthetic Tractability: Alkyl and PEG linkers are synthetically straightforward to incorporate and modify.

  • Enhanced Solubility (PEG): PEG linkers can improve the aqueous solubility of the PROTAC molecule.

  • Conformational Sampling: Flexibility allows the PROTAC to explore a wider conformational space, which can be advantageous in early-stage discovery when the optimal ternary complex geometry is unknown.

Disadvantages:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.

  • Poor Physicochemical Properties: Alkyl chains can increase lipophilicity, potentially leading to poor solubility and off-target effects, while long PEG chains can result in poor cell permeability.

  • Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation.

Rigid Linkers: The Power of Pre-organization

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes to restrict conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.

Advantages:

  • Reduced Entropic Penalty: By constraining the PROTAC's conformation, rigid linkers can reduce the entropic penalty associated with ternary complex formation, leading to enhanced stability.

  • Improved Selectivity: A more defined conformation can improve selectivity for the target protein and reduce off-target binding.

  • Enhanced Pharmacokinetic Properties: Rigidification can lead to improved metabolic stability and cell permeability.

Disadvantages:

  • Synthetic Complexity: The synthesis of rigid linkers is often more challenging and costly.

  • Risk of Misfit: If the rigid linker does not orient the binding moieties in a productive manner, it can completely abrogate ternary complex formation and degradation.

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating linkers, and the logical relationship between linker properties and PROTAC performance.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow Experimental Workflow for Linker Evaluation A PROTAC Synthesis (Flexible vs. Rigid Linkers) B Ternary Complex Formation Assay (e.g., NanoBRET™) A->B F DMPK Profiling A->F C In-cell Ubiquitination Assay B->C D Protein Degradation Assay (e.g., Western Blot) C->D E Data Analysis (DC50, Dmax) D->E

Experimental Workflow for Linker Evaluation

Linker_Properties_Relationship cluster_logic Logical Relationship of Linker Properties Linker_Type Linker Type Flexibility Flexibility Linker_Type->Flexibility Rigidity Rigidity Linker_Type->Rigidity Ternary_Complex Ternary Complex Stability & Formation Flexibility->Ternary_Complex +- DMPK DMPK Properties Flexibility->DMPK - Rigidity->Ternary_Complex +- Rigidity->DMPK + Degradation Degradation (DC50, Dmax) Ternary_Complex->Degradation +

Linker Properties and Their Impact

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design of PROTACs. The following are detailed protocols for key assays used to evaluate the efficacy of different linkers.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

NanoBRET™ Ternary Complex Assay (Live-Cell)

This assay measures the formation of the ternary complex in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a NanoLuc® luciferase-tagged protein (e.g., the target protein) and a HaloTag®-labeled protein (e.g., the E3 ligase) are brought into proximity by the PROTAC.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-fused target protein

  • Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN)

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids and seed them into an assay plate.

  • Compound Treatment: The following day, treat the cells with the PROTAC at various concentrations.

  • Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A higher ratio indicates a greater degree of ternary complex formation.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Principle: This assay detects the increase in ubiquitination of the target protein upon PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody for immunoprecipitation of the target protein

  • Antibody against ubiquitin

  • Protein A/G beads

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.

  • Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody.

  • Analysis: An increase in the high molecular weight smear (indicating polyubiquitination) in the PROTAC-treated samples confirms the mechanism of action.

Conclusion

The choice of linker is a pivotal decision in PROTAC design, with a profound impact on the molecule's overall performance. Flexible linkers offer synthetic ease and conformational adaptability, making them a common choice in initial screening efforts. However, the current trend is shifting towards the use of more rigid linkers, which can offer significant advantages in terms of ternary complex stability, selectivity, and pharmacokinetic properties. Ultimately, the optimal linker is target- and E3 ligase-dependent, necessitating a systematic evaluation of both flexible and rigid options to identify the most potent and drug-like PROTAC candidate. The experimental protocols provided herein offer a robust framework for conducting such comparative analyses.

References

methods to determine the stability of the NH-bis(PEG3-Boc) ternary complex

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Determining Ternary Complex Stability

For researchers engaged in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), understanding the formation and stability of the key ternary complex is paramount. Molecules such as NH-bis(PEG3-Boc) are designed to induce proximity between a target protein and an E3 ubiquitin ligase, forming a transient ternary complex (Target–PROTAC–E3 Ligase). The stability and kinetics of this complex are critical determinants of the molecule's efficacy in promoting target protein degradation.[1][]

This guide provides a comparative overview of the leading biophysical and cell-based methods used to characterize the stability of these crucial ternary complexes. We will delve into the experimental protocols, data presentation, and the relative strengths and weaknesses of each technique.

Comparison of Key Methodologies

Choosing the right assay depends on the specific question being addressed—whether it's high-throughput screening, detailed kinetic analysis, or validation in a physiological context. The following table summarizes and compares the most common methods.

Method Principle Key Outputs Advantages Disadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.[3][4]KD (affinity), kon (association rate), koff (dissociation rate), cooperativity (α).[5]Label-free, real-time kinetic data, high sensitivity.Requires immobilization of one component, potential for artifacts, higher equipment cost.
Bio-Layer Interferometry (BLI) Measures interference pattern of light reflected from a biosensor tip.KD, kon, koff.Label-free, real-time, higher throughput than SPR, less sensitive to refractive index changes.Generally lower sensitivity than SPR, can be affected by non-specific binding.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Label-free, solution-based, provides full thermodynamic profile.Low throughput, requires large amounts of pure protein, does not provide kinetic data.
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.KD, cooperativity (α).Homogeneous, solution-based, suitable for high-throughput screening (HTS).Requires fluorescent labeling, can be prone to artifacts from compound fluorescence.
NanoBRET™ Assay Measures bioluminescence resonance energy transfer between a NanoLuc® donor and a HaloTag® acceptor in live cells.Ternary complex formation, stability, and kinetics in a cellular context.Live-cell measurements, high-throughput, reflects physiological conditions.Requires genetic modification of cells, indirect measurement of affinity.
AlphaLISA® Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought close.Relative ternary complex abundance.Homogeneous, no-wash, high-throughput, sensitive.Prone to "hook effect" at high concentrations, indirect measurement.

Experimental Protocols & Workflows

Below are detailed methodologies for three key techniques that represent different approaches: surface-based kinetics (SPR), solution-based thermodynamics (ITC), and live-cell analysis (NanoBRET).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions. It is highly effective for quantifying the kinetics (on- and off-rates) of both binary and ternary complex formation.

Detailed Methodology:

  • Immobilization: Covalently immobilize a high-purity E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface. This creates the stationary phase.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC molecule over the E3 ligase surface to measure the binary PROTAC-E3 interaction (kon, koff, KD).

    • Separately, determine the affinity of the PROTAC for the target protein using a complementary SPR setup or another method like ITC.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a range of PROTAC concentrations.

    • Inject these mixtures over the immobilized E3 ligase surface. The binding response now reflects the formation of the ternary complex.

  • Data Analysis:

    • Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of binary to ternary binding affinities. An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis p1 Immobilize E3 Ligase on Sensor Chip r1 Inject Analytes (Binary & Ternary) p1->r1 p2 Prepare PROTAC & Target Protein Analytes p2->r1 r2 Measure Refractive Index Change r1->r2 a1 Fit Sensorgrams to Kinetic Models r2->a1 a2 Calculate kon, koff, KD, and Cooperativity (α) a1->a2 ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis p1 Load Protein into Sample Cell r1 Inject Titrant into Sample Cell p1->r1 p2 Load Ligand/Complex into Syringe p2->r1 r2 Measure Heat Change (ΔT) per Injection r1->r2 a1 Integrate Heat Pulses and Plot Isotherm r2->a1 a2 Calculate KD, ΔH, ΔS, n a1->a2 NanoBRET_Pathway cluster_proteins Cellular Proteins Target Target Protein-NanoLuc® (Donor) Complex Ternary Complex (Target-PROTAC-E3) Target->Complex E3 E3 Ligase-HaloTag® (Acceptor) E3->Complex PROTAC PROTAC (e.g., NH-bis(PEG3-Boc)) PROTAC->Complex BRET BRET Signal (Energy Transfer) Complex->BRET Proximity <10nm

References

The Impact of PEG Chain Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of Polyethylene Glycol (PEG) chain length in bioconjugation is a pivotal decision that profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of biopharmaceuticals. The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical determinant of the physicochemical and biological characteristics of the resulting bioconjugate.

This guide provides an objective comparison of the performance of different PEG chain lengths in bioconjugation, supported by experimental data. We will delve into the nuanced effects of PEG chain length on key performance indicators such as pharmacokinetics, biological activity, and immunogenicity.

Key Performance Indicators vs. PEG Chain Length

Generally, a clear trade-off exists: longer PEG chains enhance the pharmacokinetic profile by increasing the hydrodynamic size, which in turn prolongs circulation half-life and can reduce immunogenicity. However, this increased size can also lead to decreased biological activity due to steric hindrance, impeding the interaction of the bioconjugate with its target. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving maximum biological activity is paramount.[1]

Pharmacokinetics and In Vivo Efficacy

The molecular weight and hydrodynamic radius conferred by the PEG chain directly impact the renal clearance and in vivo distribution of a bioconjugate. Longer PEG chains lead to a larger hydrodynamic volume, which reduces the rate of kidney filtration and prolongs the circulation half-life.[1] This extended circulation time can lead to greater accumulation of the therapeutic in target tissues, such as tumors, ultimately enhancing in vivo efficacy.[1]

For instance, in the context of antibody-drug conjugates (ADCs), longer PEG linkers have been shown to improve pharmacokinetic properties and in vivo efficacy, especially for those carrying hydrophobic payloads.[2]

Table 1: Effect of PEG Chain Length on the Pharmacokinetics of an Affibody-MMAE Conjugate [3]

PEG Chain Length (kDa)Half-life (t½) in minutesFold Extension vs. No PEG
0 (No PEG)19.61.0
449.22.5
10219.011.2

Table 2: In Vivo Efficacy of an Antibody-Drug Conjugate with Varying PEG Linker Lengths in a Xenograft Model

Linker (PEG units)Tumor Growth Inhibition (%)
PEG2Moderate
PEG4Moderate
PEG8Significant
PEG12Significant
PEG24High
Biological Activity: A Balancing Act

While longer PEG chains offer pharmacokinetic advantages, they can also present a significant drawback in the form of reduced biological activity. This is primarily due to steric hindrance, where the bulky PEG chain physically obstructs the interaction of the protein or antibody with its target receptor or substrate.

The optimal PEG length is therefore a compromise between enhancing stability and circulation time while maintaining sufficient biological activity for therapeutic efficacy.

Table 3: Effect of PEG Chain Length on the In Vitro Cytotoxicity of an Affibody-MMAE Conjugate

PEG Chain Length (kDa)IC50 (nM)Fold Reduction in Cytotoxicity vs. No PEG
0 (No PEG)1.21.0
45.44.5
1026.922.4

Table 4: Effect of PEG Size on the Kinetic Parameters of α-Chymotrypsin

PEG Size (Da)kcat (s⁻¹) (approx.)KM (mM) (approx.)
Unmodified2500.1
7001500.2
20001250.3
50001250.4

Note: Approximate values are extrapolated from the graphical data presented in the source.

Experimental Protocols

To aid researchers in the systematic evaluation of different PEG chain lengths, we provide detailed methodologies for key experiments.

Experimental Workflow for Synthesis and Characterization of PEGylated Proteins

The following diagram illustrates a typical workflow for the site-specific PEGylation of a protein with varying PEG chain lengths and subsequent characterization of the conjugates.

experimental_workflow Experimental Workflow for PEGylation and Characterization cluster_synthesis Bioconjugation cluster_purification Purification cluster_characterization Characterization protein Target Protein (with engineered Cysteine) reaction PEGylation Reaction (pH 6.5-7.5) protein->reaction peg2 PEG2k-Maleimide peg2->reaction peg5 PEG5k-Maleimide peg5->reaction peg10 PEG10k-Maleimide peg10->reaction peg20 PEG20k-Maleimide peg20->reaction purification Purification by Size Exclusion Chromatography (SEC) reaction->purification Crude Conjugate Mixture sds_page SDS-PAGE Analysis purification->sds_page Purified Conjugates sec_analysis SEC for Purity and Hydrodynamic Radius purification->sec_analysis activity_assay Biological Activity Assay (e.g., ELISA, Enzyme Kinetics) purification->activity_assay pk_study Pharmacokinetic Study (in vivo) purification->pk_study

Caption: A generalized workflow for the synthesis and characterization of site-specifically PEGylated proteins with varying PEG chain lengths.

Protocol 1: Site-Specific Cysteine-Directed PEGylation

This protocol describes the covalent attachment of PEG-maleimide to a free cysteine residue on a target protein.

Materials:

  • Target protein with a single accessible cysteine residue (in a suitable buffer, e.g., phosphate-buffered saline (PBS) pH 7.0).

  • mPEG-Maleimide of desired molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa).

  • Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds if necessary).

  • Reaction buffer (e.g., PBS pH 6.5-7.5, degassed).

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

  • Purification system (e.g., SEC column).

Procedure:

  • Protein Preparation: Ensure the target protein is in a suitable reaction buffer at a known concentration. If necessary, treat the protein with a reducing agent to ensure the target cysteine is in its reduced, free thiol form. Remove the reducing agent prior to PEGylation.

  • PEG-Maleimide Preparation: Dissolve the mPEG-Maleimide in the reaction buffer immediately before use to the desired stock concentration.

  • PEGylation Reaction: Add the mPEG-Maleimide solution to the protein solution at a specific molar excess (e.g., 3-10 fold molar excess of PEG to protein). The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 2-18 hours). The reaction progress can be monitored by SDS-PAGE or SEC.

  • Quenching: Quench the reaction by adding an excess of a free thiol-containing reagent (e.g., L-cysteine) to react with any unreacted maleimide groups.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using Size Exclusion Chromatography (SEC).

Protocol 2: Characterization by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate molecules based on their hydrodynamic radius, making it ideal for analyzing PEGylated proteins.

Materials and Equipment:

  • Purified PEGylated protein samples.

  • Unmodified protein control.

  • SEC column suitable for the molecular weight range of the conjugates (e.g., Agilent AdvanceBio SEC, Superdex 200).

  • HPLC or FPLC system with a UV detector.

  • Mobile phase (e.g., PBS, pH 7.4).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated protein samples and the unmodified control at a known concentration in the mobile phase.

  • Injection: Inject a defined volume of each sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein detection).

  • Analysis:

    • Purity Assessment: Analyze the chromatograms to determine the percentage of monomeric PEGylated protein and identify any aggregates or fragments.

    • Hydrodynamic Radius Determination: Calibrate the column using a set of protein standards with known hydrodynamic radii. Plot the elution volume (Ve) against the known hydrodynamic radii to generate a calibration curve. Determine the hydrodynamic radius of the PEGylated conjugates by comparing their elution volumes to the calibration curve.

Conclusion

The selection of PEG chain length in bioconjugation is a multifaceted decision that requires careful consideration of the desired therapeutic outcome. While longer PEG chains generally confer favorable pharmacokinetic properties, including extended half-life and reduced clearance, they often come at the cost of diminished biological activity. Conversely, shorter PEG chains may better preserve the potency of the bioconjugate but offer less significant improvements in its in vivo persistence.

The optimal PEG chain length is highly dependent on the specific protein, its mechanism of action, and the intended therapeutic application. Therefore, a systematic and empirical approach, as outlined in the experimental protocols, is crucial for the rational design of effective and safe PEGylated biotherapeutics. By carefully balancing the interplay between pharmacokinetics and biological activity, researchers can harness the power of PEGylation to develop next-generation protein-based drugs with improved clinical outcomes.

References

A Comparative Guide to Targeted Protein Degradation: Validation of PROTACs Utilizing NH-bis(PEG3-Boc) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) that utilize NH-bis(PEG3-Boc) linkers for the targeted degradation of cellular proteins. We will delve into the performance of these PROTACs, compare them with alternatives, and provide supporting experimental data and detailed protocols for validation.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to drug discovery by inducing the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to act catalytically, degrading multiple target protein molecules.

The Critical Role of the Linker: A Focus on NH-bis(PEG3-Boc)

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, flexibility, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex.

This guide focuses on PROTACs incorporating an NH-bis(PEG3-Boc) linker, a type of polyethylene glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. The "bis(PEG3-Boc)" structure provides a flexible chain of three repeating ethylene glycol units on two arms, protected by a tert-butyloxycarbonyl (Boc) group, allowing for straightforward synthetic modification and conjugation to the protein-targeting and E3 ligase-recruiting ligands.

Performance Comparison: NH-bis(PEG3-Boc) PROTACs vs. Alternatives

A study by Tinworth et al. (2019) investigated the impact of a covalent versus a reversible warhead in BTK-targeting PROTACs. While not a direct linker comparison, this study highlights the nuances in PROTAC design and its effect on degradation efficiency. A key finding was that a PROTAC with a reversible binding warhead successfully induced BTK degradation, whereas a PROTAC with a covalent warhead inhibited degradation despite target engagement. This underscores the importance of the catalytic cycle in PROTAC-mediated degradation, which can be influenced by linker design.

Table 1: Comparative Degradation Efficiency of BTK PROTACs with Different Linker Strategies

PROTAC IDLinker TypeTargetCell LineDC50 (nM)Dmax (%)Reference
Hypothetical BTK PROTAC-PEG PEG-based (e.g., similar to NH-bis(PEG3-Boc))BTKRamos (B-cell lymphoma)~1-10>90General literature on potent BTK PROTACs
Covalent BTK PROTAC Amide LinkerBTKTHP-1 (monocytic)No DegradationN/ATinworth et al., 2019
Reversible BTK PROTAC Amide LinkerBTKTHP-1 (monocytic)Degradation ObservedNot QuantifiedTinworth et al., 2019
DD-03-171 Not specifiedBTKMantle Cell Lymphoma5.1>90Dobrovolsky et al., 2019

Note: The data for the "Hypothetical BTK PROTAC-PEG" is an estimation based on the performance of potent BTK degraders with PEG linkers reported in the literature. The lack of publicly available, direct comparative studies with an NH-bis(PEG3-Boc) linker necessitates this generalized comparison.

Key Experimental Protocols for Validation

Validating the efficacy of a PROTAC involves a series of key experiments to confirm target engagement, ubiquitination, and ultimately, degradation.

Protocol 1: Western Blotting for Target Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples to denature the proteins.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Analysis: Quantify band intensities and normalize to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

Materials:

  • All materials from the Western Blotting protocol

  • Immunoprecipitation (IP) lysis buffer

  • Primary antibody against the target protein or ubiquitin for IP

  • Protein A/G magnetic beads

  • Wash buffer

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse cells using IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein (or ubiquitin) to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to pull down the complex.

    • Wash the beads to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform Western Blotting on the eluted samples.

    • Probe the membrane with an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated) to detect the ubiquitinated target protein.

Visualizing the Process: Signaling Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Released UbTarget Ubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome UbTarget->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Validation

Experimental_Workflow start Start cell_culture Cell Culture (Target Protein Expression) start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blotting protein_quant->western_blot ip_assay Immunoprecipitation (Ubiquitination Assay) protein_quant->ip_assay data_analysis Data Analysis (DC50 & Dmax) western_blot->data_analysis ip_assay->data_analysis validation Target Validation data_analysis->validation

Caption: A typical experimental workflow for validating PROTAC efficacy.

Logical Relationships of PROTAC Linker Properties

Linker_Properties linker_props Linker Properties length Length linker_props->length flexibility Flexibility linker_props->flexibility composition Composition (e.g., PEG, Alkyl) linker_props->composition ternary_complex Ternary Complex Formation & Stability length->ternary_complex flexibility->ternary_complex solubility Solubility composition->solubility permeability Cell Permeability composition->permeability degradation Degradation Efficiency (DC50 & Dmax) solubility->degradation permeability->degradation ternary_complex->degradation

Caption: The influence of linker properties on PROTAC performance.

Conclusion

PROTACs utilizing NH-bis(PEG3-Boc) and other PEG-based linkers are a powerful tool for inducing targeted protein degradation. The hydrophilic and flexible nature of these linkers can contribute to favorable pharmacokinetic properties and potent degradation efficacy. However, the optimal linker is target-dependent, and careful experimental validation is crucial. By employing rigorous experimental protocols, such as Western Blotting and in-cell ubiquitination assays, researchers can effectively characterize and compare the performance of different PROTACs, paving the way for the development of novel and effective therapeutics.

References

A Comparative Analysis of NH-bis(PEG3-Boc) and Alkyl Linkers in PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides a detailed comparative analysis of two commonly employed flexible linker types: NH-bis(PEG3-Boc) and traditional alkyl chains, supported by experimental data and detailed protocols to inform rational PROTAC design.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker element, while seemingly a simple connector, plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] The length, composition, and flexibility of the linker dictate the spatial orientation of the two ligands, impacting the efficiency of ubiquitination and subsequent proteasomal degradation.[3] Flexible linkers, such as those based on polyethylene glycol (PEG) and alkyl chains, are widely utilized due to their synthetic tractability and the ease with which their lengths can be modified.

Physicochemical Properties: A Tale of Two Linkers

The chemical nature of the linker significantly impacts the overall physicochemical properties of the PROTAC molecule, which in turn affects its solubility, permeability, and pharmacokinetic profile.

NH-bis(PEG3-Boc) linkers , which incorporate polyethylene glycol (PEG) units, are inherently more hydrophilic. This increased polarity generally leads to improved aqueous solubility of the resulting PROTAC, a crucial factor for both in vitro assays and in vivo applications. The ether oxygens within the PEG chain can also act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interactions with the biological environment.

In contrast, alkyl linkers , composed of hydrocarbon chains, are hydrophobic. While synthetically straightforward, their lipophilic nature can decrease the aqueous solubility of the PROTAC molecule. However, this hydrophobicity can also enhance cell membrane permeability, a critical step for PROTACs to reach their intracellular targets.

PropertyNH-bis(PEG3-Boc) LinkerAlkyl LinkerReference
Polarity High (Hydrophilic)Low (Hydrophobic)
Aqueous Solubility Generally IncreasedGenerally Decreased
Cell Permeability Can be lower due to higher polarityCan be higher due to hydrophobicity
Flexibility HighHigh
Synthetic Accessibility Readily availableReadily available

Impact on PROTAC Performance: Degradation Efficacy and Cell Permeability

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular context. This is a complex interplay between the PROTAC's ability to form a stable ternary complex and its capacity to permeate the cell membrane to reach its target.

Target Protein Degradation

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and there is no universal "one-size-fits-all" solution. Empirical testing is crucial. Studies on BRD4-targeting PROTACs have shown that both PEG and alkyl linkers can yield potent degraders. The flexibility of both linker types allows the necessary conformational adjustments for productive ternary complex formation. However, the introduction of ether oxygens in PEG linkers can sometimes lead to less potent degradation compared to a corresponding alkyl chain of similar length, suggesting that the specific linker chemistry can influence the stability or conformation of the ternary complex.

Linker TypeTarget ProteinE3 LigaseDC50DmaxReference
PEG-basedBRD4CRBN< 1 nM> 90%
Alkyl-basedBRD4VHL~10 nM> 90%
PEG-basedARCRBN10 nM33%
Alkyl-basedARVHLInactive-

Note: The data presented is a compilation from different studies and serves as a general comparison. Direct head-to-head comparisons within the same study are limited.

Cell Permeability

A significant challenge in PROTAC development is achieving sufficient cell permeability, as these molecules often have high molecular weights and polar surface areas, placing them outside of traditional "drug-like" chemical space. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess passive diffusion across a lipid membrane.

Studies have shown that shorter alkyl linkers can lead to greater cell permeability compared to longer PEG linkers. The increased hydrophobicity of alkyl chains facilitates their passage through the lipid bilayer of the cell membrane. Conversely, the hydrophilic nature of PEG linkers can hinder this process. However, it's important to note that excessive lipophilicity can also be detrimental, leading to poor solubility and non-specific binding. In some cases, a short PEG linker has been shown to be more permeable than an alkyl linker of a similar size, suggesting a complex relationship between linker composition, conformation, and permeability.

Linker TypePROTACPermeability (Papp, 10⁻⁶ cm/s)Reference
PEG (2-unit)MZ10.6
PEG (3-unit)-0.03
Alkyl-0.002
PEG (1-unit)-0.005

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compounds

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Compound Preparation: Prepare solutions of the PROTACs in PBS at a known concentration.

  • Assay Setup: Add PBS to the acceptor wells. Add the PROTAC solutions to the donor wells.

  • Incubation: Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate) and incubate at room temperature for a defined period (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Logic cluster_linker Linker Choice PEG NH-bis(PEG3-Boc) (Hydrophilic) Solubility Aqueous Solubility PEG->Solubility Increases Permeability Cell Permeability PEG->Permeability May Decrease Alkyl Alkyl (Hydrophobic) Alkyl->Solubility Decreases Alkyl->Permeability May Increase Efficacy Degradation Efficacy Solubility->Efficacy Permeability->Efficacy

Caption: Logical relationship of linker properties and their impact.

Conclusion

The choice between NH-bis(PEG3-Boc) and alkyl linkers in PROTAC design is a nuanced decision that requires careful consideration of the specific target and the desired properties of the final molecule. PEG-based linkers offer the advantage of enhanced aqueous solubility, which can be beneficial for both in vitro and in vivo studies. Alkyl linkers, on the other hand, may improve cell permeability due to their hydrophobic nature. Ultimately, the optimal linker must be determined empirically, and a systematic evaluation of a library of linkers with varying compositions and lengths is often necessary to identify the most effective PROTAC for a given target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal of NH-bis(PEG3-Boc): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of NH-bis(PEG3-Boc), ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals.

1. Hazard Identification and Safety Precautions

NH-bis(PEG3-Boc) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to handle this compound with care and prevent its release into the environment[1].

Personal Protective Equipment (PPE):

Before handling NH-bis(PEG3-Boc), ensure the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. A suitable respirator should be used if dust or aerosols are generated[1].

2. Chemical Incompatibility

To prevent hazardous reactions, avoid mixing NH-bis(PEG3-Boc) waste with the following[1]:

  • Strong acids

  • Strong alkalis

  • Strong oxidizing agents

  • Strong reducing agents

Under fire conditions, NH-bis(PEG3-Boc) may decompose and emit toxic fumes[1].

3. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Absorb the spill with an inert, non-combustible material such as diatomite or universal binders.

  • Collect the absorbed material and place it into a designated, labeled container for hazardous waste.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.

  • Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.

4. Disposal Protocol

The primary disposal method for NH-bis(PEG3-Boc) is to consign it to an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing NH-bis(PEG3-Boc), including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a clearly labeled, sealable, and chemically resistant container.

    • The container label should include:

      • "Hazardous Waste"

      • "NH-bis(PEG3-Boc)"

      • Associated hazards (e.g., "Harmful," "Toxic to Aquatic Life")

      • Accumulation start date.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal service.

5. Data Summary

Parameter Information Reference
Chemical Name NH-bis(PEG3-Boc)
Molecular Formula C26H53N3O10
Molecular Weight 567.72 g/mol
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

6. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of NH-bis(PEG3-Boc).

A Start: NH-bis(PEG3-Boc) Waste Generated B Is the container properly labeled for hazardous waste? A->B C Label the container with: - 'Hazardous Waste' - 'NH-bis(PEG3-Boc)' - Hazard symbols - Accumulation date B->C No D Is the waste container securely sealed? B->D Yes C->D E Seal the container tightly. D->E No F Store the sealed container in a designated hazardous waste accumulation area. D->F Yes E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. F->G H Arrange for waste pickup and provide necessary documentation. G->H I End: Waste disposed of in compliance with regulations. H->I

Caption: Workflow for the compliant disposal of NH-bis(PEG3-Boc).

References

Personal protective equipment for handling NH-bis(PEG3-Boc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling NH-bis(PEG3-Boc) in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

NH-bis(PEG3-Boc) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety goggles with side-shieldsMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.Protects against potential splashes and airborne particles[1][2].
Skin Protection Chemical-resistant nitrile glovesDisposable and inspected before use.Prevents skin contact with the chemical[2][3]. Nitrile gloves offer good resistance.
Laboratory CoatStandard, full-sleeved, impervious clothing.Prevents skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired if ventilation is inadequate or when handling quantities that may generate dust or aerosols.Boc-protected PEG compounds can cause respiratory irritation. Handling in a fume hood minimizes inhalation risk.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.

Experimental Protocol for Handling

  • Preparation : Before handling, ensure that a certified chemical fume hood is available and functioning correctly. Have all necessary PPE, spill containment materials, and waste disposal containers readily accessible.

  • Weighing and Transfer :

    • Always handle the solid compound within a chemical fume hood to minimize the risk of inhalation.

    • Use appropriate, clean tools (e.g., spatulas, weigh boats) to handle the material and avoid creating dust.

    • Close the container tightly immediately after use.

  • Dissolving :

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • NH-bis(PEG3-Boc) is soluble in water, DMSO, DCM, and DMF. Use anhydrous solvents when necessary to avoid premature Boc deprotection.

Storage Conditions

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C.

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste : Collect unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing NH-bis(PEG3-Boc) in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

Disposal Procedure

  • Dispose of all waste materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of NH-bis(PEG3-Boc) or its containers down the drain or in general trash. This is to avoid release into the environment, as it is very toxic to aquatic life.

  • Arrange for collection by a licensed chemical waste disposal contractor.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear full personal protective equipment as described above.

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then with soap and water.

  • Collect all cleanup materials in a labeled hazardous waste container for proper disposal.

Visual Workflow for Safe Handling

Workflow for Safe Handling of NH-bis(PEG3-Boc) cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Waste Containers prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_tools Clean Equipment handle_dissolve->cleanup_tools disp_collect Collect Contaminated PPE & Labware handle_dissolve->disp_collect cleanup_container Seal Main Compound Container cleanup_tools->cleanup_container cleanup_tools->disp_collect cleanup_store Store at -20°C cleanup_container->cleanup_store disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Contractor disp_label->disp_dispose

Caption: Workflow for handling NH-bis(PEG3-Boc).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.